molecular formula C11H18N2O B1365064 4-[3-(Dimethylamino)propoxy]aniline CAS No. 62424-88-8

4-[3-(Dimethylamino)propoxy]aniline

Cat. No.: B1365064
CAS No.: 62424-88-8
M. Wt: 194.27 g/mol
InChI Key: MOXSUJYRRRCATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Dimethylamino)propoxy]aniline is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSUJYRRRCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434872
Record name 4-[3-(dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62424-88-8
Record name 4-[3-(dimethylamino)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(dimethylamino)propoxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Synthesis and Application of 4-[3-(Dimethylamino)propoxy]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the chemical intermediate 4-[3-(Dimethylamino)propoxy]aniline (CAS No. 62424-88-8), detailing its properties, synthesis, and applications.

Introduction: A Versatile Moiety in Pharmaceutical Research

This compound is a substituted aniline that has garnered interest within the pharmaceutical and chemical synthesis sectors. Its unique structure, incorporating a primary aromatic amine, a flexible propoxy linker, and a tertiary dimethylamino group, makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its role in drug discovery and development. The presence of multiple functional groups offers several avenues for chemical modification, rendering it a versatile intermediate in the synthesis of a variety of target compounds, including those with potential antimicrobial and antidepressant activities.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. This section outlines its key characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 62424-88-8[1][2][3]
Molecular Formula C₁₁H₁₈N₂O[1][2]
Molecular Weight 194.28 g/mol
Physical Form Oil
IUPAC Name This compound
SMILES CN(C)CCCOC1=CC=C(C=C1)N[2]
InChI Key MOXSUJYRRRCATL-UHFFFAOYSA-N
XLogP3 1.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]

Synthesis of this compound: A Methodological Overview

While detailed, step-by-step, peer-reviewed synthesis protocols for this compound are not extensively published in readily accessible literature, commercial suppliers indicate two primary synthetic routes. These methods provide a foundational understanding for a potential laboratory-scale synthesis.

One described method involves the reaction of diaminobenzene with sodium carbonate. A second, more ambiguous method, suggests the combination of toluene with dimethylformamide followed by heating, which is said to produce a mixture of isomers.

A plausible and more specific synthetic approach, inferred from standard organic chemistry principles and similar patented syntheses of alkoxyanilines, would likely involve a two-step process:

  • Alkylation of an N-protected p-aminophenol: The synthesis would commence with a suitable N-protected p-aminophenol to prevent undesired N-alkylation of the aniline nitrogen. This starting material would be reacted with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the ether linkage.

  • Deprotection: The N-protecting group would then be removed under appropriate conditions to yield the final product, this compound.

The choice of protecting group is critical to ensure compatibility with the alkylation conditions and ease of removal.

G cluster_synthesis Plausible Synthetic Workflow start N-protected p-aminophenol step1 Williamson Ether Synthesis start->step1 reagent1 3-(dimethylamino)propyl chloride, Base (e.g., K2CO3) reagent1->step1 intermediate N-protected this compound step1->intermediate step2 Deprotection intermediate->step2 product This compound step2->product

Caption: Plausible two-step synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through analytical techniques. While a specific, validated method for this compound is not publicly available, standard methods for similar aniline derivatives can be adapted.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for purity assessment.[4][5][6][7][8] Detection via UV spectrophotometry at a wavelength around 254 nm is appropriate for the aromatic system.

Spectroscopic Methods:

  • Mass Spectrometry (MS): MS would confirm the molecular weight of 194.27 g/mol .[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretches of the primary amine, C-N stretches, C-O ether stretches, and aromatic C-H and C=C vibrations.

Applications in Drug Discovery and Research

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules.

  • Antimicrobial Agents: This compound has been identified as an antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. It has shown efficacy against antibiotic-resistant strains such as Staphylococcus aureus. The combination of a lipophilic aromatic ring and a cationic dimethylamino group suggests a potential mechanism involving disruption of bacterial cell membranes.

  • Antidepressant Agents: It is cited as being used in the synthesis of antidepressant agents. The 3-(dimethylamino)propyl moiety is a common structural feature in tricyclic antidepressants like Imipramine, which are known to interact with neurotransmitter transporters.[14][15][16][17] This aniline derivative could be a precursor for novel serotonin-norepinephrine reuptake inhibitors (SNRIs) or other modulators of monoamine transporters.

  • Chemical Synthesis: Beyond its direct applications, it is a versatile building block. The primary amine can be readily diazotized and converted to a variety of other functional groups, or it can undergo acylation, alkylation, or condensation reactions to build more complex molecular architectures.

G cluster_applications Applications and Research Areas core This compound antimicrobial Antimicrobial Agents core->antimicrobial Exhibits activity antidepressant Antidepressant Synthesis core->antidepressant Intermediate for building_block Chemical Building Block core->building_block Versatile precursor

Caption: Key application areas for this compound.

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move person into fresh air and keep comfortable for breathing.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the development of new pharmaceutical agents. Its established antimicrobial properties and its role as a precursor in the synthesis of antidepressants make it a compound of interest for further research. While detailed public data on its synthesis and spectral characteristics are limited, its commercial availability allows for its immediate use in discovery programs. Adherence to strict safety protocols is paramount when handling this and other aniline derivatives.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)- - the NIST WebBook. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8 - NovaChemistry. (n.d.).
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.).
  • Process for the preparation of aniline derivatives - Patent 0066325. (1982, December 8).
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (n.d.).
  • N-[p-(Dimethylamino)benzylidene]aniline | C15H16N2 | CID 234157 - PubChem. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (n.d.).
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. (2025, August 10).
  • Synthesis scheme of multifunctional antidepressants and reference... | Download Scientific Diagram - ResearchGate. (n.d.).
  • A Review on Tricyclic Antidepressants Synthesis Methods - International Journal of New Chemistry. (2024, November 4).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
  • US2347652A - Method of making 3,4-dimethylaniline - Google Patents. (n.d.).
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024, February 26).
  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PubMed Central. (2024, October 5).
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide | Request PDF - ResearchGate. (n.d.).
  • KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline. (n.d.).
  • US4124640A - Process for producing alkoxyanilines - Google Patents. (n.d.).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. (2024, November 23).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).
  • 3-Propoxyaniline | C9H13NO | CID 427432 - PubChem - NIH. (n.d.).

Sources

An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-[3-(Dimethylamino)propoxy]aniline (CAS No. 62424-88-8), a bifunctional organic compound of increasing interest to the pharmaceutical and chemical synthesis sectors. With a molecular weight of 194.28 g/mol , this molecule uniquely combines a primary aromatic amine (aniline) with a tertiary aliphatic amine via a flexible propoxy linker.[1] This structure makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, explores its current and potential applications in drug discovery, and outlines essential safety and handling procedures. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents and advanced materials.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, aniline and its derivatives are foundational scaffolds found in a multitude of approved therapeutic agents.[2] The primary amine of the aniline moiety serves as a crucial handle for a wide range of chemical transformations, including amide bond formation, diazotization, and N-arylation, enabling the construction of diverse compound libraries. However, the aniline core itself can be associated with metabolic liabilities, making its substitution and functionalization a key area of modern drug design.[2]

This compound emerges as a strategically designed intermediate. It incorporates a terminal dimethylamino group, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties by introducing a basic center. This tertiary amine can form physiologically relevant salts and participate in key hydrogen bond interactions with biological targets. The propoxy linker provides conformational flexibility, allowing the two amine functionalities to orient themselves optimally within a receptor binding pocket. This guide will elucidate the fundamental chemistry and utility of this valuable synthetic building block.

Physicochemical Properties

The identity and fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is critical for its effective use in experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 194.28 g/mol [1]
Molecular Formula C₁₁H₁₈N₂O
CAS Number 62424-88-8[1]
IUPAC Name This compound
Physical Form Oil[1]
InChI Key MOXSUJYRRRCATL-UHFFFAOYSA-N[1]
SMILES CN(C)CCCOC1=CC=C(C=C1)N

Synthesis and Mechanistic Insights

The most chemically sound and widely applicable method for preparing this compound is through the selective O-alkylation of 4-aminophenol. This approach leverages the differential nucleophilicity of the phenolic hydroxyl group versus the aromatic amino group.

Reaction Principle: Williamson Ether Synthesis

The core of this synthesis is a Williamson ether synthesis. The phenolic proton of 4-aminophenol is significantly more acidic than the protons on the amino group. Consequently, a suitable base will selectively deprotonate the hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, in this case, 3-chloro-N,N-dimethylpropan-1-amine, via an Sₙ2 mechanism to form the desired ether linkage.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for selective O-alkylation of aminophenols. Researchers should adapt it based on laboratory conditions and scale.

Materials:

  • 4-Aminophenol (1.0 eq)

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the mixture.

    • Experimental Rationale: The hydrochloride salt is often more stable and easier to handle than the free base. The excess base (K₂CO₃) neutralizes the HCl salt and deprotonates the phenol.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The choice of solvent can influence reaction time. DMF, being more polar and having a higher boiling point, can accelerate the reaction compared to acetone.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, partition the residue between water and a suitable organic solvent like ethyl acetate. If acetone was used, the residue can be directly partitioned.

  • Wash the organic layer sequentially with water and then brine.

    • Trustworthiness: The washing steps are crucial to remove residual DMF, inorganic salts, and other water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, typically starting with ethyl acetate and gradually increasing the polarity with methanol containing a small amount of triethylamine (e.g., 1-2%), is effective.

    • Self-Validation: The triethylamine in the eluent prevents the basic product from streaking on the acidic silica gel, leading to better separation and purity. Fractions should be analyzed by TLC to isolate the pure product.

Applications in Drug Discovery and Research

This compound serves primarily as a versatile pharmaceutical intermediate.[3][] Its bifunctional nature allows it to act as a linchpin, connecting different pharmacophores or modifying a lead compound's properties.

  • Scaffold for API Synthesis: The primary aniline group is a nucleophile that can be readily acylated, sulfonated, or used in reductive amination and transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of functional groups and heterocyclic systems, which are prevalent in modern pharmaceuticals.

  • Modulation of Physicochemical Properties: The dimethylaminopropoxy tail is a classic tool used by medicinal chemists to improve the solubility and absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The tertiary amine has a pKa that typically ensures it is protonated at physiological pH, enhancing water solubility.

  • Antimicrobial Research: The compound itself has been reported to possess antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Staphylococcus aureus. This suggests it could be a starting point or fragment for the development of novel anti-infective agents.

  • CNS Drug Development: The dimethylaminoalkyl chain is a common feature in many centrally acting agents, including antidepressants and antipsychotics. While specific applications of this exact molecule in marketed CNS drugs are not prominently documented, its structure is analogous to side chains found in compounds designed to interact with neurotransmitter systems.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.0 ppm region), the propoxy chain protons (triplets for the -OCH₂- and -NCH₂- groups, and a multiplet for the central -CH₂-), and a sharp singlet for the six protons of the dimethylamino group (around 2.2-2.5 ppm). The primary amine (-NH₂) protons will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 distinct carbon environments (or fewer if symmetry results in overlap), including four aromatic carbons, three aliphatic carbons in the propoxy chain, and the methyl carbons of the dimethylamino group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a strong signal for the parent ion [M+H]⁺ at m/z 195.29.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the ether linkage (around 1230-1250 cm⁻¹).

Safety, Handling, and Storage

As a functionalized aniline, this compound requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[1]

  • Hazards: The compound is classified as hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302) or if it comes into contact with skin (H312).[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored at room temperature.[1]

Conclusion

This compound is a strategically important chemical intermediate with significant value for pharmaceutical research and development. Its dual functionality, combining a reactive aniline moiety with a pharmacokinetic-modulating side chain, makes it an ideal building block for creating complex and diverse molecular entities. A robust and reliable synthesis via the selective O-alkylation of 4-aminophenol allows for its accessible production. Understanding its properties, synthesis, and safe handling is paramount for any scientist looking to leverage this versatile compound in the pursuit of novel chemical and therapeutic innovations.

References

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
  • Eastgate, M. D., Schmidt, M. A., & MacMillan, D. W. C. (2017). The continuing evolution of aniline in drug design. Nature Reviews Drug Discovery, 16(5), 315–319. (This is a representative authoritative source on the topic of anilines in drug discovery, providing context for the introduction). [Link]

Sources

An In-depth Technical Guide to 4-[3-(Dimethylamino)propoxy]aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[3-(Dimethylamino)propoxy]aniline (CAS No. 62424-88-8), a versatile bifunctional molecule of significant interest in pharmaceutical and chemical research. The document details its core chemical and physical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and explores its characteristic reactivity. Furthermore, this guide delves into the analytical techniques required for its characterization, including predicted spectroscopic data, and discusses its established applications as a pharmaceutical intermediate and antimicrobial agent. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine derivative characterized by a flexible propoxy linker containing a tertiary amine, attached to the para-position of an aniline ring. This unique structure confers both nucleophilic and basic properties at distinct sites within the molecule, making it a valuable building block in organic synthesis.

The primary amine on the aromatic ring is a weak base and a potent nucleophile, susceptible to electrophilic aromatic substitution, diazotization, and oxidation. The tertiary amine on the alkyl chain is a stronger, non-aromatic base, readily protonated or alkylated. The ether linkage provides chemical stability and influences the molecule's overall polarity and solubility.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 62424-88-8[1][2]
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.28 g/mol
IUPAC Name This compound
Physical Form Oil
Purity Typically ≥95%[1]
InChI Key MOXSUJYRRRCATL-UHFFFAOYSA-N
SMILES CN(C)CCCOC1=CC=C(C=C1)N
Storage Temperature Room Temperature; store in a cool, dry place

Synthesis and Purification

The most logical and widely applicable method for synthesizing this compound is via the Williamson ether synthesis.[3] This SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[3][4] In this case, 4-aminophenol serves as the phenolic precursor, and 3-(dimethylamino)propyl chloride is the alkylating agent.

Causality in Experimental Design:

  • Choice of Base: A strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) is required to quantitatively deprotonate the phenolic hydroxyl group of 4-aminophenol. The phenolic proton is significantly more acidic than the amine protons, allowing for selective deprotonation.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺) while leaving the phenoxide nucleophile relatively free, accelerating the rate of the SN2 reaction.[5]

  • Purification: The product contains two basic nitrogen atoms, which can complicate purification by standard silica gel chromatography. A basic workup is necessary to ensure the product is in its free-base form. Column chromatography may require a solvent system treated with a small amount of a basic modifier like triethylamine to prevent peak tailing.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Deprotonation of 4-Aminophenol

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of 4-aminophenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium 4-aminophenoxide.

Step 2: Alkylation

  • Dissolve 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq.) in a minimal amount of DMF. Neutralize with a suitable base (e.g., NaHCO₃ solution), extract with an organic solvent, and dry the solution to obtain the free base, or use it directly if the hydrochloride salt is the only available form, adding an additional equivalent of NaH in Step 1.

  • Add the solution of 3-(dimethylamino)propyl chloride to the flask containing the phenoxide solution dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminophenol spot is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding water dropwise to destroy any unreacted NaH.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol (e.g., 99:1 to 95:5) with 0.5% triethylamine as a modifier.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification R1 4-Aminophenol Deprotonation Step 1: Deprotonation (0°C to RT) R1->Deprotonation R2 3-(Dimethylamino)propyl chloride Alkylation Step 2: Alkylation (SN2) (60-80°C) R2->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent DMF Solvent->Deprotonation Deprotonation->Alkylation Quench Quench with H₂O Alkylation->Quench Extract Extraction (Ethyl Acetate/Water) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product ReactivityMap Molecule This compound Diazotization Diazotization (NaNO₂, HCl, 0°C) Molecule->Diazotization -NH₂ Acylation Acylation (Ac₂O) Molecule->Acylation -NH₂ Halogenation Electrophilic Halogenation (e.g., Br₂) Molecule->Halogenation Ring Protonation Protonation (H⁺) Molecule->Protonation -N(CH₃)₂ Quaternization Quaternization (CH₃I) Molecule->Quaternization -N(CH₃)₂

Caption: Key reactive sites and potential transformations of the title compound.

Stability and Storage: The compound is relatively stable but, like many anilines, can darken over time due to slow air oxidation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is incompatible with strong acids and strong oxidizing agents.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [1][2]

  • Antimicrobial Agents: The compound itself has been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus. The combination of a lipophilic aromatic ring and a cationic (or potentially cationic) amine side chain is a common feature in many antimicrobial drugs, as it facilitates interaction with and disruption of bacterial cell membranes. [6][7]Aniline derivatives are known precursors for a variety of biologically active compounds. [8][9]

  • Pharmaceutical Intermediates: The dual functionality of this molecule makes it an ideal scaffold. The aniline moiety can be incorporated into heterocyclic ring systems (e.g., quinolines, benzimidazoles), while the dimethylaminopropyl side chain is a common feature in many centrally acting drugs (e.g., antidepressants, antipsychotics), where it is believed to interact with neurotransmitter transporters or receptors. [10]Its use is cited in the synthesis of antidepressant agents and antiseptics.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is synthesized from available Safety Data Sheets (SDS). GHS Hazard Statements:

  • H302: Harmful if swallowed. * H312: Harmful in contact with skin. * H315: Causes skin irritation. * H318/H319: Causes serious eye damage/irritation. * H332: Harmful if inhaled. * H335: May cause respiratory irritation. Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

References

  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives.
  • Zielińska-Błajet, M., & Skarżewski, J. (2022).
  • Zhong, Z., et al. (2025). Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. Organic Letters.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Google Patents. (n.d.). US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
  • Wiley-VCH. (n.d.). Supporting Information for N-Arylation of Amines with Aryl Halides.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335.
  • Kolodych, S., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(19), 6788.
  • ACS Publications. (2025). Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. Organic Letters.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Archives of Pharmacal Research, 24(5), 381-387.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Tsvetkova, B., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Manual.
  • Doc Brown. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
  • Zhang, Y., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(13), 5497-5510.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Winfrey, L., et al. (2024). H2O⋅B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Chemistry – A European Journal, 30(13), e202303130.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
  • Google Patents. (n.d.). EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for....

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 4-[3-(Dimethylamino)propoxy]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 4-[3-(Dimethylamino)propoxy]aniline and the Imperative of Solubility

This compound, with a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.28 g/mol , is a molecule featuring a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage.[1] Such structural motifs are common in pharmacologically active compounds, making an understanding of their solubility behavior paramount. In drug development, poor aqueous solubility can lead to low absorption and inadequate systemic exposure, while solubility in organic solvents is crucial for purification, formulation, and various analytical procedures. This guide serves as a practical resource for scientists working with this and structurally related compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Let's dissect the key features of this compound:

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₈N₂OIndicates a significant hydrocarbon backbone.
Molecular Weight 194.28 g/mol [1]A moderate molecular weight. Larger molecules can be more difficult to solvate.[2]
Key Functional Groups Primary aromatic amine (-NH₂), Tertiary aliphatic amine (-N(CH₃)₂), Ether (-O-)These polar groups can engage in hydrogen bonding and dipole-dipole interactions, enhancing solubility in polar solvents.[3][4][5]
Aromatic Ring Phenyl groupThe nonpolar, hydrophobic nature of the benzene ring will favor solubility in nonpolar organic solvents.[3][6]
Alkyl Chain Propoxy chainThe flexible alkyl chain contributes to the nonpolar character of the molecule.

The presence of both polar functional groups and a significant nonpolar backbone suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of organic solvents.

Predicted Solubility Profile

Based on its structure, we can predict the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amine and the ether oxygen of this compound can accept hydrogen bonds, while the N-H bonds of the primary amine can donate hydrogen bonds. Therefore, good solubility is expected in these solvents.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. The polar functional groups of the target molecule will facilitate dipole-dipole interactions, leading to likely good solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring and the propoxy chain will drive solubility in nonpolar solvents through van der Waals forces.[3] However, the polar functional groups may limit high miscibility in very nonpolar solvents like hexane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are generally good at dissolving a wide range of organic compounds. Good solubility is anticipated, although it's important to note that some amines can be incompatible with chloroform and carbon tetrachloride.[4]

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment
  • This compound (ensure purity is known)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with 48-72 hours being ideal for some systems).[2] The goal is to allow the solvent to become fully saturated with the solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_calc Calculation weigh Weigh excess This compound add_solvent Add known volume of organic solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Accurately dilute filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve and dilution factor hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Molecular Interactions and Solubility

The interplay of intermolecular forces between this compound and a solvent dictates its solubility. The following diagram illustrates these potential interactions.

G cluster_solvents Solvent Types compound This compound Primary Amine (H-bond donor/acceptor) Ether (H-bond acceptor) Tertiary Amine (H-bond acceptor) Aromatic Ring (van der Waals) Alkyl Chain (van der Waals) polar_protic Polar Protic (e.g., Methanol) - H-bond donor/acceptor compound:nh2->polar_protic H-bonding compound:o->polar_protic H-bonding compound:nme2->polar_protic H-bonding polar_aprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor - Dipole-dipole compound:nh2->polar_aprotic H-bonding/ Dipole-dipole compound:o->polar_aprotic H-bonding/ Dipole-dipole compound:nme2->polar_aprotic Dipole-dipole nonpolar Nonpolar (e.g., Toluene) - van der Waals compound:aryl->nonpolar van der Waals compound:alkyl->nonpolar van der Waals

Caption: Molecular interactions governing the solubility of this compound.

Safety Considerations

This compound is associated with hazards such as skin and eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[7][8][9]

Conclusion

While quantitative solubility data for this compound in a comprehensive set of organic solvents is not extensively published, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The compound is expected to be soluble in a range of polar and nonpolar organic solvents due to the presence of both polar functional groups and a significant hydrocarbon structure. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. This foundational knowledge is indispensable for the effective development and application of this and structurally analogous compounds in a research and pharmaceutical context.

References

  • BYJU'S. Physical Properties of Amines. [Link]
  • CK-12 Foundation. Physical Properties of Amines. [Link]
  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]
  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]
  • Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. (2023, October 20). [Link]
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • EXPERIMENT 1 DETERMIN
  • PubChem. 4-(3-Morpholinopropoxy)aniline. [Link]
  • Reddit.
  • Sigma-Aldrich. 4-[3-(N,N-Dimethylamino)propoxy]aniline (Chinese). [Link]

Sources

4-[3-(Dimethylamino)propoxy]aniline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[3-(Dimethylamino)propoxy]aniline

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 62424-88-8), a key intermediate in pharmaceutical synthesis. With a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.28 g/mol , precise structural confirmation is paramount for its application in drug development and manufacturing. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and quality assessment of this compound. The guide is structured to provide not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers and scientists to interpret and validate the structure with confidence.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative and qualitative assessment of every unique proton environment within the molecule. The expected signals are a composite of three distinct regions: the aromatic aniline ring, the aliphatic propoxy linker, and the terminal dimethylamino group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine (-NH₂).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion and simplifies the interpretation of complex multiplets.

  • Data Acquisition: Record the spectrum at ambient temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 4 seconds to ensure high resolution. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum before integrating the signals and picking the peaks.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~ 6.75Doublet~ 8.82HAromatic Protons (ortho to -O)
H-b~ 6.65Doublet~ 8.82HAromatic Protons (ortho to -NH₂)
H-c~ 3.95Triplet~ 6.42H-O-CH₂ -CH₂-CH₂-N
H-d~ 1.95Quintet~ 6.82H-O-CH₂-CH₂ -CH₂-N
H-e~ 2.40Triplet~ 7.22H-O-CH₂-CH₂-CH₂ -N
H-f~ 2.25Singlet-6H-N(CH₃ )₂
H-g~ 3.60Broad Singlet-2H-NH₂

Causality Behind Assignments:

  • Aromatic Protons (H-a, H-b): The electron-donating nature of both the propoxy and amino groups shields the aromatic protons, shifting them upfield relative to benzene (7.26 ppm). The para-substitution pattern creates a classic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the strongly donating oxygen (H-a) are expected to be slightly downfield compared to those ortho to the nitrogen (H-b).

  • Propoxy Chain (H-c, H-d, H-e): The methylene protons adjacent to the electronegative oxygen (H-c) are the most deshielded in the chain. The central methylene group (H-d) appears as a quintet due to coupling with both adjacent CH₂ groups. The methylene group next to the nitrogen (H-e) is also deshielded, but less so than H-c.

  • Dimethylamino Protons (H-f): The six protons of the two methyl groups are chemically equivalent and do not couple with other protons, resulting in a sharp, intense singlet, a hallmark of this functional group.

  • Amine Protons (H-g): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.

IR_Workflow cluster_0 IR Analysis Workflow Start Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum (16-32 scans) Sample->Acquire Analyze Interpret Spectrum Acquire->Analyze

Caption: A simplified workflow for data acquisition using ATR-IR.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺. For fragmentation data (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIonIdentity / Origin
195.15[M+H]⁺Protonated Molecular Ion (C₁₁H₁₉N₂O⁺)
194.14[M]⁺Molecular Ion (if using EI)
120.08[C₇H₈NO]⁺Cleavage of the propoxy chain, leaving the 4-aminophenoxy radical cation fragment.
58.07[C₃H₈N]⁺Base Peak. Alpha-cleavage resulting in the highly stable dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺.

Fragmentation Pathway Analysis:

The molecular weight of 194.28 aligns with the expected molecular ion peak at m/z 194 (for EI) or the protonated molecule at m/z 195 (for ESI). The most significant fragmentation pathway in aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process yields a highly stabilized, resonance-delocalized iminium cation. For this compound, this leads to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58 , which is almost certainly the base peak (the most intense peak) in the spectrum. This fragment is a definitive indicator of the dimethylaminopropyl moiety.

MS_Fragmentation Parent [M+H]⁺ m/z = 195 Fragment1 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) Parent->Fragment1 α-Cleavage Fragment2 [HOC₆H₄NH₂]⁺ m/z = 110 Parent->Fragment2 Ether Cleavage

Caption: Primary fragmentation pathway for this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy maps the precise proton and carbon skeleton, IR spectroscopy confirms the presence of all key functional groups (primary aromatic amine, ether, dimethylamine), and mass spectrometry verifies the molecular weight while revealing a characteristic fragmentation pattern dominated by the m/z 58 iminium ion. This multi-technique approach ensures the identity, purity, and structural integrity of the compound, which is a non-negotiable requirement in the rigorous landscape of pharmaceutical research and development.

References

  • FooDB. (2011). Showing Compound Procaine (FDB029371).

An In-depth Technical Guide to the Synthesis of 4-[3-(Dimethylamino)propoxy]aniline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 4-[3-(Dimethylamino)propoxy]aniline, a key intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the selection of starting materials, detailed experimental protocols, and the chemical principles underpinning the synthesis. Full editorial control has been exercised to present this information in a logical and insightful manner, prioritizing scientific integrity and practical applicability.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine and a tertiary amine linked by a propyl ether chain, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The selection of an appropriate synthetic route is paramount for achieving high yield, purity, and cost-effectiveness. This guide will explore the two primary synthetic strategies, providing a comparative analysis to inform laboratory and industrial-scale production decisions.

Synthetic Strategy 1: The Nitroarene Reduction Pathway

This is the most common and direct approach, commencing with the etherification of a substituted phenol followed by the reduction of a nitro group. This pathway is favored for its high yields and the ready availability of the starting materials.

Core Starting Materials
Starting MaterialChemical StructureKey Properties & Role
4-Nitrophenol A pale yellow crystalline solid that serves as the aromatic core and the precursor to the aniline group.[1][2] Its phenolic hydroxyl group is sufficiently acidic (pKa ≈ 7.15) to be deprotonated by a suitable base, facilitating nucleophilic attack.[1]
3-(Dimethylamino)propyl chloride hydrochloride A white to almost white solid, it is the alkylating agent that introduces the dimethylaminopropoxy side chain.[3] It is typically used as its hydrochloride salt for improved stability and ease of handling.[4]
Base (e.g., Sodium Hydride, Potassium Carbonate) NaH, K₂CO₃Essential for the deprotonation of 4-nitrophenol to form the highly nucleophilic phenoxide ion, which is the key reactive species in the Williamson ether synthesis.
Reducing Agent (e.g., Palladium on Carbon with Hydrogen) Pd/C, H₂A catalyst system for the reduction of the nitro group to a primary amine in the final step of the synthesis.[5][6][7]
Synthetic Workflow

The nitroarene reduction pathway can be visualized as a two-step process:

Nitroarene Reduction Pathway 4-Nitrophenol 4-Nitrophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Nitrophenol->Williamson_Ether_Synthesis 3-(Dimethylamino)propyl_chloride_HCl 3-(Dimethylamino)propyl chloride hydrochloride 3-(Dimethylamino)propyl_chloride_HCl->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Intermediate N,N-dimethyl-3-(4-nitrophenoxy) propan-1-amine Williamson_Ether_Synthesis->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product Reducing_Agent Reducing Agent (e.g., H₂/Pd/C) Reducing_Agent->Reduction

Caption: Synthetic workflow for the nitroarene reduction pathway.

Experimental Protocols

Step 1: Williamson Ether Synthesis of N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[7][8] In this step, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of 3-(dimethylamino)propyl chloride.

  • Materials:

    • 4-Nitrophenol

    • 3-(Dimethylamino)propyl chloride hydrochloride

    • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1 equivalent) in DMF.

    • Add a strong base such as powdered sodium hydroxide or potassium carbonate (1.5-2 equivalents) to the solution and stir to form the sodium or potassium 4-nitrophenoxide salt.

    • To this mixture, add 3-(dimethylamino)propyl chloride hydrochloride (1.1 equivalents). Note: The free base of the alkyl halide can be generated in situ or prior to addition.

    • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine.

Step 2: Reduction of N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.[5][6][7]

  • Materials:

    • N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in methanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthetic Strategy 2: The Protected Aminophenol Pathway

An alternative route involves starting with 4-aminophenol. This strategy requires the protection of the nucleophilic amino group to prevent it from reacting during the Williamson ether synthesis. This is followed by the etherification and subsequent deprotection of the amine.

Core Starting Materials
Starting MaterialChemical StructureKey Properties & Role
4-Aminophenol A white powder that serves as the aromatic core.[9] Both the amino and hydroxyl groups are nucleophilic, necessitating protection of the more reactive amino group.
Amine Protecting Group (e.g., Boc-anhydride) (Boc)₂OReacts with the amino group of 4-aminophenol to form a carbamate, which is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions.[5]
3-(Dimethylamino)propyl chloride hydrochloride The alkylating agent, as in the first strategy.[3]
Deprotecting Agent (e.g., Trifluoroacetic acid, HCl) TFA, HClUsed to remove the protecting group from the amine in the final step.[1][5]
Synthetic Workflow

This pathway involves three key transformations:

Protected Aminophenol Pathway 4-Aminophenol 4-Aminophenol Protection N-Protection 4-Aminophenol->Protection Protecting_Group Amine Protecting Group (e.g., Boc₂O) Protecting_Group->Protection Protected_Amine N-Boc-4-aminophenol Protection->Protected_Amine Williamson_Ether_Synthesis Williamson Ether Synthesis Protected_Amine->Williamson_Ether_Synthesis Ether_Intermediate N-Boc-4-[3-(Dimethylamino) propoxy]aniline Williamson_Ether_Synthesis->Ether_Intermediate Deprotection N-Deprotection Ether_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Alkylating_Agent 3-(Dimethylamino)propyl chloride hydrochloride Alkylating_Agent->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Deprotecting_Agent Deprotecting Agent (e.g., TFA) Deprotecting_Agent->Deprotection

Caption: Synthetic workflow for the protected aminophenol pathway.

Experimental Protocols

Step 1: N-Protection of 4-Aminophenol

  • Materials:

    • 4-Aminophenol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve 4-aminophenol (1 equivalent) in THF.

    • Add a base such as triethylamine (1.2 equivalents).

    • To the stirred solution, add Boc-anhydride (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-4-aminophenol.

Step 2: Williamson Ether Synthesis with N-Boc-4-aminophenol

This step is analogous to the ether synthesis in the first strategy, but with the protected aminophenol.

  • Materials:

    • N-Boc-4-aminophenol

    • 3-(Dimethylamino)propyl chloride hydrochloride

    • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

    • DMF as solvent

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-4-aminophenol (1 equivalent) in anhydrous DMF.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 equivalents) and heat the reaction to 80 °C for 4-6 hours.

    • Work-up the reaction as described in Step 1 of the nitroarene reduction pathway to obtain the N-Boc protected intermediate.

Step 3: N-Deprotection

The final step is the removal of the Boc protecting group under acidic conditions.[1][5]

  • Materials:

    • N-Boc-4-[3-(Dimethylamino)propoxy]aniline

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the N-Boc protected intermediate in DCM.

    • Add an excess of TFA or a solution of 4M HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterNitroarene Reduction PathwayProtected Aminophenol Pathway
Number of Steps 23
Overall Yield Generally highModerate to high, dependent on the efficiency of each step
Atom Economy GoodLower due to the use of a protecting group
Reagent Cost & Availability Starting materials are readily available and cost-effective.Protecting group reagents add to the cost.
Process Safety & Simplicity Involves catalytic hydrogenation which requires specialized equipment.Avoids high-pressure hydrogenation but involves handling of corrosive acids for deprotection.
Scalability Readily scalable.Scalable, but the additional steps can increase complexity and cost at larger scales.

Conclusion

Both the nitroarene reduction pathway and the protected aminophenol pathway offer viable routes to this compound. The choice of synthesis will largely depend on the specific requirements of the project, including scale, cost, available equipment, and safety considerations. The nitroarene reduction pathway is often favored for its directness and high yields, making it a robust choice for both laboratory and industrial production. The protected aminophenol route, while longer, provides an alternative that avoids the use of high-pressure hydrogenation. A thorough understanding of the starting materials and the causality behind the experimental choices, as outlined in this guide, is essential for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Parra, T. (2020, May 26). Williamson Ether Synthesis [Video]. YouTube.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • CDH Fine Chemical. (n.d.). 3-DIMETHYL AMINOPROPYL CHLORIDE HYDROCHLORIDE CAS No 5407-04-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Starshinechemical. (n.d.). 3-(Dimethylamino)propyl Chloride Hydrochloride.
  • PubChem. (n.d.). 4-Nitrophenol. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
  • Sigma-Aldrich. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 62424-88-8 | MCA42488.
  • Chen, X., et al. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 4-Propylpiperidin-3-amine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Sigma-Aldrich. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Zhou, D., et al. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine.
  • Khan, K. M., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • Baillie, C., et al. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • ChemicalBook. (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine.
  • NovaChemistry. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to N-(2-Heptyl)aniline.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

Sources

In-Depth Technical Guide to the Safe Handling of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

In the fast-paced environment of research and development, the imperative to innovate must be balanced with an unwavering commitment to safety. This guide provides a comprehensive overview of the essential safety and handling precautions for 4-[3-(Dimethylamino)propoxy]aniline. As a substituted aromatic amine, this compound warrants a high degree of caution due to its potential toxicological profile, which is characteristic of this class of molecules. This document moves beyond standard Safety Data Sheet (SDS) information, offering a deeper dive into the causality behind safety protocols, empowering you, the researcher, to work with confidence and security.

Section 1: Compound Profile and Hazard Identification

This compound is an oily liquid at room temperature with the following chemical identity:

PropertyValue
CAS Number 62424-88-8[1]
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.28 g/mol
Physical Form Oil[1]
GHS Hazard Classification

This compound is classified as hazardous. The signal word "Danger" is used on its labeling, indicating the severity of the potential hazards.[1] The following Hazard statements (H-statements) are associated with this chemical:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[2] Overexposure can lead to serious illness.[2]

Toxicological Profile: Understanding the "Why"

While specific toxicological data for this compound is not extensively published, the broader class of aromatic amines is well-studied and provides a strong basis for our safety protocols.

Dermal Absorption: A critical and often underestimated risk with aromatic amines is their high potential for dermal absorption.[3] Most are lipid-soluble and can readily penetrate the skin, leading to systemic toxicity.[3] This is why skin protection is paramount.

Carcinogenicity and Genotoxicity: Many aromatic amines are known or suspected carcinogens and mutagens.[3] They can be metabolized in the body to form reactive intermediates that can damage DNA. While specific data for this compound is lacking, it is prudent to handle it as a potential carcinogen and mutagen.

Chronic Exposure: Long-term exposure to aromatic amines can lead to a range of health issues, including damage to the spleen and blood.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the most effective control measures.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls for chemical safety.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is to minimize inhalation exposure to vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is not a substitute for good engineering controls and safe work practices, but it is an essential final layer of protection.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Gloves: The selection of appropriate gloves is critical due to the high dermal absorption potential of aromatic amines.

    • Breakthrough Time: Be aware that all glove materials will eventually be permeated. It is crucial to understand the concept of breakthrough time - the time it takes for the chemical to be detected on the inside of the glove. For any new procedure or extended use, it is advisable to consult the glove manufacturer's specific chemical resistance data.

    • Inspection and Use: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

  • Protective Clothing: A lab coat that fastens in the front is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.

Section 3: Safe Handling and Storage Protocols

General Handling Practices
  • Avoid all direct contact with the chemical.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Keep containers tightly closed when not in use.

Step-by-Step Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment (balance, weigh paper/boat, spatula, beaker, solvent, etc.) and place it inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Dispense the desired amount of the oily liquid onto a tared weigh boat or directly into the receiving vessel.

    • Clean any minor drips or spills on the balance or surrounding area immediately with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Solution Preparation:

    • Slowly add the solvent to the vessel containing the weighed compound.

    • Stir gently to dissolve. Be mindful of any potential exothermic reactions.

  • Post-Procedure:

    • Securely cap the stock solution and label it appropriately with the chemical name, concentration, date, and your initials.

    • Decontaminate all equipment used.

    • Properly dispose of all contaminated disposable items in a designated hazardous waste container.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.

  • Segregate from incompatible materials.

  • Incompatible Materials:

    • Strong oxidizing agents (e.g., peroxides, nitrates, perchlorates)[3]

    • Strong acids[3]

    • Acid halides and anhydrides[3]

    • Chloroform and carbon tetrachloride[5]

Section 4: Emergency Procedures - Preparedness is Key

Spill Response

SpillResponse cluster_1 Spill Response Workflow Alert Alert Personnel & Evacuate (if necessary) PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A simplified workflow for responding to a chemical spill.

For a small spill (manageable by trained personnel):

  • Alert: Immediately alert others in the vicinity.

  • Isolate: If safe to do so, isolate the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of a mild acid like citric acid to neutralize the amine, followed by a soap and water wash).

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

For a large spill:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all liquid and solid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Neutralization: For small amounts of waste, neutralization with a weak acid (e.g., citric acid) to form a salt may be a viable pre-treatment step before collection by a licensed waste disposal company. This should only be done by trained personnel with a clear understanding of the reaction.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Incineration is a common method for the disposal of organic waste.[6] Do not dispose of this chemical down the drain.

References

  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Aliphatic and Aromatic Amines Comp
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press.
  • A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. (1987, November). PubMed.
  • SDS 2001 - Aromatic Amine DECONtamin
  • 4-[3-(Dimethylamino)
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.
  • Aniline Acute Exposure Guideline Levels. (1999). NCBI - NIH.
  • SAFETY D
  • This compound | 62424-88-8. Sigma-Aldrich.
  • Chemical Incomp
  • SAFETY DATA SHEET. (2021, October 8). Sigma-Aldrich.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • GLOVE SELECTION CHART.
  • Aniline. (1999, December). EPA.
  • REGISTRY OF TOXIC EFFECTS OF CHEMICAL SUBSTANCES (RTECS®) COMPREHENSIVE GUIDE TO THE RTECS®. OAS.org.
  • This compound | 62424-88-8 | MCA42488. Biosynth.
  • Handling of Amine-based Wastewater Produced During Carbon Capture. (2019, December 31).
  • adopted aniline 01042003. European Commission.
  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke Safety.
  • NIOSH Pocket Guide to Chemical Hazards - Index of RTECS Numbers. CDC.
  • RTECS NUMBER-BX7175000-Chemical Toxicity D
  • Safety D
  • Amine Disposal For Businesses. Collect and Recycle.
  • Amine gas tre

Sources

4-[3-(Dimethylamino)propoxy]aniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-[3-(Dimethylamino)propoxy]aniline and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Safety in Research and Development

In the fast-paced environment of pharmaceutical research and drug development, the imperative of laboratory safety cannot be overstated. The novel chemical entities synthesized and utilized daily present unique challenges that demand a thorough understanding of their potential hazards. This guide provides a detailed examination of the material safety considerations for this compound, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes data from structurally similar compounds to provide a comprehensive safety profile. This approach, rooted in the principles of chemical analogy, empowers researchers to anticipate and mitigate risks effectively.

Section 1: Chemical Identity and Known Hazards

This compound, with the Chemical Abstracts Service (CAS) number 62424-88-8, is an aniline derivative characterized by a dimethylaminopropoxy substituent at the fourth position of the benzene ring. Its molecular formula is C11H18N2O, and it has a molecular weight of 194.28 g/mol . Aniline and its derivatives are a class of compounds widely used in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the aniline moiety suggests potential for toxicity, a characteristic that warrants careful handling and the implementation of robust safety protocols.

1.1. GHS Hazard Classification: A Synthesis of Available Data

  • Skin Irritation/Corrosion: Many aniline derivatives are known to cause skin irritation, and in some cases, severe burns.[1][2]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or damage.[1][2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dusts, fumes, or vapors.[1][3]

  • Sensitization: May cause an allergic skin reaction.[4][5]

The signal word "Danger" is often associated with chemicals of this nature, reflecting the potential for significant acute health effects.

Table 1: Summary of Presumptive GHS Hazard Statements

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed.[3]
Acute Toxicity, DermalHarmful in contact with skin.[2]
Skin Corrosion/IrritationCauses skin irritation.[1][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]
Specific target organ toxicityMay cause respiratory irritation.[1][3]

Section 2: Prudent Handling and Engineering Controls

Given the potential hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

2.1. The Primacy of Engineering Controls

The most effective way to minimize exposure is to handle the compound within a well-ventilated area.[1] A certified chemical fume hood is the standard and most critical piece of engineering control for preventing the inhalation of vapors or aerosols.[3] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

2.2. Standard Operating Procedures for Safe Handling

Adherence to established laboratory protocols is fundamental to mitigating risk. Key practices include:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Minimize Generation of Dusts/Aerosols: If handling a solid form, minimize dust generation.[1] For oils, avoid aerosolization.

  • Container Management: Keep containers tightly closed when not in use.[1] Open and handle containers with care.[1]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is a critical final barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Given the chemical nature of anilines, nitrile or neoprene gloves are generally recommended. Always inspect gloves prior to use and change them frequently, especially after direct contact.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] The choice of respirator will depend on the nature and concentration of the airborne contaminant.

Section 4: Emergency Procedures - A Plan for the Unexpected

Preparedness is key to effectively managing accidental exposures or spills. All laboratory personnel should be familiar with these procedures.

4.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

4.2. Spill and Leak Response

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

  • Evacuate: Keep unprotected personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Clean-up: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[2]

Workflow for Chemical Spill Response

SpillResponse cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Procedures Alert Alert Personnel & Evacuate Area Assess Assess Spill & Identify Chemical Alert->Assess If safe PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via Hazmat Protocols Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A generalized workflow for responding to a chemical spill.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1] Some aniline derivatives are light-sensitive, so storage in an opaque container may be advisable.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2][4]

Section 6: Toxicological and Ecological Considerations

While specific toxicological data for this compound is limited, the toxicological profile of aniline provides a useful surrogate for understanding potential health effects.

  • Acute Toxicity: Aniline is toxic by ingestion, inhalation, and skin absorption.[4]

  • Chronic Effects: Prolonged or repeated exposure to aniline can cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.[4]

  • Carcinogenicity and Mutagenicity: Aniline is suspected of causing genetic defects and cancer.[4]

  • Ecological Information: Aniline is very toxic to aquatic life.[4] Therefore, it is imperative to prevent the release of this compound into the environment.[1]

Conclusion: A Culture of Safety

The safe handling of this compound and other research chemicals is not merely a matter of following rules but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently advance their scientific endeavors while protecting themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon every scientist to seek out additional information and exercise sound judgment in all laboratory operations.

References

  • Smooth-On.
  • ChemTreat.
  • Sigma-Aldrich.

Sources

The Strategic deployment of 4-[3-(Dimethylamino)propoxy]aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aniline scaffold has long been a cornerstone in the design of biologically active molecules. Among its numerous derivatives, 4-[3-(Dimethylamino)propoxy]aniline has emerged as a particularly valuable building block in medicinal chemistry. Its unique combination of a reactive aniline core, a flexible propoxy linker, and a basic dimethylamino group imparts favorable physicochemical and pharmacokinetic properties to parent molecules. This technical guide provides an in-depth analysis of the synthesis, applications, and structure-activity relationships of compounds incorporating the this compound moiety, with a primary focus on its role in the development of targeted therapies, particularly kinase inhibitors. Experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to strategically leverage this scaffold in their own discovery programs.

Introduction: The Versatility of the Aniline Scaffold in Drug Discovery

Aniline and its derivatives are considered "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] The amenability of the amino group to a variety of chemical transformations allows for the facile introduction of diverse pharmacophoric elements, making it a versatile starting point for the synthesis of large compound libraries. However, the inherent properties of the aniline ring, such as its potential for metabolic oxidation leading to toxic metabolites, necessitate careful structural modification to ensure drug-like properties.[2]

The strategic functionalization of the aniline core is therefore paramount. The incorporation of a 3-(dimethylamino)propoxy side chain at the para position, yielding this compound, is a prime example of such a strategic modification. This particular side chain offers several advantages:

  • Enhanced Aqueous Solubility: The tertiary amine of the dimethylamino group is basic and can be protonated at physiological pH, significantly increasing the water solubility of the parent molecule. This is a critical parameter for oral bioavailability and formulation development.[3]

  • Modulation of Pharmacokinetics: The flexible propoxy linker can influence the overall conformation of the molecule, potentially improving its fit within a target's binding site. Furthermore, the entire side chain can impact absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Establishment of Key Interactions: The terminal amino group can participate in crucial hydrogen bonding or ionic interactions with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity.[5]

This guide will delve into the practical applications of this valuable scaffold, with a particular emphasis on its role in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and reliable method involves the nucleophilic substitution of a protected p-aminophenol with a suitable 3-(dimethylamino)propyl halide, followed by deprotection.

Representative Synthesis Protocol for this compound

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Step 1: Protection of p-Aminophenol

The amino group of p-aminophenol is first protected to prevent its reaction in the subsequent etherification step. Acetylation is a common protection strategy.

  • Reagents: p-Aminophenol, Acetic Anhydride, Sodium Acetate, Water.

  • Procedure:

    • Dissolve p-aminophenol in a suitable solvent, such as water or a mixture of water and acetic acid.

    • Add sodium acetate to the solution.

    • Slowly add acetic anhydride to the mixture while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Precipitate the product by adding cold water.

    • Filter the solid, wash with cold water, and dry to obtain N-(4-hydroxyphenyl)acetamide.

Step 2: Etherification with 3-(Dimethylamino)propyl Chloride

The protected p-aminophenol is then reacted with 3-(dimethylamino)propyl chloride in the presence of a base to form the ether linkage.

  • Reagents: N-(4-hydroxyphenyl)acetamide, 3-(Dimethylamino)propyl Chloride Hydrochloride, Potassium Carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-(4-hydroxyphenyl)acetamide in DMF, add potassium carbonate.

    • Add 3-(dimethylamino)propyl chloride hydrochloride to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-(3-(dimethylamino)propoxy)phenyl)acetamide.

Step 3: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to yield the desired this compound.

  • Reagents: N-(4-(3-(dimethylamino)propoxy)phenyl)acetamide, Hydrochloric Acid, Water.

  • Procedure:

    • Suspend N-(4-(3-(dimethylamino)propoxy)phenyl)acetamide in dilute hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Extract the product with an organic solvent, wash with water, dry, and concentrate to yield this compound.

Synthesis of 4-Anilinoquinazoline Derivatives

A major application of this compound is in the synthesis of 4-anilinoquinazoline kinase inhibitors. This typically involves the condensation of the aniline with a 4-chloroquinazoline intermediate.

Experimental Workflow for 4-Anilinoquinazoline Synthesis

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The this compound scaffold is a prominent feature in a number of clinically successful and investigational kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[6]

Vandetanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Vandetanib (Caprelsa™) is an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[7] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.

The synthesis of Vandetanib involves the coupling of 4-bromo-2-fluoroaniline with a 4-chloro-6-methoxy-7-(1-methylpiperidin-4-yl)methoxyquinazoline intermediate. While not a direct derivative of this compound, its structure highlights the importance of a basic side chain for kinase inhibition. The synthesis of Vandetanib is a multistep process that has been optimized to improve yield and reduce the use of harsh reagents.[7][8]

Cabozantinib: Targeting MET, VEGFR2, and RET

Cabozantinib (Cabometyx®, Cometriq®) is another multi-targeted kinase inhibitor that has demonstrated efficacy against a range of cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[9] It potently inhibits MET, VEGFR2, and RET, among other kinases.[10]

The structure of Cabozantinib features a more complex side chain, but the underlying principle of incorporating a solubilizing group that can also interact with the target protein is evident. Structure-activity relationship (SAR) studies of Cabozantinib and its analogs have shown that modifications to the aniline ring and the side chain can significantly impact its potency and selectivity.[11]

Lestaurtinib: An FLT3 and JAK2 Inhibitor

Lestaurtinib is an indolocarbazole derivative that has been investigated for the treatment of acute myeloid leukemia (AML) harboring FLT3 mutations.[12] It is a potent inhibitor of FLT3 and JAK2 kinases.[13] While its core structure is different from the anilinoquinazolines, it underscores the broader applicability of strategic side chain incorporation in kinase inhibitor design.

Drug CandidatePrimary TargetsTherapeutic AreaDevelopment Stage
Vandetanib VEGFR-2, EGFR, RETMedullary Thyroid CancerApproved
Cabozantinib MET, VEGFR2, RETMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular CarcinomaApproved[14]
Lestaurtinib FLT3, JAK2Acute Myeloid LeukemiaClinical Trials[15][16]

Structure-Activity Relationship (SAR) Insights

The this compound moiety plays a crucial role in the SAR of the molecules in which it is incorporated. The following points summarize key insights:

  • The Aniline Nitrogen: The nitrogen atom of the aniline is critical for forming a hydrogen bond with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

  • The Propoxy Linker: The length and flexibility of the propoxy chain are often optimal for positioning the terminal basic group for favorable interactions with solvent or acidic residues at the entrance of the binding pocket.

  • The Dimethylamino Group: The basicity of the dimethylamino group (pKa ~9-10) ensures that it is protonated at physiological pH. This positive charge can engage in ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, on the surface of the kinase. This interaction can significantly contribute to binding affinity and selectivity. Furthermore, this group enhances the aqueous solubility of the compound, which is a critical factor for oral bioavailability.[17]

Logical Relationship of SAR

SAR_Logic Scaffold This compound Core Scaffold Properties Physicochemical Properties Solubility pKa Conformation Scaffold:f1->Properties:f0 Dictates Activity Biological Activity Target Affinity Selectivity ADME Profile Scaffold:f1->Activity:f1 Directly Interacts with Target Properties:f1->Activity:f3 Impacts Properties:f2->Activity:f1 Influences Properties:f3->Activity:f1 Affects

Caption: The interplay between the scaffold, its properties, and biological activity.

Pharmacokinetic Profile and the Role of the Dimethylaminopropoxy Group

The ADME properties of a drug candidate are critical for its clinical success. The this compound moiety can significantly influence these parameters.

  • Absorption: The increased water solubility imparted by the dimethylamino group can improve dissolution in the gastrointestinal tract, a prerequisite for oral absorption.[4]

  • Distribution: The overall physicochemical properties of the molecule, including its lipophilicity and pKa, will govern its distribution into various tissues. The basic nature of the side chain can lead to higher accumulation in acidic tissues.

  • Metabolism: The aniline moiety itself can be susceptible to metabolism by cytochrome P450 enzymes. However, the nature and position of substituents can modulate this. The dimethylamino group can also undergo N-demethylation.[1]

  • Excretion: The enhanced water solubility of the parent drug and its metabolites facilitates their renal excretion.

EGFR Signaling Pathway

Many of the kinase inhibitors incorporating the anilino-scaffold target the EGFR signaling pathway. The diagram below illustrates a simplified representation of this pathway and the point of intervention for EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds and Activates

Caption: Simplified EGFR signaling pathway and the site of action for anilinoquinazoline inhibitors.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties has led to its incorporation into several successful and promising drug candidates, particularly in the realm of kinase inhibitors. The insights gained from SAR studies of these compounds continue to guide the design of next-generation therapies with improved potency, selectivity, and safety profiles. As our understanding of the molecular drivers of disease deepens, the strategic deployment of well-designed building blocks like this compound will remain a critical component of successful drug discovery and development programs.

References

  • Synthesis of anticancer drug vandetanib.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • This compound | 62424-88-8 - Biosynth.
  • CN104098544A - Preparation method of vandetanib - Google P
  • An alternative synthesis of Vandetanib (Caprelsa™)
  • CN105254614A - Method for synthesizing Vandetanib compound - Google P
  • Inhibitory activity of cabozantinib compounds 3 and 4 on cell prolifer
  • cabozantinib (S)
  • Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem.
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia.
  • p-DIMETHYLAMINOBENZALDEHYDE.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Lestaurtinib (CEP-701) | RPTKs Inhibitor | MedChemExpress.
  • Lestaurtinib | JAK - Tocris Bioscience.
  • Lestaurtinib - Wikipedia.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8 - NovaChemistry.
  • 4-[3-(N,N-Dimethylamino)propoxy]aniline | 62424-88-8 - Sigma-Aldrich.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • lestaurtinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • What is ADME and how does it fit into drug development? - BioIVT.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • Explore Clinical Trials - Exelixis Medical Affairs.
  • The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia.
  • Pharmacologic Analysis of Drug–Receptor Interaction (3rd edn).
  • Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior.

Sources

An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]aniline: Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[3-(Dimethylamino)propoxy]aniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a primary aromatic amine and a tertiary aliphatic amine, makes it a versatile building block for the synthesis of a variety of biologically active molecules. This in-depth technical guide provides a comprehensive review of the scientific literature on this compound, covering its synthesis, its crucial role in the development of central nervous system (CNS) agents, and its intrinsic antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a thorough compilation of relevant scientific data.

Chemical Properties and Identification

PropertyValueSource(s)
CAS Number 62424-88-8
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.28 g/mol
IUPAC Name This compound
Synonyms 4-(3-(Dimethylamino)propoxy)benzenamineN/A
Appearance Oil
SMILES CN(C)CCCOC1=CC=C(C=C1)N
InChI Key MOXSUJYRRRCATL-UHFFFAOYSA-N

Synthesis of this compound: A Two-Step Approach

The most prevalent and logical synthetic route to this compound involves a two-step process: the etherification of 4-nitrophenol followed by the reduction of the nitro group. This method is efficient and utilizes readily available starting materials.

Step 1: Synthesis of 1-[3-(Dimethylamino)propoxy]-4-nitrobenzene

The first step involves the Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with 3-(dimethylamino)propyl chloride.

Reaction:

G 4-Nitrophenol 4-Nitrophenol Sodium_4-nitrophenoxide Sodium 4-nitrophenoxide 4-Nitrophenol->Sodium_4-nitrophenoxide + NaOH NaOH NaOH / H₂O Intermediate 1-[3-(Dimethylamino)propoxy]-4-nitrobenzene Sodium_4-nitrophenoxide->Intermediate + 3-Dimethylaminopropyl chloride 3-Dimethylaminopropyl_chloride 3-(Dimethylamino)propyl chloride NaCl NaCl

Figure 1: Synthesis of the nitroaromatic intermediate.

Experimental Protocol:

  • Materials:

    • 4-Nitrophenol

    • Sodium hydroxide (NaOH)

    • 3-(Dimethylamino)propyl chloride hydrochloride

    • A suitable solvent (e.g., ethanol, DMF)

  • Procedure:

    • Dissolve 4-nitrophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Add a stoichiometric equivalent of sodium hydroxide to form the sodium 4-nitrophenoxide in situ.

    • Slowly add a solution of 3-(dimethylamino)propyl chloride to the reaction mixture.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by extraction and subsequent distillation or crystallization.

Step 2: Reduction of the Nitro Group to Form this compound

The second step is the reduction of the nitro group of 1-[3-(Dimethylamino)propoxy]-4-nitrobenzene to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction:

G Intermediate 1-[3-(Dimethylamino)propoxy]-4-nitrobenzene Product This compound Intermediate->Product Catalytic Hydrogenation H2_PdC H₂ / Pd-C

Figure 2: Reduction of the nitro group to the aniline.

Experimental Protocol:

  • Materials:

    • 1-[3-(Dimethylamino)propoxy]-4-nitrobenzene

    • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Hydrogen gas (H₂)

    • A suitable solvent (e.g., ethanol, ethyl acetate)

  • Procedure:

    • Dissolve the nitro intermediate in the solvent in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

    • Monitor the reaction by TLC to ensure complete conversion of the starting material.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The final product can be purified by vacuum distillation.[1][2][3]

Role in Drug Development: A Precursor to CNS Agents

The aniline functional group is a well-known "structural alert" in medicinal chemistry due to its potential for metabolic activation to reactive intermediates.[4] However, it is also a valuable pharmacophore and a key synthetic handle for the introduction of further molecular complexity. This compound serves as a crucial intermediate in the synthesis of various CNS-active compounds, particularly those targeting the serotonin system.

Application in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

The 3-(dimethylamino)propoxy side chain is a common structural motif in a number of selective serotonin reuptake inhibitors (SSRIs).[5][6] SSRIs function by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin, which is believed to be a key factor in their antidepressant effects.[7]

While a direct, publicly available synthesis of a marketed SSRI starting from this compound is not readily found, the synthesis of Citalopram, a widely prescribed SSRI, involves the introduction of a 3-(dimethylamino)propyl side chain.[5] This highlights the importance of this particular side chain in achieving high affinity and selectivity for the serotonin transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles 5HT 5-HT 5HT_vesicle->5HT Release SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT->5HT_receptor Binding SSRI SSRI (derived from This compound precursor) SSRI->SERT Blockade

Figure 3: Mechanism of action of SSRIs derived from precursors like this compound.

Biological Activity: Antimicrobial Properties

Beyond its role as a synthetic intermediate, this compound has been reported to possess intrinsic antimicrobial activity. Aniline derivatives, in general, are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[8]

Spectrum of Activity and Potency

This compound has been shown to be active against both Gram-positive and Gram-negative bacteria, as well as fungi. It has also demonstrated the ability to inhibit the growth of certain antibiotic-resistant bacteria, such as Staphylococcus aureus.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of aniline derivatives is believed to involve the disruption of the bacterial cell membrane and the inhibition of key cellular processes. The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. Additionally, the amino group can interact with and inhibit the function of essential enzymes and proteins within the bacterial cell.

G cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Enzymes, DNA) Aniline_Derivative This compound Aniline_Derivative->Cell_Membrane Disruption Aniline_Derivative->Cytoplasm Inhibition of Cellular Processes

Figure 4: Proposed antimicrobial mechanism of this compound.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantitatively assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • This compound

    • Bacterial or fungal strains of interest

    • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Resazurin solution (as a viability indicator)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial cells.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, add the resazurin indicator to each well. A color change from blue to pink indicates microbial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity with established utility in pharmaceutical synthesis and demonstrated potential as an antimicrobial agent. Its straightforward synthesis and the presence of two key reactive functional groups make it an attractive starting material for the creation of diverse chemical libraries for drug discovery.

Future research in this area could focus on several key aspects:

  • Expansion of the Pharmaceutical Intermediate Role: The development and publication of detailed synthetic routes for novel CNS agents and other therapeutics utilizing this compound as a key building block.

  • Optimization of Antimicrobial Activity: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective antimicrobial derivatives. This could involve modifications to the aniline ring, the propoxy linker, or the dimethylamino group.

  • Elucidation of Detailed Mechanisms of Action: In-depth studies to precisely define the molecular targets and signaling pathways affected by this compound and its derivatives, both in microbial and mammalian systems.

References

  • Filo. (2025, September 22).
  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025, May 26). PMC - NIH. [Link]
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC - NIH. [Link]
  • Development and discovery of SSRI drugs. Wikipedia. [Link]
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). RSC Publishing. [Link]
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. [Link]
  • Defining in vitro topical antimicrobial and antibiofilm activity of epoxy-tigliane structures against oral pathogens. (2023, July 31). PMC - NIH. [Link]
  • Purify and dry aniline? : r/chemistry. (2014, May 26). Reddit. [Link]
  • US10889539B2 - Aniline purification process.
  • US2358182A - Method of distilling aniline.

Sources

A Senior Application Scientist's Guide to 4-[3-(Dimethylamino)propoxy]aniline: Sourcing, Purity, and Analytical Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 4-[3-(Dimethylamino)propoxy]aniline in Research and Development

This compound, a key building block in modern medicinal chemistry and materials science, is a molecule of significant interest to researchers and drug development professionals. Its unique structure, featuring a primary aromatic amine and a dimethylamino propoxy side chain, imparts a combination of properties that make it a valuable intermediate in the synthesis of a diverse range of target compounds. This guide provides an in-depth technical overview of this compound, focusing on the critical aspects of commercial sourcing, purity assessment, and the underlying scientific principles that govern its handling and analysis. As an experienced application scientist, my aim is to not only present protocols but to also provide the rationale behind these experimental choices, ensuring a robust and reliable application of this versatile molecule in your research endeavors.

Commercial Sourcing and Purity Landscape

The quality of starting materials is paramount in any scientific investigation, directly impacting the reproducibility of experimental results and the integrity of downstream applications. For this compound, a variety of commercial suppliers offer different grades and purities. Understanding this landscape is the first step in ensuring a successful research outcome.

Reputable Commercial Suppliers

A survey of the market reveals several key suppliers of this compound. The following table summarizes a selection of these suppliers and the typical purities they offer. It is crucial to note that purity specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierProduct NumberReported Purity
Sigma-AldrichENA311760661≥95%
BiosynthMCA42488Not specified; request quote
A2B ChemAG7890695%
BLDpharmBD396628Not specified; request quote
NovaChemistryN/A95%-98%

This table is not exhaustive but represents a snapshot of the readily available sources for this compound. When selecting a supplier, consider not only the quoted purity but also the supplier's reputation, quality management systems, and the level of technical support they provide.

The Foundation of Quality: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. The most common and industrially scalable method is a Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of 4-aminophenol with 3-(dimethylamino)propyl chloride.

Sources

Topic: Antimicrobial Activity of 4-[3-(Dimethylamino)propoxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Aniline and its derivatives have long been recognized as a fertile source of biologically active compounds, forming the backbone of many established drugs.[1][2] This technical guide focuses on a specific, promising subclass: 4-[3-(Dimethylamino)propoxy]aniline derivatives. These compounds feature a core aniline scaffold, a flexible propoxy linker, and a terminal dimethylamino group, a combination of moieties that holds significant potential for potent antimicrobial activity. This document provides a comprehensive overview of the synthesis, proposed mechanisms of action, structure-activity relationships, and critical experimental protocols for evaluating this chemical series. It is intended to serve as a foundational resource for researchers aiming to explore, optimize, and advance these derivatives as next-generation antimicrobial agents.

The Chemical Foundation: Synthesis and Characterization

The therapeutic potential of any chemical series begins with its synthesis. The this compound scaffold is assembled through well-established synthetic routes, allowing for the systematic modification and generation of a diverse library of derivatives for biological screening.

Core Synthesis Pathway

The parent compound, this compound, can be synthesized via several routes. A common and effective method involves a two-step process starting from 4-aminophenol.

  • Etherification: The phenolic hydroxyl group of 4-aminophenol is reacted with 3-dimethylamino-1-propyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). This reaction forms the crucial ether linkage, attaching the dimethylaminopropoxy side chain to the aniline ring.

  • Work-up and Purification: Following the reaction, the product is isolated through extraction and purified using standard techniques such as column chromatography or recrystallization to yield the pure this compound base.

A source also suggests alternative synthetic strategies, such as reacting sodium carbonate with diaminobenzene or combining toluene with dimethylformamide followed by heating, though the former pathway offers more direct control for this specific structure.

Generating Derivatives

The primary site for derivatization is the aniline amino group (-NH₂). This nucleophilic group can readily react with a wide array of electrophilic reagents to create a library of N-substituted analogues. Common modifications include:

  • Acylation: Reaction with various acyl chlorides or anhydrides to form amide derivatives.

  • Schiff Base Formation: Condensation with different aldehydes or ketones to yield imines (Schiff bases), which are themselves a class of compounds with noted antimicrobial properties.[3]

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, building upon the legacy of sulfa drugs, which are themselves aniline derivatives.[1]

The structural integrity of all newly synthesized compounds must be rigorously confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Diagram: General Synthesis and Derivatization Workflow

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at Amino Group 4-Aminophenol 4-Aminophenol Reaction Etherification (Base, Solvent) 4-Aminophenol->Reaction 3-Dimethylamino-1-propyl chloride 3-Dimethylamino-1-propyl chloride 3-Dimethylamino-1-propyl chloride->Reaction Core_Structure This compound Reaction->Core_Structure Acyl_Chlorides Acyl Chlorides Core_Structure->Acyl_Chlorides Aldehydes_Ketones Aldehydes/Ketones Core_Structure->Aldehydes_Ketones Sulfonyl_Chlorides Sulfonyl Chlorides Core_Structure->Sulfonyl_Chlorides Amide_Derivatives Amide Derivatives Acyl_Chlorides->Amide_Derivatives Schiff_Bases Schiff Bases Aldehydes_Ketones->Schiff_Bases Sulfonamides Sulfonamides Sulfonyl_Chlorides->Sulfonamides

Caption: Synthesis of the core scaffold and subsequent derivatization pathways.

Unraveling the Mechanism of Action

Aniline derivatives exert their antimicrobial effects through a variety of mechanisms, and the specific mode of action for this compound derivatives is likely multifaceted.[1] The combination of the aromatic ring, the flexible linker, and the basic amino group allows for interaction with multiple bacterial targets.

Proposed Antimicrobial Mechanisms

Based on studies of related aniline compounds, the following mechanisms are proposed:

  • Cell Membrane Disruption: The cationic nature of the protonated dimethylamino group can facilitate interaction with the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids). This interaction can disrupt membrane integrity, leading to leakage of essential cytoplasmic contents and cell death.[4] The ability to cross the cell membrane is considered a critical first step for activity.[5]

  • Inhibition of Essential Enzymes: Aniline derivatives are known to inhibit key microbial enzymes. A classic example is the sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] The derivatives of this series could potentially inhibit other vital enzymes involved in metabolism or cell wall biosynthesis.

  • Interference with Nucleic Acids: The planar aromatic ring structure may allow for intercalation into DNA, disrupting DNA replication and transcription processes, ultimately leading to cessation of growth and cell division.[1]

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents can induce the production of ROS within the bacterial cell, leading to oxidative damage of proteins, lipids, and nucleic acids.[2]

Diagram: Potential Mechanisms of Antimicrobial Action

G Compound This compound Derivative Membrane Bacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Interaction Enzymes Essential Enzymes (e.g., Folic Acid Synthesis) Compound->Enzymes Binding DNA Bacterial DNA Compound->DNA Intercalation ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induction Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Intercalation DNA Intercalation & Replication Block DNA->Intercalation Damage Oxidative Damage ROS->Damage Death Bacterial Cell Death Disruption->Death Inhibition->Death Intercalation->Death Damage->Death

Caption: Multiple potential pathways for the antimicrobial action of the derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For this compound derivatives, the key structural components each play a distinct role.

  • The Aniline Ring: Substituents on the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups could influence metabolic stability.

  • The Propoxy Linker: The three-carbon chain provides flexibility, allowing the molecule to adopt optimal conformations for binding to its target. The length of this linker is often critical; shorter or longer chains can lead to a significant loss of activity.

  • The Terminal Dimethylamino Group: This tertiary amine is typically protonated at physiological pH, conferring a positive charge to the molecule. This cationic character is crucial for the initial interaction with the bacterial cell surface and for aqueous solubility. While essential, strong electron-donating groups like dimethylamino have, in other chemical series, been shown to potentially decrease potency by destabilizing certain interactions, highlighting the need for careful optimization.[6]

Table 1: Hypothetical SAR Summary

Modification Structural Moiety Expected Impact on Activity Rationale
Add electron-withdrawing group (e.g., -Cl, -CF₃) Aniline Ring Potentially Increase Modifies electronic properties, may enhance target binding.
Add bulky group (e.g., -tBu) Aniline Ring Potentially Decrease Steric hindrance may prevent effective binding to the target site.
Shorten/Lengthen linker Propoxy Chain Likely Decrease Optimal linker length is crucial for correct positioning of terminal group.
Replace with diethylamino Terminal Amine Variable May alter steric profile and basicity, impacting membrane interaction.

| Quaternize the nitrogen | Terminal Amine | Potentially Increase | Creates a permanent positive charge, enhancing membrane interaction. |

Essential Protocols for Biological Evaluation

Rigorous and standardized in vitro testing is the foundation for evaluating any new antimicrobial candidate. This involves determining the compound's efficacy against microbes and its toxicity towards mammalian cells.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a concentrated stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to create a range of decreasing concentrations.[9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include essential controls:

      • Positive Control: Bacteria with no compound.

      • Negative Control: Broth medium only (sterility control).

      • Vehicle Control: Bacteria with the solvent (e.g., DMSO) at the highest concentration used.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Diagram: Broth Microdilution Workflow for MIC Determination

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Compound in 96-Well Plate Start->Prep_Compound Inoculate Inoculate Plate with Bacteria & Add Controls Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results End Determine MIC Value Read_Results->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Cytotoxicity Assessment (MTT Assay)

A promising antimicrobial agent must be effective against pathogens while remaining safe for the host.[10][11] Cytotoxicity assays are therefore critical for evaluating a compound's effect on mammalian cells.[12][13] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivative in fresh cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with the solvent only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. Living, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[14]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising platform for the development of new antimicrobial agents. Its straightforward synthesis allows for extensive chemical modification, enabling a thorough exploration of the structure-activity relationship. The proposed mechanisms of action, primarily centered on cell membrane disruption and inhibition of essential cellular processes, suggest the potential for potent activity, possibly even against drug-resistant strains.

The critical path forward for any lead compounds identified from this series must involve a rigorous, multi-parameter optimization process. This includes:

  • Broadening the Spectrum: Testing against a wide panel of clinically relevant and resistant pathogens (e.g., MRSA, VRE, ESBL-producing Gram-negatives).

  • In-depth Mechanistic Studies: Elucidating the precise molecular target(s) to understand the mechanism of action and potential for resistance development.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • In Vivo Efficacy: Progressing the most promising compounds with favorable therapeutic indexes (high efficacy, low toxicity) into relevant animal models of infection.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of the this compound class of antimicrobials.

References

  • Wesseling, F., & Brieger, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • Wesseling, F., & Brieger, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Filo. (2025).
  • Wesseling, F., & Brieger, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed.
  • Wesseling, F., & Brieger, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Biosynth. (n.d.). This compound. Biosynth.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Sivamani, S., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Iyun, O. R., & Abdulsalami, I. (2020). Role of Nickel (II) Salicylhydroxamic Acid and its Aniline Adduct as an Antimicrobial Substitute. International Journal of Advanced Research in Chemical Science, 7(11), 1-6.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Sivamani, S., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
  • Lee, S. K., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(20), 5444-5448.
  • Andrade, J. C., et al. (2022). Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Molecules, 27(19), 6289.
  • Bellini, A. M., et al. (1990). Antimicrobial activity of basic cholane derivatives. Part IX. Archiv der Pharmazie, 323(4), 201-205.
  • Szafraniec-Szczęsny, J., et al. (2022).
  • Al-Ostath, A. I., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1680-1691.

Sources

The Utility of Polar Fragments: A Technical Guide to Employing 4-[3-(Dimethylamino)propoxy]aniline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, FBDD allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with superior physicochemical properties.[3][4] This guide provides an in-depth technical overview of the FBDD workflow, using 4-[3-(Dimethylamino)propoxy]aniline as a representative polar fragment. We will delve into the strategic considerations for library design, the practical application of key biophysical screening techniques, and the iterative process of evolving a weakly binding fragment into a potent, drug-like molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of FBDD to tackle challenging biological targets.

The FBDD Paradigm: A Shift from Brute Force to Rational Design

The foundational principle of FBDD is to identify small molecules, or "fragments," that bind with low affinity (typically in the micromolar to millimolar range) to a biological target.[1][3] These fragments, generally adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3), serve as high-quality starting points for medicinal chemistry efforts.[5] Unlike the larger, more complex molecules found in HTS libraries, fragments achieve their binding affinity through more efficient and specific interactions, providing a clearer path for optimization.[2]

The FBDD approach offers several distinct advantages over HTS:

  • Higher Hit Rates: Due to their smaller size and lower complexity, fragments are more likely to find complementary binding pockets on a target protein.[1]

  • More Efficient Exploration of Chemical Space: A smaller, more diverse fragment library can cover a proportionally larger area of relevant chemical space compared to a vast HTS library.[2][3]

  • Improved Ligand Efficiency: Fragment hits often exhibit higher ligand efficiency (LE), a measure of binding energy per heavy atom, which is a strong predictor of successful lead optimization.

  • Tackling "Undruggable" Targets: FBDD has proven particularly effective in identifying binders for challenging targets, such as those with shallow binding sites or allosteric pockets, which are often missed by HTS campaigns.[1][6]

The overall workflow of an FBDD campaign is an iterative process of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target_Prep Target Preparation & Validation Screening Biophysical Screening (NMR, SPR, X-ray) Target_Prep->Screening Frag_Lib Fragment Library Design & Curation Frag_Lib->Screening Hit_Val Hit Validation & Triage Screening->Hit_Val Structural_Bio Structural Biology (X-ray, NMR) Hit_Val->Structural_Bio Chem_Synth Structure-Guided Chemical Synthesis Structural_Bio->Chem_Synth SAR SAR by Biophysics & Biochemistry Chem_Synth->SAR SAR->Structural_Bio Iterative Cycles Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Profiling the Exemplar Fragment: this compound

To illustrate the practical application of FBDD principles, we will use this compound as a model fragment. This compound possesses several characteristics that make it an interesting candidate for an FBDD library.

PropertyValueSource
CAS Number 62424-88-8[7]
Molecular Formula C11H18N2O
Molecular Weight 194.28 g/mol
IUPAC Name This compound
Physical Form Oil
Key Features Primary aniline, tertiary amine, flexible propoxy linker, aromatic ringN/A

The key structural features of this fragment offer multiple potential interaction points with a protein target:

  • Aromatic Ring: Capable of engaging in π-π stacking, hydrophobic, and cation-π interactions.

  • Primary Aniline (-NH2): A hydrogen bond donor and potential site for chemical elaboration. The basicity of the aniline nitrogen is reduced by the electron-donating effect of the propoxy group.

  • Propoxy Linker: Provides conformational flexibility, allowing the fragment to adapt to the shape of a binding pocket. The ether oxygen can act as a hydrogen bond acceptor.

  • Tertiary Amine (-N(CH3)2): A basic center that will be protonated at physiological pH, making it an excellent candidate for forming salt bridges or strong hydrogen bonds with acidic residues like aspartate or glutamate.

Its polar nature, conferred by the amino and ether groups, enhances its solubility, which is a crucial property for fragments used in biophysical screening assays that require high concentrations.

The FBDD Campaign: A Step-by-Step Methodological Guide

This section outlines the key experimental stages of an FBDD program, using our exemplar fragment as a case study.

Fragment Library Design and Curation

A well-designed fragment library is the cornerstone of any successful FBDD campaign.[1] The goal is to maximize chemical diversity while maintaining desirable physicochemical properties.[2] this compound would be a valuable addition to a library focused on polar interactions and targeting solvent-exposed regions of a protein.

Primary Screening: Identifying the Binders

Due to the weak affinity of fragments, highly sensitive biophysical techniques are required for initial screening.[3][8] The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[9][10]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[10][11]

Experimental Protocol: SPR Screening

  • Protein Immobilization: The target protein is immobilized on a sensor chip. For example, a protein with a His-tag can be captured on a Ni-NTA chip.

  • Fragment Preparation: this compound is dissolved in an appropriate buffer (e.g., PBS with 5% DMSO) to create a stock solution, typically at 10-50 mM. A concentration series is then prepared.

  • Screening: The fragment solutions are injected over the protein and reference surfaces. A positive binding event is detected as an increase in the response units (RU).

  • Data Analysis: The binding response is measured at steady state and plotted against the fragment concentration to determine the dissociation constant (KD). For a fragment like ours, an expected KD would be in the 100 µM to 5 mM range.

  • Hit Triage: Hits are confirmed through dose-response experiments and further validated by orthogonal methods to eliminate false positives.[10]

SPR_Workflow cluster_0 SPR Screening Workflow Immobilize Immobilize Target Protein on Chip Inject Inject Fragment (e.g., 4-[3-(DMA)P]aniline) Immobilize->Inject Detect Detect Binding (Change in RU) Inject->Detect Analyze Analyze Data (Determine KD) Detect->Analyze Validate Validate Hits Analyze->Validate

Figure 2: A simplified workflow for an SPR-based fragment screening experiment.

NMR-based screening methods are powerful for detecting weak binding and can provide information about the binding site on the protein.[8] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.

Experimental Protocol: STD-NMR Screening

  • Sample Preparation: A solution of the target protein (10-50 µM) is prepared in a deuterated buffer. A mixture of fragments, including this compound (typically 100-500 µM each), is added.

  • Data Acquisition: Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with radiofrequency pulses. In the "off-resonance" spectrum, the saturation is applied at a frequency where the protein does not absorb.

  • Data Analysis: The two spectra are subtracted. Only protons on fragments that have bound to the protein and received the saturation transfer will show signals in the difference spectrum. The intensity of the STD signal is proportional to the binding affinity.

  • Hit Deconvolution: If a mixture of fragments shows a positive result, individual fragments are tested to identify the binder.

Hit Validation and Structural Characterization

Once a fragment hit is identified and validated by at least two orthogonal biophysical methods, the next critical step is to determine its binding mode using high-resolution structural techniques, primarily X-ray crystallography.[8][12]

Experimental Protocol: X-ray Co-crystallography

  • Crystallization: The target protein is crystallized under conditions that yield diffraction-quality crystals.

  • Soaking or Co-crystallization: Crystals are soaked in a solution containing a high concentration (e.g., 1-10 mM) of this compound. Alternatively, the fragment can be included in the crystallization cocktail (co-crystallization).

  • Data Collection: The crystals are exposed to an X-ray beam, and diffraction data are collected.

  • Structure Determination: The diffraction data are processed to generate an electron density map. The fragment is then modeled into the observed electron density to reveal its precise binding location and orientation within the protein's binding site.

The resulting co-crystal structure is invaluable for the next phase: structure-guided hit-to-lead optimization.[6]

From Fragment to Lead: The Art of Fragment Elaboration

With a validated hit and a high-resolution crystal structure in hand, the goal is to increase the affinity and selectivity of the initial fragment.[13] This is typically achieved through three main strategies: fragment growing, linking, or merging.[14]

For our exemplar fragment, this compound, let's assume the crystal structure reveals that the aniline nitrogen is pointing towards a solvent-exposed region, while the protonated tertiary amine is forming a key salt bridge in a deep pocket.

Fragment_Growing cluster_0 Fragment Growing Strategy Fragment 4-[3-(DMA)P]aniline Aniline -NH2 (Growth Vector) Protein Protein Binding Pocket Hydrophobic Pocket Acidic Residue (e.g., Asp) Solvent-Exposed Region Fragment:f0->Protein:p1 Salt Bridge Fragment:f0->Protein:p0 Hydrophobic Interaction Fragment:f1->Protein:p2 Grows into new interactions

Figure 3: A conceptual diagram of a fragment growing strategy for this compound.

Structure-Activity Relationship (SAR) by Synthesis:

  • Growing from the Aniline: The primary amine is an ideal "growth vector."[15] A medicinal chemist could synthesize a small library of analogues by acylating the aniline with various carboxylic acids or reacting it with sulfonyl chlorides. The goal is to introduce new functional groups that can form additional hydrogen bonds or hydrophobic interactions with residues in the solvent-exposed region, thereby increasing potency.[16][17]

  • Exploring the Aromatic Core: Modifications to the aromatic ring, such as adding substituents, can be explored to optimize van der Waals contacts within the pocket.[18]

  • Modifying the Linker: The length and flexibility of the propoxy linker can be altered to fine-tune the positioning of the terminal amine.

Each new compound is synthesized and then tested using the same biophysical and biochemical assays to build a quantitative SAR. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.[4]

Conclusion

Fragment-based drug discovery represents a paradigm of rational design, offering a resource-efficient and highly effective method for identifying high-quality starting points for drug discovery programs.[14] By using small, polar molecules like this compound, researchers can effectively probe the binding landscapes of their targets, including those previously deemed intractable.[1] The successful application of FBDD is a multidisciplinary effort, requiring a close interplay between chemistry, biophysics, and structural biology. The principles and protocols outlined in this guide provide a framework for harnessing the power of FBDD to accelerate the discovery of novel therapeutics.

References

  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (URL: [Link])
  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])
  • Fragment-based lead discovery - Wikipedia. (URL: [Link])
  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (URL: [Link])
  • Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed. (URL: [Link])
  • What are fragment based drug design methods?. (URL: [Link])
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - DiVA portal. (URL: [Link])
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (URL: [Link])
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: [Link])
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (URL: [Link])
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - NIH. (URL: [Link])
  • Approved drugs derived using the FBDD method. Sotorasib is an example...
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. (URL: [Link])
  • Recent examples of fragment-based screening.
  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed. (URL: [Link])
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC - PubMed Central. (URL: [Link])
  • Route to three-dimensional fragments using diversity-oriented synthesis - PubMed Central. (URL: [Link])
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (URL: [Link])
  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (URL: [Link])
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: [Link])
  • Protein painting reveals solvent-excluded drug targets hidden within native protein–protein interfaces - PMC - NIH. (URL: [Link])
  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline deriv

Sources

Methodological & Application

Synthesis of 4-[3-(Dimethylamino)propoxy]aniline: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-[3-(Dimethylamino)propoxy]aniline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale and critical safety considerations.

Introduction: The Significance of this compound

This compound serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its structure, incorporating a primary aromatic amine and a tertiary amine linked by a flexible propoxy chain, makes it a versatile scaffold for drug discovery. Notably, this compound and its derivatives have been investigated for their potential as antimicrobial and antidepressant agents. The protocol detailed herein follows the principles of the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[1][2]

Reaction Scheme: The Williamson Ether Synthesis Approach

The synthesis of this compound is achieved through a Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-aminophenol on 3-(dimethylamino)propyl chloride.[1][3][4] A strong base, sodium hydride, is employed to deprotonate the hydroxyl group of 4-aminophenol, thereby generating the reactive nucleophile.

DOT Script for Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-Aminophenol 4-Aminophenol Reaction + 4-Aminophenol->Reaction 1. 3-(Dimethylamino)propyl\nchloride hydrochloride 3-(Dimethylamino)propylchloride hydrochloride 3-(Dimethylamino)propyl\nchloride hydrochloride->Reaction 3. Sodium Hydride Sodium Hydride (NaH) Sodium Hydride->Reaction 2. Target_Molecule This compound NaCl NaCl H2 H2 Reaction->Target_Molecule Yields Reaction->NaCl Reaction->H2

Caption: Williamson ether synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Aminophenol123-30-8109.13≥98%Sigma-Aldrich
3-(Dimethylamino)propyl chloride hydrochloride5407-04-5158.07≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionN/AN/AN/AIn-house prep.
Anhydrous Sodium Sulfate7757-82-6142.04≥99%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexane110-54-386.18ACS GradeFisher Scientific

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

Part 1: Preparation of the Sodium Phenoxide Intermediate
  • Inert Atmosphere: Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon. This is crucial as sodium hydride reacts violently with water.[5]

  • Dispersion Wash: In the flask, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Washing Procedure: Stir the suspension for 10 minutes, then stop stirring and allow the sodium hydride to settle. Carefully remove the supernatant THF containing the mineral oil using a syringe or cannula. Repeat this washing step twice to ensure the removal of the mineral oil.

  • Reactant Addition: To the washed sodium hydride, add fresh anhydrous THF.

  • Formation of Phenoxide: In a separate beaker, dissolve 4-aminophenol in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The completion of the deprotonation is indicated by the cessation of hydrogen gas evolution.

Part 2: N-Alkylation Reaction
  • Reagent Addition: Dissolve 3-(dimethylamino)propyl chloride hydrochloride in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture containing the sodium phenoxide at room temperature.

  • Reaction Reflux: After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

Part 3: Work-up and Purification
  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted 4-aminophenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

DOT Script for Experimental Workflow

Synthesis_Workflow cluster_prep Part 1: Phenoxide Formation cluster_reaction Part 2: N-Alkylation cluster_purification Part 3: Work-up and Purification A Wash NaH with anhydrous THF C Add 4-aminophenol solution to NaH suspension at 0°C A->C B Dissolve 4-aminophenol in anhydrous THF B->C D Stir at room temperature for 1 hour C->D E Add 3-(dimethylamino)propyl chloride hydrochloride solution in THF D->E F Reflux for 4-6 hours E->F G Cool and quench with water F->G H Remove THF via rotary evaporation G->H I Extract with ethyl acetate H->I J Wash with NaHCO3 and brine I->J K Dry over Na2SO4 and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • 1H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.

Analytical Data Expected Values
Molecular Formula C11H18N2O
Molecular Weight 194.28 g/mol
Appearance Oil or low-melting solid
1H NMR Peaks corresponding to aromatic protons, methylene protons of the propoxy chain, N-methyl protons, and the amine protons.
Mass Spec (ESI+) [M+H]+ at m/z 195.15

Critical Safety Considerations

Sodium Hydride (NaH):

  • Extreme Reactivity: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[5] All manipulations must be carried out under a dry, inert atmosphere.

  • Hazards with Certain Solvents: The use of NaH with polar aprotic solvents such as DMSO, DMF, and DMAc is extremely hazardous and can lead to runaway reactions and explosions.[6][7][8][9] Tetrahydrofuran (THF) is a safer alternative solvent for reactions involving NaH.[6]

3-(Dimethylamino)propyl chloride hydrochloride:

  • Health Hazards: This compound is harmful if swallowed and causes skin and eye irritation.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

General Precautions:

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated laboratory fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully before disposal.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the described procedures and paying close attention to the safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery and development programs. The emphasis on understanding the chemical principles behind each step ensures a safe and successful execution of the synthesis.

References

  • C&EN Global Enterprise. (2019). Report highlights safety concerns about NaH. ACS Publications.
  • ChemSrc. (2019). 3-(Dimethylamino)propyl chloride hydrochloride SDS, 5407-04-5 Safety Data Sheets.
  • AIChE. (2020). (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents.
  • Wikipedia. (n.d.). Sodium hydride.
  • Starshinechemical. (n.d.). 3-(Dimethylamino)propyl Chloride Hydrochloride.
  • Yang, Q., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2010-2016. [Link]
  • Yang, Q., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ResearchGate.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

Application Notes & Protocols: A Step-by-Step Guide to Using 4-[3-(Dimethylamino)propoxy]aniline as a Versatile Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Linker

In the landscape of modern drug development and materials science, the linker molecule is not merely a passive spacer but an active modulator of a conjugate's properties. 4-[3-(Dimethylamino)propoxy]aniline is a prime example of such a strategic linker. Its architecture uniquely combines three key functional elements:

  • A Primary Aromatic Amine (Aniline): This group serves as a robust and versatile handle for covalent modification. While less nucleophilic than its aliphatic counterparts, it forms highly stable amide bonds and readily participates in reactions like Schiff base formation, providing a durable connection point.

  • A Flexible Propoxy Spacer: The three-carbon chain provides spatial separation between conjugated molecules, mitigating steric hindrance and helping to preserve the biological activity of moieties such as antibodies or enzymes.

  • A Tertiary Dimethylamino Group: This terminal group is a critical modulator of physicochemical properties. It enhances aqueous solubility, particularly at physiological or acidic pH where it can be protonated. This feature is invaluable in biological applications, preventing aggregation and improving bioavailability.[1] Furthermore, this tertiary amine can act as an internal basic catalyst in certain reactions or serve as a site for further quaternization, enabling additional modifications.

This guide provides a comprehensive overview of the core chemistry, detailed experimental protocols, and strategic applications of this compound for researchers in bioconjugation, drug delivery, and diagnostics.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

PropertyValueSource
CAS Number 62424-88-8[2][3]
Molecular Formula C₁₁H₁₈N₂O[3]
Molecular Weight 194.28 g/mol
Physical Form Oil
Purity Typically ≥95%[2]
InChI Key MOXSUJYRRRCATL-UHFFFAOYSA-N

Safety and Handling:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][5]

Core Chemistry and Reaction Mechanisms

The utility of this linker is primarily derived from the reactivity of its aniline group. The two most common and powerful conjugation reactions are amide bond formation and Schiff base formation.

Amide Bond Formation: Creating Stable Linkages

Coupling the aniline moiety with a carboxylic acid creates an exceptionally stable amide bond, a cornerstone of many bioconjugates, including antibody-drug conjugates (ADCs).[6] Aromatic amines like aniline are less nucleophilic than aliphatic amines, making direct condensation with a carboxylic acid inefficient. Therefore, activation of the carboxylic acid is required. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used, often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

Causality of Reagent Choice:

  • EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt/NHS: This intermediate is susceptible to hydrolysis and side reactions. HOBt or NHS rapidly traps the activated intermediate to form a more stable active ester. This HOBt/NHS ester is less prone to hydrolysis but reacts efficiently with the aniline amine to form the desired amide bond, improving yields and minimizing byproducts.[7]

  • DMAP (4-Dimethylaminopyridine): Can be used as a catalyst, functioning as an acyl transfer agent to form a highly reactive acyliminium ion intermediate.[7]

Amide_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling Acid R-COOH Reagents EDC + HOBt Acid->Reagents ActiveEster R-CO-OBt (Active Ester) Reagents->ActiveEster Linker This compound ActiveEster->Linker Nucleophilic Attack Product Final Amide Conjugate Linker->Product

Caption: Amide bond formation workflow.

Schiff Base (Imine) Formation: For Reversible or Reducible Linkages

The reaction of the aniline group with an aldehyde or ketone forms a Schiff base (an imine). This reaction is a reversible condensation that involves the elimination of a water molecule.[8][9] The resulting C=N double bond can be stable under certain conditions, used as a reversible pH-sensitive linkage, or be subsequently reduced (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a stable secondary amine linkage.

Causality of Reaction Conditions:

  • pH Control: The reaction is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the aniline nitrogen.[8] However, excessively low pH will protonate the aniline nitrogen, rendering it non-nucleophilic. Optimal pH is usually between 4 and 6.

  • Water Removal: As water is a byproduct, its removal (e.g., using molecular sieves or a Dean-Stark apparatus) will drive the reaction equilibrium towards the formation of the Schiff base product.[8]

Schiff_Base_Formation Carbonyl R-CHO (Aldehyde) Catalyst H⁺ (cat.) Carbonyl->Catalyst Linker Aniline Linker Linker->Catalyst Hemiaminal Hemiaminal Intermediate Catalyst->Hemiaminal Product Schiff Base (Imine) Hemiaminal->Product - H₂O Water H₂O

Caption: Schiff base (imine) formation workflow.

Detailed Application Protocols

Note: These are generalized protocols. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always conduct reactions in a well-ventilated fume hood.

Protocol 1: Amide Coupling to a Carboxylic Acid-Bearing Molecule

This protocol describes the conjugation of this compound to a generic molecule containing a carboxylic acid (R-COOH).

Materials:

  • Carboxylic acid substrate (R-COOH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid substrate (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) to the solution. Stir at room temperature for 1 hour to form the active HOBt ester. The progress of activation can be monitored by TLC or LC-MS.

  • Coupling: Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture. The causality for DIPEA is to act as a non-nucleophilic base, scavenging the HCl produced during the reaction without interfering with the coupling reagents.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Schiff Base Formation with an Aldehyde

This protocol details the reaction with a generic aldehyde-containing molecule (R-CHO).

Materials:

  • Aldehyde substrate (R-CHO)

  • This compound

  • Anhydrous ethanol or toluene

  • Glacial acetic acid (catalytic amount)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 eq) and this compound (1.05 eq).

  • Solvent and Catalyst: Add anhydrous ethanol and a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The causality for the acid catalyst is to protonate the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack.[8]

  • Dehydration: Add activated molecular sieves to the flask to sequester the water produced during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature or gentle reflux (40-50 °C) for 4-12 hours. Monitor the formation of the imine product by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal).

  • Purification: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. The crude Schiff base can often be used directly or purified further by recrystallization or column chromatography if necessary.

  • (Optional) Reduction to a Stable Amine: To create a permanent linkage, dissolve the crude Schiff base in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. Stir until the imine is fully reduced (monitor by TLC/LC-MS), then perform an appropriate aqueous workup to yield the stable secondary amine conjugate.

Applications in Drug Delivery and Bioconjugation

The unique structure of this compound makes it an exemplary linker for advanced applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[6][10] This linker can be used to attach the drug via a stable amide bond. The dimethylamino group can enhance the solubility and reduce aggregation of the final ADC, which are critical parameters for therapeutic efficacy.[11]

  • Targeted Drug Delivery: The linker can be used to create conjugates for delivering drugs to specific tissues or cells. The pH-sensitive nature of the dimethylamino group can be exploited for "smart" delivery systems that release a drug in the acidic microenvironment of a tumor or within endosomes.[12]

  • Peptide and Protein Modification: Electron-rich anilines are valuable tools for modifying peptides.[13] This linker can be incorporated to attach labels, imaging agents, or other functional molecules to peptides and proteins for diagnostic or therapeutic purposes.

Conclusion

This compound is a powerful and versatile linker that offers a trifecta of benefits: a stable and reactive conjugation handle, a flexible spacer, and a functional group for modulating solubility and pH-responsiveness. By understanding its core chemistry and applying the detailed protocols provided, researchers, scientists, and drug development professionals can effectively leverage this molecule to construct sophisticated conjugates for a wide array of applications, from targeted cancer therapy to advanced molecular probes.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Shugrue, C. R., & Donald, J. R. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic & Medicinal Chemistry, 108, 108084.
  • Evolution of amide bond formation. (2025). ResearchGate.
  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube.
  • Lee, H. J., Lee, S., & Lee, Y. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry, 55(11), 5493–5503.
  • Piatkowska-Brest, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4993.
  • Reuvers, J. B., et al. (2022). Role of Linker Functionality in Polymers Exhibiting Main-Chain Thermally Activated Delayed Fluorescence. Advanced Functional Materials, 32(19), 2112423.
  • Al-Zoubi, W., et al. (2016). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 6(103), 101377–101384.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kim, D. W., & Kim, Y. J. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Advances, 11(54), 34226-34241.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
  • Amide bond formation and peptide coupling. (2005).
  • METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYSIS, AND ANTIBACTERIAL ACTIVITY STUDY. (2025). ResearchGate.
  • Bioconjugation schemes for the attachment of bio(molecules) (R).... (n.d.). ResearchGate.
  • Synthesis and electropolymerization properties of [(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)metoxy] and [(4-{3-[3-(diethylamino)phenoxy]propoxy}phenyl)metoxy] substituted silicon naphthalocyanines. (2025). ResearchGate.
  • Kumar, H. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES. Jetir.Org.
  • Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) -.... (n.d.). ResearchGate.
  • Miller, P. S., et al. (2012). 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. Bioconjugate Chemistry, 23(11), 2231–2238.

Sources

Application Note: 4-[3-(Dimethylamino)propoxy]aniline as a Novel Scavenger in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical application and a proposed protocol for the use of 4-[3-(Dimethylamino)propoxy]aniline as a scavenger in the final cleavage step of solid-phase peptide synthesis (SPPS). Based on its chemical structure, this compound possesses dual functionalities beneficial for protecting peptides from degradation during their release from the solid support and the removal of side-chain protecting groups. This application note provides a scientific rationale for its use, a detailed experimental protocol, and a discussion of its potential advantages.

Introduction: The Challenge of Peptide Cleavage in SPPS

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein production for research and therapeutic development.[1] The final step in SPPS, the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups, is a critical stage that significantly impacts the final yield and purity of the product.[2] This process is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3]

While effective, the use of strong acids generates highly reactive cationic species from the cleavage of protecting groups (e.g., tert-butyl, trityl). These carbocations can re-attach to electron-rich amino acid residues in the peptide chain, such as tryptophan, methionine, and tyrosine, leading to undesired side products and a significant reduction in the purity of the crude peptide. To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.

Commonly used scavengers include water, triisopropylsilane (TIS), and thiol-containing compounds like 1,2-ethanedithiol (EDT). The choice of scavenger depends on the specific amino acids present in the peptide sequence. However, the search for novel and more effective scavengers is ongoing to improve the efficiency and cleanliness of peptide cleavage.

Proposed Role and Mechanism of this compound as a Scavenger

This compound is a bifunctional molecule that, based on its chemical structure, is proposed to be an effective scavenger in SPPS cleavage reactions.

  • Aniline Moiety as a Cation Trap: The aniline functional group is electron-rich and can act as a nucleophile to trap the electrophilic carbocations generated during the cleavage of protecting groups. This is analogous to the scavenging activity of other aromatic compounds like phenol and thioanisole used in established cleavage cocktails.

  • Dimethylamino Group as an Acid Scavenger and Solubility Enhancer: The tertiary amine (dimethylamino) group is basic and can neutralize any acidic byproducts that may arise during the cleavage process, further protecting acid-labile functional groups. Additionally, this polar group is expected to enhance the solubility of the scavenger in the TFA cleavage cocktail.

  • Propoxy Linker: The flexible propoxy chain provides spatial separation between the aniline and dimethylamino groups, potentially allowing for more efficient scavenging without steric hindrance.

Proposed Protocol for Peptide Cleavage using this compound

This protocol is a proposed methodology and should be optimized for specific peptide sequences and resins.

Reagents and Materials
  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Round-bottom flask

  • Rotary evaporator

Cleavage Cocktail Formulation

A standard cleavage cocktail incorporating this compound is proposed in the table below. The exact composition may need to be adjusted based on the specific amino acids in the peptide sequence.

ComponentFunctionProposed Concentration (v/v %)
Trifluoroacetic acid (TFA)Cleavage and deprotection agent92.5%
WaterScavenger2.5%
Triisopropylsilane (TIS)Scavenger for trityl groups2.5%
This compoundCation and acid scavenger2.5%
Step-by-Step Cleavage Protocol
  • Resin Preparation: Transfer the dry peptide-resin to a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL per 100 mg of resin) to remove any residual solvents from synthesis and then dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh by combining the reagents in the specified proportions in a fume hood.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 g of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized.

  • Peptide Precipitation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin beads.

    • Collect the filtrate containing the cleaved peptide in a centrifuge tube.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Add cold diethyl ether (10 times the volume of the filtrate) to the centrifuge tube to precipitate the crude peptide.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and their byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

    • Purify the peptide using preparative HPLC.

Visualization of the Proposed Workflow

Cleavage_Workflow cluster_0 Resin Preparation cluster_1 Cleavage cluster_2 Isolation cluster_3 Final Product Dry_Resin Dry Peptide-Resin Wash_DCM Wash with DCM Dry_Resin->Wash_DCM Add_Cocktail Add Cocktail to Resin Wash_DCM->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Add_Cocktail Agitate Agitate for 2-3h Add_Cocktail->Agitate Filter Filter Resin Agitate->Filter Precipitate Precipitate with Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis HPLC/MS Analysis Dry_Peptide->Analysis Purification Purification Analysis->Purification

Caption: Proposed workflow for peptide cleavage using this compound.

Conclusion and Future Perspectives

The use of this compound as a scavenger in SPPS is a novel, yet scientifically grounded, proposal. Its bifunctional nature suggests it could be a valuable addition to the repertoire of cleavage reagents, potentially leading to cleaner crude peptide products and higher yields. Experimental validation of this proposed protocol is necessary to determine its efficacy and to optimize the cleavage conditions for various peptide sequences. Further studies could involve comparing its performance against standard scavengers and investigating its effectiveness in preventing side reactions with particularly sensitive amino acids.

References

  • Angeletti, R. H., et al. (1997). "Strategies for the synthesis of peptides by solid-phase methods.
  • Barlos, K., & Gatos, D. (2012). "Convergent solid-phase peptide synthesis." Chemical Reviews, 112(6), 3480-3521.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews, 109(6), 2455-2504.
  • Kent, S. B. (1988). "Chemical synthesis of peptides and proteins." Annual Review of Biochemistry, 57, 957-989.
  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149-2154.
  • Novabiochem®. (2009). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Merck KGaA.
  • "Cleavage Cocktails." (n.d.). Aapptec.

Sources

Application Notes & Protocols: Optimizing Coupling Conditions for 4-[3-(Dimethylamino)propoxy]aniline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of 4-[3-(Dimethylamino)propoxy]aniline to carboxylic acids, a critical step in the synthesis of modified peptides and complex organic molecules. Due to the reduced nucleophilicity of the aniline moiety, standard amide bond formation protocols often result in low yields and incomplete reactions. Herein, we dissect the underlying chemical principles, compare various coupling strategies, and provide detailed, validated protocols for both solution-phase and solid-phase applications to ensure high-efficiency conjugation.

Introduction: Understanding the Substrate

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two key features:

  • Aromatic Amine (Aniline): The primary nucleophile for amide bond formation. Its reactivity is inherently lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the phenyl ring, reducing its availability for nucleophilic attack.

  • Tertiary Aliphatic Amine: Located on the propoxy tail, this group imparts increased aqueous solubility and provides a basic handle that can influence reaction conditions or serve as a site for subsequent modifications.

The primary challenge in utilizing this molecule is overcoming the low nucleophilicity of the aniline nitrogen to achieve efficient and clean amide bond formation with a target carboxylic acid (e.g., the N-terminus of a peptide or a small molecule). This requires careful selection of activating reagents and optimization of reaction parameters.

The Mechanism of Activation: A Prerequisite for Coupling

Direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow.[1] Coupling reagents are therefore essential to activate the carboxylic acid by converting the hydroxyl group into a more reactive intermediate, which is a better leaving group.[1][2] This activated intermediate is then susceptible to nucleophilic attack by the aniline.

A common activation pathway, for instance using a carbodiimide like EDC in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds via a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form an HOBt-ester, which is less prone to racemization and side reactions, before reacting with the amine.[2][3][4]

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (Less Racemization) O_acyl->HOBt_ester + HOBt Amide Amide Product (R-CO-NH-Ar) O_acyl->Amide Direct Attack (Higher Racemization Risk) HOBt HOBt HOBt_ester->Amide + Aniline Aniline Aniline Nucleophile (Ar-NH2)

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Comparative Analysis of Coupling Reagents for Anilines

The choice of coupling reagent is the most critical factor for successfully conjugating an electron-deficient amine like this compound. While numerous reagents exist, they can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[5][6]

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DICForm a highly reactive O-acylisourea intermediate.[3][7]Cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[1][2]Prone to racemization and N-acylurea side product formation.[2][4][8] Mitigation: Always use with additives like HOBt or OxymaPure.[2][3][8]
Uronium/Aminium Salts HBTU, HATU, HCTUForm active esters (HOBt or HOAt esters) in situ, requiring a non-nucleophilic base.[3][5]High coupling efficiency, rapid reaction kinetics, and low racemization, especially HATU.[5][6] Excellent for difficult or sterically hindered couplings.[9]More expensive. Excess reagent can cap the amine terminus.[3] Byproducts can be difficult to remove in solution-phase.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, form active esters via an acyloxyphosphonium intermediate.[5]Very high reactivity. PyBOP avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[3][5]Higher cost. Can be sensitive to moisture.

For this compound, uronium salts like HATU are often the preferred choice due to their high reactivity, which effectively overcomes the aniline's low nucleophilicity.[5][9] However, carbodiimide systems supplemented with additives can be a cost-effective alternative, particularly for large-scale synthesis, provided conditions are carefully optimized.[10]

Experimental Protocols

Safety Precaution: Always handle coupling reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is optimized for high efficiency and is suitable for coupling the aniline to a protected amino acid or a small molecule carboxylic acid.

Materials:

  • N-protected amino acid (or other carboxylic acid): 1.0 eq

  • This compound: 1.1 eq

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.1 eq[5]

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 2-3 minutes. The solution may change color, indicating activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Solid-Phase N-Terminal Capping

This protocol describes the coupling of the aniline to the N-terminus of a peptide chain assembled on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

spss_workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF x5) deprotect->wash1 couple 4. Couple Aniline (Aniline/HATU/DIPEA in DMF) wash1->couple wash2 5. Wash Resin (DMF x5, DCM x3) couple->wash2 end End: Aniline-Peptide-Resin wash2->end

Caption: Workflow for SPPS N-terminal capping with the aniline.

Materials:

  • Fmoc-deprotected peptide-resin: 1.0 eq (based on resin loading)

  • This compound: 4.0 eq

  • HATU: 3.9 eq

  • DIPEA: 8.0 eq

  • Anhydrous DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF, followed by thorough washing with DMF.[11][12]

  • Activation Solution: In a separate vial, dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.

  • Add DIPEA (8.0 eq) to the vial and agitate for 1-2 minutes to pre-activate.

  • Coupling: Add the activation solution to the washed, deprotected peptide-resin in a reaction vessel.

  • Agitate the vessel at room temperature for 2-4 hours. For difficult sequences, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for cleavage or further modification.

Optimization Parameters

For challenging couplings, systematic optimization may be required. The following table outlines key parameters and their impact on the reaction.

ParameterRecommended RangeRationale & Expert Insights
Aniline Equivalents 1.1 - 2.0 (Solution) 3.0 - 5.0 (SPPS)A slight excess drives the reaction to completion. In SPPS, a larger excess is used to overcome kinetic barriers on the solid support.
Coupling Reagent Eq. 1.1 - 2.0 (Solution) 0.95x relative to amine (SPPS)Use slightly less coupling reagent than the amine to avoid unwanted side reactions with the reagent itself.
Base (e.g., DIPEA) 2.0 - 3.0 (Solution) 2x relative to amine (SPPS)A non-nucleophilic base is crucial.[2] Sufficient base is needed to activate the coupling reagent and neutralize any HCl or hexafluorophosphate salts without fully protonating the aniline nucleophile.
Solvent DMF, NMP, DCMPolar aprotic solvents are standard.[8] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
Temperature Room Temp to 40°CIncreasing the temperature can help overcome the activation energy for unreactive partners, but may also increase the risk of side reactions or racemization. Use elevated temperatures judiciously.
Reaction Time 2 - 12 hoursMonitor by an appropriate method (TLC, LC-MS, Kaiser test). Do not extend reaction times unnecessarily once the starting material is consumed.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate.
  • Reddit r/Chempros. (2019). Peptide coupling.
  • Slebioda, M. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(18), 5874-5876. [Link][16]
  • ACS Publications. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27. [Link][18]
  • Kemp, D. S., & Rebek, J. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169. [Link][19]
  • Green, W. H., et al. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link][4]
  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 183. [Link][22]
  • Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152726. [Link][10]
  • Sperry, J. B., & Minteer, S. D. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(48), 10853-10863. [Link][24]
  • Reddit r/Chempros. (2022). amide coupling help.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Albericio, F., & Giraud, M. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Solid-Phase Synthesis and Combinatorial Technologies. Royal Society of Chemistry. [Link][8]
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

Sources

Application Notes and Protocols for the Use of 4-[3-(Dimethylamino)propoxy]aniline in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 4-[3-(Dimethylamino)propoxy]aniline into PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[1]

The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. This compound is a versatile building block for PROTAC linker synthesis, offering several advantageous features. The propoxy chain provides a flexible spacer, while the ether oxygen and the terminal dimethylamino group enhance hydrophilicity. The tertiary amine is ionizable at physiological pH, which can improve aqueous solubility and cell permeability, crucial parameters for the development of orally bioavailable drugs. This document provides a detailed guide on the application of this compound in the synthesis of PROTAC linkers, including step-by-step protocols for the creation of a bifunctional linker and its subsequent conjugation to a warhead and an E3 ligase ligand.

Physicochemical Properties of this compound

A clear understanding of the properties of this building block is essential for its effective application.

PropertyValueSource
CAS Number 62424-88-8[3]
Molecular Weight 194.28 g/mol
Appearance Oil
Key Structural Features Aniline, Tertiary Amine, EtherN/A

Synthetic Strategy Overview

The synthesis of a PROTAC utilizing this compound can be approached in a modular fashion. The overall strategy involves the following key stages:

  • Synthesis of a Bifunctional Linker : This involves the functionalization of this compound to create a linker with two orthogonal reactive handles. This allows for the sequential attachment of the warhead and the E3 ligase ligand.

  • Conjugation to the First Moiety (Warhead or E3 Ligase Ligand) : The bifunctional linker is coupled to either the warhead or the E3 ligase ligand.

  • Deprotection of the Orthogonal Handle : The protecting group on the remaining reactive handle of the linker is removed.

  • Conjugation to the Second Moiety : The final component (either the E3 ligase ligand or the warhead) is coupled to the deprotected linker to yield the final PROTAC molecule.

  • Purification and Characterization : The final PROTAC is purified to a high degree and its identity and purity are confirmed by analytical methods.

G cluster_0 Bifunctional Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Final Steps A This compound B Amide Coupling with Boc-protected Amino Acid A->B C Boc-Protected Bifunctional Linker B->C D Couple to Warhead-COOH C->D E Warhead-Linker-Boc D->E F Boc Deprotection (TFA) E->F G Warhead-Linker-NH2 F->G H Couple to E3 Ligase Ligand-COOH G->H I Final PROTAC H->I J Purification (Preparative HPLC) I->J K Characterization (LC-MS, NMR) J->K

General workflow for PROTAC synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of a Bifunctional Linker from this compound

This protocol describes the synthesis of an example bifunctional linker where the aniline nitrogen is acylated with a Boc-protected amino acid, introducing a protected amine handle for subsequent conjugation.

Protocol 1.1: Amide Coupling of this compound with a Boc-Protected Amino Acid

This reaction forms an amide bond between the aniline and a carboxylic acid, a common strategy in PROTAC linker synthesis.[4][5] HATU is a highly efficient coupling reagent for this purpose.[6][7]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Boc-protected amino acid (e.g., Boc-glycine) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[7]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected amino acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[5]

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected bifunctional linker.

Part 2: Sequential Conjugation to a Warhead and E3 Ligase Ligand

This part of the protocol outlines the stepwise attachment of the warhead and the E3 ligase ligand to the synthesized bifunctional linker.

Protocol 2.1: Coupling of the Bifunctional Linker to a Warhead with a Carboxylic Acid Handle

  • Reagents and Materials:

    • Boc-protected bifunctional linker from Protocol 1.1 (1.0 eq)

    • Warhead with a carboxylic acid handle (e.g., a JQ1 derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the amide coupling procedure outlined in Protocol 1.1, using the Boc-protected bifunctional linker as the amine component and the warhead-carboxylic acid as the acid component.

    • After workup and purification, the Boc-protected warhead-linker conjugate is obtained.

Protocol 2.2: Boc Deprotection of the Warhead-Linker Conjugate

The Boc protecting group is removed under acidic conditions to reveal the terminal amine for the final coupling step.[8][9]

  • Reagents and Materials:

    • Boc-protected warhead-linker conjugate from Protocol 2.1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected warhead-linker conjugate in DCM (e.g., 0.1 M).

    • Add an equal volume of TFA to the solution at 0 °C.[9]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 2.3: Final Amide Coupling to the E3 Ligase Ligand

  • Reagents and Materials:

    • Warhead-linker-amine TFA salt from Protocol 2.2 (1.0 eq)

    • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and for the coupling reaction)

    • Anhydrous DMF

  • Procedure:

    • Follow the amide coupling procedure detailed in Protocol 1.1, using the warhead-linker-amine TFA salt and the E3 ligase ligand-carboxylic acid.

    • Ensure sufficient DIPEA is added to both neutralize the TFA salt and facilitate the coupling reaction.

Part 3: Purification and Characterization of the Final PROTAC

High purity is crucial for the biological evaluation of PROTACs. Preparative HPLC is the standard method for final purification.[10]

Protocol 3.1: Purification by Preparative HPLC

  • Equipment and Materials:

    • Preparative HPLC system with a C18 column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (FA) (0.1% v/v in mobile phases)

    • Lyophilizer

  • Procedure:

    • Dissolve the crude PROTAC from Protocol 2.3 in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.

    • Inject the sample onto the preparative C18 column.

    • Elute the PROTAC using a gradient of acetonitrile in water (both containing 0.1% TFA or FA).

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the fractions by analytical LC-MS.

    • Combine the pure fractions and remove the solvent by lyophilization to obtain the final PROTAC as a solid.

Protocol 3.2: Characterization of the Final PROTAC

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • To confirm the molecular weight of the synthesized PROTAC and assess its purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the final PROTAC.[11]

Conclusion and Future Perspectives

The use of this compound as a building block in PROTAC linker synthesis offers a strategic advantage in modulating the physicochemical properties of the final molecule. The protocols outlined in this document provide a comprehensive framework for the rational design and synthesis of PROTACs incorporating this versatile linker component. The modular nature of the synthetic strategy allows for the facile generation of PROTAC libraries with varying linker lengths and attachment points, enabling the systematic optimization of ternary complex formation and subsequent protein degradation. As the field of targeted protein degradation continues to evolve, the development of novel linker technologies and building blocks will remain a critical area of research, with the ultimate goal of producing highly potent and selective therapeutics.

References

  • Bricelj, A., Steinebach, C., Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. RSC Advances, 11(29), 17755-17763.
  • Khan, I., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 33, 127731.
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega, 3(1), 1083-1091.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Williamson Ether Synthesis. Edubirdie.
  • HATU coupling - what's the best order? Reddit. (2024).
  • HATU. Wikipedia.
  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances.
  • Williamson Ether Synthesis. Chem-Station Int. Ed. (2014).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Journal of Medicinal Chemistry, 64(22), 16219-16240.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.
  • Chemistry 211 Experiment 4. MiraCosta College. (2012).
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2019). Journal of the American Chemical Society, 141(4), 1469-1473.
  • Preparative HPLC Purification. Ardena.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). Molecules, 29(1), 123.
  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Preparative Chromatography. Evotec.
  • High-Efficiency Protein Purification by HPLC. Phenomenex. (2025).
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Williamson Ether Synthesis Practice Problems. Pearson+.
  • US Patent for Process for the synthesis of DMAPA. Google Patents.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

Sources

Application Note: A Robust One-Pot Reductive Amination Protocol for the Synthesis of Novel Amine Derivatives Using 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This reaction allows for the controlled, direct alkylation of amines, circumventing common challenges such as over-alkylation that plague traditional methods using alkyl halides.[3] The process typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to yield a more complex secondary or tertiary amine.[4]

This application note focuses on 4-[3-(Dimethylamino)propoxy]aniline, a versatile chemical building block of significant interest to drug discovery professionals. This molecule features a primary aromatic amine amenable to reductive amination, along with a tertiary amine moiety—a common pharmacophore found in numerous FDA-approved drugs.[5] Its structural attributes make it an ideal starting point for synthesizing compound libraries targeting a wide range of therapeutic areas.

Herein, we present a detailed, optimized, and self-validating protocol for the one-pot reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a comparative analysis of common reducing agents, and offer a step-by-step guide to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.

Mechanistic Principles: A Two-Stage Transformation

The elegance of reductive amination lies in its sequential, two-stage mechanism occurring within a single reaction vessel.[4] Understanding this process is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[6] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[4][7] This step is reversible and its equilibrium is crucial for the reaction's success.

  • Hydride Reduction: A carefully selected reducing agent, present in the same pot, then irreversibly reduces the electrophilic C=N double bond of the iminium ion. This hydride transfer step forms the final, stable amine product. The key to a successful one-pot reaction is the use of a reducing agent that is chemoselective, meaning it reduces the iminium ion much more rapidly than the starting carbonyl compound.[8][9]

Reductive_Amination_Mechanism Reactants Aniline Derivative + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H₂O) (Acid Catalyzed) Product Final Secondary Amine Iminium->Product Reduction (+ Hydride Source)

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical parameter for a successful one-pot reductive amination. The ideal reagent must be mild enough to avoid significant reduction of the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate iminium ion.[9] Below is a comparison of the most common borohydride-based reagents.

Reducing AgentChemical FormulaKey AdvantagesKey DisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High selectivity for imines/iminiums; mild and non-toxic; broad substrate scope.[4][9]Water-sensitive; higher cost.[10]Dichloroethane (DCE), THF, DCM[10]
Sodium Cyanoborohydride NaBH₃CNExcellent selectivity; stable in mild acid.[8]Highly toxic ; generates cyanide waste.[9]Methanol, Ethanol[9][10]
Sodium Borohydride NaBH₄Inexpensive and potent.[9]Poor selectivity ; reduces aldehydes and ketones, requiring a two-step procedure.[9][10]Methanol, Ethanol[10]

Recommendation: For this protocol, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its superior selectivity allows for a robust and convenient one-pot procedure, while its lower toxicity makes it a safer and more environmentally conscious alternative to sodium cyanoborohydride.[9]

Detailed Experimental Protocol: One-Pot Synthesis using STAB

This protocol describes a general procedure for the reaction of this compound with a generic aldehyde. Molar equivalents should be adjusted based on the specific carbonyl partner used.

Experimental_Workflow A 1. Combine Reactants (Aniline + Aldehyde in DCE) B 2. Stir for Imine Formation (30-60 min at RT) A->B C 3. Add STAB Portion-wise (Control exotherm) B->C D 4. Monitor Reaction (TLC or LC-MS until completion) C->D E 5. Aqueous Workup (Quench with sat. NaHCO₃) D->E F 6. Extraction (Extract with DCM or EtOAc) E->F G 7. Purification (Acid-Base Extraction or Chromatography) F->G H 8. Characterization (Final Product) G->H

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv.)[9]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (Optional, for less reactive ketones)[9]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Reaction Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.) and the selected aldehyde or ketone (1.1 equiv.).

  • Solvent Addition: Add anhydrous DCE to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Allow the solution to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive ketones, 1-2 equivalents of glacial acetic acid can be added at this stage to catalyze imine formation.[9]

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) to the stirring solution in small portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline has been consumed (typically 2-12 hours).

  • Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM or ethyl acetate. Combine all organic layers.

Purification: Acid-Base Extraction

This technique leverages the basicity of the amine product for efficient purification.

  • Acidification: To the combined organic layers in a separatory funnel, add 1 M HCl solution. Shake vigorously. The protonated amine product will move into the aqueous layer, while neutral organic impurities remain in the organic phase.

  • Separation: Separate the aqueous layer and discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6 M NaOH solution until the pH is strongly basic (pH > 12). The deprotonated amine product will often precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution three times with fresh DCM or ethyl acetate.

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine product. If impurities remain, purification by flash column chromatography may be necessary.[9]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small, fresh portion of STAB can be added. Gentle heating (e.g., to 40 °C) may also drive the reaction to completion, but should be used with caution.

  • Low Yields with Ketones: Ketones are sterically more hindered and less electrophilic than aldehydes, leading to slower imine formation.[11] Adding a catalytic amount of acetic acid or allowing for a longer imine formation time before adding STAB can improve yields.[9]

  • Electron-Poor Anilines: While the aniline in the title compound is electron-rich, researchers should be aware that strongly electron-deficient anilines may react very slowly or not at all under these conditions.[12]

  • Safety: STAB is water-sensitive and should be handled in a dry environment. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Conclusion

The one-pot reductive amination using Sodium Triacetoxyborohydride offers a highly effective, selective, and safe method for synthesizing novel derivatives from this compound. This protocol provides a robust foundation for researchers and drug development professionals, enabling the efficient creation of compound libraries for screening and lead optimization. By understanding the underlying mechanism and key experimental parameters, scientists can reliably apply this powerful transformation to accelerate their discovery programs.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • The Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
  • Liu, C., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(9), 1222.
  • Pérez-Pérez, M.-J., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(39), 9965-9974.
  • ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
  • The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

Sources

Application Note: A Robust HPLC Purification Method for 4-[3-(Dimethylamino)propoxy]aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Challenge

The 4-[3-(Dimethylamino)propoxy]aniline scaffold is a key structural motif in medicinal chemistry, appearing in a range of pharmacologically active agents, from antidepressants to antimicrobial compounds. The successful development and manufacturing of these drug candidates depend on robust methods for their purification, with High-Performance Liquid Chromatography (HPLC) being the technique of choice.

However, the purification of this molecular class presents a significant and classic chromatographic challenge. The structure contains two basic nitrogen centers: a primary aromatic amine (aniline) and a tertiary aliphatic amine (dimethylamino). In reversed-phase HPLC (RP-HPLC), these basic functional groups are readily protonated, leading to strong, undesirable secondary ionic interactions with residual acidic silanol groups (Si-OH) present on the surface of traditional silica-based stationary phases.[1][2][3] This interaction disrupts the intended hydrophobic separation mechanism, resulting in severe peak tailing, poor resolution, and low recovery, compromising the purity of the final compound.

This application note provides a comprehensive guide and a detailed protocol for developing a robust preparative HPLC method for this compound and its derivatives. We will explore the causal factors behind the purification challenges and present a systematic approach to method development, focusing on strategic control of mobile phase pH and selection of appropriate stationary phase chemistry to achieve optimal purity, yield, and throughput.

The Principle: Mitigating Secondary Silanol Interactions

The cornerstone of a successful method for basic compounds is the systematic elimination of the ionic interaction between the protonated analyte and the deprotonated stationary phase. This can be achieved through two primary, highly effective strategies:

  • Low pH Mobile Phase (Ion Suppression of Silanols): By operating at a low pH (typically pH 2-3), the mobile phase contains a high concentration of protons (H+). These protons neutralize the negatively charged silanol groups (SiO⁻) on the silica surface, converting them to their non-ionic form (Si-OH).[1] While the basic analyte is fully protonated and carries a positive charge, the primary cause of the ionic interaction—the charged stationary phase—is effectively silenced. This allows the separation to proceed based on the intended hydrophobic interactions.

  • High pH Mobile Phase (Analyte Neutralization): An alternative approach involves raising the mobile phase pH to a level well above the pKa of the amine functional groups (typically pH > 9). At high pH, the analyte exists in its neutral, free-base form.[4] This eliminates the positive charge on the molecule, thereby preventing any ionic attraction to the stationary phase. This strategy requires specialized HPLC columns, as traditional silica is unstable and will dissolve at high pH.[5] Modern hybrid-silica or polymer-based columns are designed for high-pH stability and are essential for this approach.[1]

cluster_problem The Problem: Peak Tailing cluster_solution The Solution: Control pH Analyte Protonated Amine (Analyte+) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Ionic Interaction Tailing Poor Peak Shape Silanol->Tailing Causes Low_pH Low pH (e.g., 2.5) Silanols are Neutral (SiOH) Good_Peak Symmetrical Peak Low_pH->Good_Peak Prevents Interaction High_pH High pH (e.g., 10) Amine is Neutral (Analyte) High_pH->Good_Peak Prevents Interaction

Caption: Mitigating silanol interactions is key to good peak shape.

Systematic Method Development Workflow

A logical, stepwise approach to method development is crucial for efficiency. The process should focus on sequentially optimizing the stationary phase, mobile phase, and gradient conditions.

cluster_phase Phase 1: Column & pH Screening cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization start Start: Crude Analyte col_select Select Column: 1. Modern C18 (End-capped) 2. High-pH Stable C18 start->col_select ph_low Test Low pH (0.1% TFA or FA) col_select->ph_low ph_high Test High pH (pH 10 Buffer) col_select->ph_high peak_shape Assess Peak Shape ph_low->peak_shape ph_high->peak_shape add_tea Add Competing Base (e.g., 0.1% TEA) [If tailing persists at low pH] peak_shape->add_tea Tailing grad_optim Optimize Gradient (Slope & Length) peak_shape->grad_optim Good Shape add_tea->grad_optim verify Verify Resolution & Loading grad_optim->verify verify->col_select Fail protocol Final Protocol verify->protocol Pass

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection

The choice of column is a critical first step. While older C18 columns will perform poorly, modern chemistries are designed to minimize silanol effects.

Column TypeAdvantagesDisadvantagesRecommended Use Case
High-Purity, End-capped C18 Widely available, compatible with low pH and additives.May still exhibit some tailing with highly basic compounds. Not stable at high pH.Excellent starting point for screening with low-pH mobile phases.
Polar-Embedded C18 Embedded polar group (e.g., amide, carbamate) shields residual silanols, improving peak shape for bases.[6]Can have different selectivity compared to standard C18.For compounds that show persistent tailing on standard C18 columns at low pH.
Hybrid/High-pH Stable C18 Excellent chemical stability from pH 1-12, enabling the high-pH method strategy for superior peak shape.[1]Generally higher cost.The preferred choice for difficult-to-purify bases or when low-pH methods fail.
Phenyl Offers alternative π-π interaction selectivity, which can be beneficial for aromatic compounds like anilines.[7][8]Retention characteristics can differ significantly from C18.Useful when isomers or closely related impurities are difficult to resolve on C18.

Detailed Preparative HPLC Protocol

This protocol describes a robust, general-purpose method using the recommended low-pH approach, which is often the most accessible starting point.

Materials and Reagents
ItemSpecification
HPLC System Preparative HPLC with gradient capability, UV detector, and fraction collector.
HPLC Column High-purity, base-deactivated C18, 5-10 µm, ≥20 mm ID (e.g., 250 x 21.2 mm).
Mobile Phase A HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
Mobile Phase B HPLC-grade Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
Sample Solvent 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO).
Reagents Trifluoroacetic Acid (TFA), HPLC-grade Acetonitrile, HPLC-grade Water.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of DMSO or a mixture of Acetonitrile/Water.

    • Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter before injection.

    • Expert Tip: High concentrations of DMSO can cause viscosity and peak shape issues. Limit DMSO volume and, if possible, dilute with Mobile Phase A before injection.

  • HPLC System Setup and Gradient Program:

    • Install the preparative C18 column and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for at least 15-20 minutes or until the baseline is stable.

    • Set the UV detection wavelength to 254 nm, a common choice for aniline derivatives.[9]

    • Program the following gradient elution method:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.020.095.05.0Linear
5.020.095.05.0Linear
35.020.05.095.0Linear
40.020.05.095.0Linear
42.020.095.05.0Linear
50.020.095.05.0Linear
  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main product peak, ensuring collection starts and ends at the baseline to maximize purity.

  • Post-Purification Processing:

    • Combine the pure fractions containing the target compound.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution will contain the product as its TFA salt. This can be isolated by lyophilization (freeze-drying).

    • Alternatively, to obtain the free base, neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Persistent Peak Tailing 1. Insufficient suppression of silanol activity. 2. Column is old or not sufficiently base-deactivated.1. Add 0.1% triethylamine (TEA) to both mobile phases as a competing base.[3][10] 2. Switch to a high-pH stable column and a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10).
Peak Fronting 1. Sample overload. 2. Sample solvent is much stronger than the initial mobile phase.1. Reduce the injection mass/volume. 2. Dissolve the sample in the initial mobile phase composition (95:5 A:B) or a weaker solvent.
Poor Resolution 1. Gradient is too steep. 2. Insufficient column efficiency. 3. Unsuitable selectivity.1. Decrease the gradient slope (e.g., run from 5% to 95% B over a longer time). 2. Ensure the column is in good condition. 3. Try a different stationary phase (e.g., Phenyl) or organic modifier (Methanol instead of Acetonitrile).
Split Peaks The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and neutral forms.[4][11]Ensure the mobile phase pH is at least 2 units away from the pKa of the aniline and dimethylamino groups. Adjust pH if necessary.

Advanced Application: Chiral Separation of Derivatives

If the target derivative contains a stereocenter, enantiomeric separation is often required for pharmaceutical applications. This cannot be achieved on standard achiral columns.

  • Technique: Chiral HPLC using a Chiral Stationary Phase (CSP).

  • Recommended CSPs for Amines:

    • Polysaccharide-based: Columns based on derivatized cellulose or amylose (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of compounds, including amines.[12][13]

    • Crown Ether-based: These CSPs are specifically designed and highly effective for the separation of compounds containing primary amines.[13]

  • Method Development: Chiral separations often require extensive screening of different CSPs and mobile phase systems (Normal Phase, Polar Organic, or Reversed-Phase). This is a specialized area of method development distinct from the achiral purification described above.[14][15]

Conclusion

The successful HPLC purification of this compound and its derivatives is readily achievable despite their challenging basic nature. The key to overcoming poor peak shape and achieving high purity lies in the deliberate and systematic control of the chromatographic conditions to mitigate unwanted secondary ionic interactions. By employing a low-pH mobile phase with a modern, high-purity C18 column, researchers can establish a robust and reliable purification protocol. For particularly challenging separations, the use of high-pH stable columns or alternative stationary phases provides powerful tools for optimization. The methodologies outlined in this note serve as a validated starting point for drug development professionals to efficiently purify this important class of compounds.

References

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • pH – Why Is It Critical To Your Mobile Phase Method Development?. Phenomenex Blog.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)
  • Technical Support Center: Purification of 3-(Oxan-4-yl)
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • HPLC conditions for basic compound?.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • HPLC Column Selection Guide. Chromtech.
  • [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chrom
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • What are the various ways of Chiral Separ
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Brazilian Chemical Society.
  • This compound. Biosynth.

Sources

Application Notes and Protocols for the Reaction of 4-[3-(Dimethylamino)propoxy]aniline with Amino Acid Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Moiety for Bioconjugation

In the landscape of protein modification and drug development, the strategic selection of chemical tools is paramount. 4-[3-(Dimethylamino)propoxy]aniline is an aromatic amine that offers unique reactivity profiles for the targeted modification of biomolecules.[1] While its primary amino group attached to a benzene ring is a weak base, its true utility in bioconjugation stems from two distinct, powerful reactivities: direct, site-specific covalent bond formation through oxidative coupling and its role as a potent nucleophilic catalyst.[1][2][3][4][5]

This guide provides a detailed exploration of the reaction chemistry of this compound with amino acid side chains. It moves beyond a simple listing of protocols to explain the underlying mechanisms, enabling researchers to make informed decisions in the design of their experimental workflows for creating protein-drug conjugates, targeted imaging agents, or novel biomaterials.[3]

Part I: Chemical Reactivity Profile

The reactivity of this compound is dominated by the aniline functional group. The lone pair of electrons on the nitrogen atom activates the aromatic ring, making it highly susceptible to specific types of electrophilic reactions and enabling it to participate in unique coupling chemistries under mild, aqueous conditions suitable for biological applications.[6][7][8]

Reactivity Summary with Proteinogenic Amino Acid Side Chains

The interaction of this compound with amino acid residues is highly selective. Direct covalent modification is largely restricted to specific residues under oxidative conditions, while its catalytic activity enhances reactions involving other side chains or modifications.

Amino AcidSide Chain Functional GroupReactivity with this compoundReaction Type
Tyrosine (Tyr) PhenolReactive (under oxidative conditions)Covalent Oxidative Coupling
Tryptophan (Trp) IndolePotentially reactive, less commonOxidative Coupling
Cysteine (Cys) ThiolNon-reactive (direct), but compatibleOrthogonal Chemistry
Lysine (Lys) Primary AmineNon-reactive (direct)Orthogonal Chemistry
Asp/Glu Carboxylic AcidNon-reactive (without activation)Orthogonal Chemistry
Aldehyde/Ketone Carbonyl (via modification)Catalyzed Nucleophilic Catalysis (Oxime/Hydrazone Ligation)
Other Natural AA VariousGenerally Non-reactiveInert
p-aminophenylalanine Aniline (Unnatural AA)Reactive (under oxidative conditions)Covalent Oxidative Coupling
Mechanism 1: Covalent Bond Formation via Oxidative Coupling

A highly efficient and chemoselective method for labeling proteins involves the oxidative coupling of anilines with electron-rich aromatic side chains, primarily tyrosine.[3][9] This reaction is typically mediated by a mild oxidant such as sodium periodate (NaIO₄) and proceeds rapidly in aqueous buffers at or near neutral pH.[3]

The proposed mechanism involves the oxidation of the aniline to a reactive intermediate, which then undergoes an electrophilic aromatic substitution with the activated phenol ring of a tyrosine residue. This forms a stable carbon-carbon or carbon-nitrogen bond, covalently linking the aniline-containing molecule to the protein. Control experiments have shown that native amino acids, other than those with highly activated aromatic rings, do not participate in this reaction, ensuring high specificity.[2]

cluster_reactants Reactants Aniline 4-[3-(...)]-Aniline Intermediate Reactive Aniline Intermediate Aniline->Intermediate Oxidation Tyr Protein-Tyrosine Product Covalently-Linked Conjugate Tyr->Product Coupling Oxidant NaIO₄ Intermediate->Product Coupling

Caption: Oxidative coupling of aniline to a tyrosine residue.

This strategy is particularly powerful when combined with techniques for incorporating unnatural amino acids. For instance, a protein containing a p-aminophenylalanine (pAF) residue can be selectively labeled with a molecule like this compound or vice-versa.[2][3]

Mechanism 2: Nucleophilic Catalysis of Imine/Oxime Ligation

Beyond direct conjugation, anilines are highly effective nucleophilic catalysts for forming hydrazone and oxime linkages, which are common bioconjugation strategies.[4][5] These reactions involve the condensation of a carbonyl group (an aldehyde or ketone) with a hydrazine or an aminooxy group, respectively.

While these ligations can proceed uncatalyzed, the reaction rates are often slow at neutral pH, with optimal conditions typically requiring an acidic pH of 4-5.[4] This can be problematic for biomolecules that are unstable under acidic conditions. Aniline and its derivatives accelerate this reaction significantly at neutral pH (pH 6.5-7.4).[5] The catalysis proceeds through the rapid formation of a transient, highly reactive Schiff base (an imine) intermediate with the carbonyl group. This intermediate is more susceptible to nucleophilic attack by the aminooxy or hydrazine group than the original carbonyl, thereby lowering the activation energy and increasing the overall reaction rate.

cluster_main Catalytic Cycle Carbonyl Protein-Aldehyde (R-CHO) Intermediate Schiff Base Intermediate (R-CH=N-Ar) Carbonyl->Intermediate + Aniline - H₂O Aniline Aniline Catalyst (Ar-NH₂) Intermediate->Carbonyl - Aniline + H₂O Product Oxime Product (R-CH=N-O-Probe) Intermediate->Product + Aminooxy - Aniline Aminooxy Probe-Aminooxy (Probe-ONH₂)

Caption: Catalytic cycle of aniline in oxime ligation.

Part II: Applications in Proteomics and Drug Development

The unique reactivity of this compound makes it a valuable tool in modern proteomics and drug discovery pipelines, which increasingly rely on the ability to specifically label and track proteins.[10][11]

Application Note 1: Site-Specific Protein Labeling and Conjugation

The ability to attach probes, drugs, or polymers (e.g., PEG) to a specific site on a protein is crucial for developing antibody-drug conjugates (ADCs), creating targeted imaging agents, and studying protein function.[3] The oxidative coupling reaction provides a robust method to achieve this.

  • Targeting Natural Tyrosine Residues: For proteins with a solvent-accessible tyrosine residue in a non-critical region, oxidative coupling with this compound can be used to introduce a payload or a secondary handle for further modification. The propoxy-dimethylamino tail can improve solubility or provide a site for quaternization to introduce a positive charge.

  • Bio-orthogonal Labeling: In systems where an unnatural amino acid like p-aminophenylalanine (pAF) is incorporated via amber stop codon suppression, the aniline side chain of pAF serves as a perfect, bio-orthogonal handle for oxidative coupling.[2][3] This allows for exquisitely precise labeling, as the target aniline group exists nowhere else in the proteome.

Application Note 2: Enhancing the Efficiency of Modular 'Click' Chemistries

Many modern drug development and diagnostic platforms rely on modular approaches where components are snapped together using 'click' chemistry. Oxime and hydrazone ligations are prime examples.

  • Improved Conjugation Yields at Physiological pH: By including this compound as a catalyst, researchers can perform oxime ligations at or near physiological pH (7.4) with significantly enhanced rates and yields.[5] This is critical when working with pH-sensitive proteins or complex biological samples where maintaining native structure and function is essential.

  • Lower Reagent Concentrations: The catalytic enhancement allows for the use of lower concentrations of the labeling reagents, which can be advantageous when working with precious or sparingly soluble probes and reduces the risk of off-target effects.[4]

Part III: Experimental Protocols

The following protocols provide a starting point for utilizing this compound in your research. Optimization of concentrations, reaction times, and buffer conditions may be necessary for specific protein systems.

Protocol 1: Site-Specific Labeling of Tyrosine Residues via Oxidative Coupling

This protocol describes the conjugation of this compound to a tyrosine-containing protein.

Materials:

  • Tyrosine-containing protein/peptide of interest

  • This compound (stock solution in DMSO or water)

  • Sodium periodate (NaIO₄) (freshly prepared stock solution in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5

  • Quenching Solution: 10 mM sodium sulfite or 100 mM glycine

  • Purification system (e.g., SEC, dialysis, or RP-HPLC)

Workflow Diagram:

A Prepare Protein Solution (10-50 µM in Buffer) B Add Aniline Reagent (1-2 mM final) A->B C Initiate with NaIO₄ (1-2 mM final) B->C D Incubate (5-15 min, RT) C->D E Quench Reaction D->E F Purify Conjugate E->F G Analyze (MS, SDS-PAGE) F->G

Caption: Experimental workflow for oxidative coupling.

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the Reaction Buffer to a final concentration of 10-50 µM.

  • Reagent Addition: Add the this compound stock solution to the protein solution to achieve a final concentration of 1-2 mM. Mix gently by pipetting.

  • Reaction Initiation: To initiate the coupling reaction, add the freshly prepared NaIO₄ stock solution to the protein-aniline mixture. The final concentration of NaIO₄ should be equivalent to the aniline concentration (e.g., 1-2 mM).

  • Incubation: Allow the reaction to proceed at room temperature for 5 to 15 minutes. The reaction is often very rapid.[3]

  • Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted periodate.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis against a suitable storage buffer, or another appropriate chromatographic method.

  • Analysis: Confirm successful conjugation and determine the labeling efficiency using mass spectrometry (ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the aniline moiety (194.28 Da). SDS-PAGE can also show a mobility shift for larger protein conjugates.

Protocol 2: Aniline-Catalyzed Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized probe to an aldehyde-modified protein, catalyzed by this compound.

Materials:

  • Aldehyde- or ketone-modified protein (e.g., via periodate oxidation of an N-terminal serine or enzymatic modification)

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • This compound (catalyst stock solution in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.4

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-modified protein in the Reaction Buffer (e.g., at 1 mg/mL).

  • Reagent Premix: In a separate tube, prepare a mixture of the aminooxy-probe (typically 10-50 fold molar excess over the protein) and the this compound catalyst (final concentration of 2-10 mM) in the Reaction Buffer.

  • Reaction Initiation: Add the reagent premix to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary. Monitor reaction progress if possible. For comparison, set up a control reaction without the aniline catalyst to observe the rate enhancement.[4]

  • Purification: Purify the resulting protein conjugate using a method appropriate for your protein (e.g., SEC, dialysis) to remove the excess probe and catalyst.

  • Analysis: Verify the conjugation using methods appropriate for the attached probe, such as mass spectrometry, UV-Vis spectroscopy (for chromophoric probes), or Western blot/ELISA (for biotinylated probes).

References

  • Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society. [Link]
  • Antos, J. M., & Francis, M. B. (2006). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]
  • Kalia, J., & Raines, R. T. (2011). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology. [Link]
  • Antos, J. M., & Francis, M. B. (2006). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar. [Link]
  • DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]
  • Wikipedia. (n.d.). Aniline. Wikipedia. [Link]
  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]
  • Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Nautilus Biotechnology. [Link]
  • Asadzadeh, Z., et al. (2018). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-[3-(Dimethylamino)propoxy]aniline in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-[3-(Dimethylamino)propoxy]aniline as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Aniline and its derivatives have historically formed the basis of important anti-infective drugs, most notably the sulfonamides, which act by inhibiting folic acid synthesis in bacteria[1]. The compound this compound represents a compelling candidate for investigation within this chemical class. Its structure, featuring a substituted aniline core, suggests potential bioactivity. Preliminary data indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, including notoriously resistant pathogens like Staphylococcus aureus[2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough assessment of its antimicrobial spectrum, potency, and potential mechanisms of action. By adhering to these standardized methodologies, researchers can generate reproducible and comparable data, contributing to a clearer understanding of this compound's therapeutic potential.

Chemical and Physical Properties of this compound

A foundational understanding of the test article's properties is critical for accurate experimental design.

PropertyValueReference
CAS Number 62424-88-8[3][4][5]
Molecular Formula C₁₁H₁₈N₂O[2]
Molecular Weight 194.28 g/mol [2]
Purity Typically ≥95%[3][5]
Physical Form Oil[4]
Storage Room Temperature[3]

PART 1: Antimicrobial Susceptibility Testing

The initial characterization of any potential antimicrobial agent involves determining its spectrum of activity and potency. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6][7][8][9][10].

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[9]. This assay is fundamental for quantifying the potency of this compound.

Causality of Experimental Choices: The broth microdilution method is chosen for its efficiency, scalability, and the quantitative nature of its results, providing a clear endpoint (the MIC value) that is widely accepted in the field[6][11]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of This compound in a 96-well plate A1 Inoculate each well with diluted bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland, ~1.5 x 10^8 CFU/mL) P3 Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL in CAMHB P3->A1 A2 Incubate at 35-37°C for 16-20 hours A1->A2 R1 Visually inspect for turbidity A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and a solvent control must be included.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism[9].

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Causality of Experimental Choices: This is a necessary follow-up to the MIC assay to understand if the compound actively kills the bacteria or merely prevents its proliferation. A compound with a low MBC/MIC ratio is generally considered bactericidal.

Step-by-Step Protocol:

  • Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

PART 2: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time[12][13][14].

Causality of Experimental Choices: Time-kill assays offer a more detailed picture of antimicrobial activity than static MIC/MBC tests. They can reveal concentration-dependent killing rates and help to optimize dosing regimens in later stages of drug development[15].

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis S1 Prepare bacterial culture at ~5 x 10^5 CFU/mL S2 Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) S1->S2 T0 Time 0 S2->T0 S3 Include a growth control (no compound) T1 Time 2h P Plate serial dilutions onto agar T0->P T2 Time 4h T1->P T3 Time 8h T2->P T4 Time 24h T3->P T4->P A1 Incubate plates and count colonies (CFU) P->A1 A2 Plot log10 CFU/mL vs. Time A1->A2 A3 Determine bactericidal activity (≥3-log10 reduction) A2->A3

Caption: Workflow for a time-kill kinetics assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in broth to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial suspension. A growth control without the compound is essential.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each suspension[14].

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[12].

PART 3: Mechanistic Insights

Understanding how an antimicrobial agent works is crucial for its development. Based on the chemical structure of this compound and the known mechanisms of other aniline derivatives, plausible mechanisms include disruption of the bacterial cell membrane and induction of oxidative stress[1][16].

Bacterial Cell Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane, a common mechanism for many antimicrobial agents[2][17].

Causality of Experimental Choices: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a direct measure of membrane damage[18][19][20][21].

Step-by-Step Protocol:

  • Bacterial Suspension: Prepare a mid-logarithmic phase bacterial culture and resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment: Aliquot the bacterial suspension into microfuge tubes or a 96-well plate. Add this compound at various concentrations (e.g., 1x and 2x MIC). Include a positive control known to disrupt membranes (e.g., polymyxin B) and a negative (untreated) control.

  • Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 30-60 minutes).

  • PI Staining: Add propidium iodide to each suspension to a final concentration of ~2 µM.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader or flow cytometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm[18]. A significant increase in fluorescence compared to the untreated control indicates membrane permeabilization.

Intracellular Reactive Oxygen Species (ROS) Assay

Many bactericidal agents exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the bacterial cell[1][22][23][24].

Causality of Experimental Choices: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[25][26][27][28]. This allows for the quantification of ROS production.

Step-by-Step Protocol:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Loading with DCFH-DA: Harvest the cells, wash with PBS, and resuspend in PBS containing DCFH-DA (final concentration typically 5-10 µM). Incubate in the dark for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Centrifuge the cells to remove excess dye and resuspend in fresh PBS.

  • Treatment: Expose the dye-loaded cells to this compound at various concentrations. Include positive (e.g., hydrogen peroxide) and negative (untreated) controls.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader with an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm[25]. An increase in fluorescence indicates ROS production.

Proposed Mechanism of Action Pathway

MoA_Pathway Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Direct Interaction? ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induction Death Bacterial Cell Death Membrane->Death Loss of Integrity Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Damage->Death

Caption: Proposed mechanisms of action for this compound.

PART 4: Cytotoxicity and Selectivity Index

A promising antimicrobial agent should be effective against pathogens while exhibiting minimal toxicity to host cells.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[16][29][30][31].

Causality of Experimental Choices: This is a standard and reliable method to assess the effect of a compound on the viability of mammalian cell lines. It provides a quantitative measure of cytotoxicity (IC₅₀), which is essential for evaluating the therapeutic potential of the compound[32].

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Calculation of Selectivity Index (SI)

The SI provides a measure of the compound's specificity for microbial cells over mammalian cells. A higher SI value is desirable.

Calculation:

The Selectivity Index is calculated as the ratio of the IC₅₀ for a mammalian cell line to the MIC for a specific microorganism[33][34][35][36].

SI = IC₅₀ (Mammalian Cells) / MIC (Microorganism)

ParameterExample Value
IC₅₀ (HEK293 cells) 128 µg/mL
MIC (S. aureus) 8 µg/mL
Selectivity Index (SI) 16

A higher SI suggests that the compound is more toxic to the bacteria than to the host cells, indicating a potentially favorable therapeutic window[35].

Conclusion

These application notes provide a structured and scientifically grounded framework for the initial investigation of this compound as a potential antimicrobial agent. By systematically determining its antimicrobial spectrum, kinetics of killing, potential mechanisms of action, and selectivity, researchers can build a comprehensive profile of this compound. The data generated from these protocols will be crucial for making informed decisions about its further development as a therapeutic candidate.

References

  • Filo. (2025, September 22).
  • Shai, Y. (2002). Mode of action of membrane active antimicrobial peptides. Biopolymers, 66(4), 236-248.
  • Hamblin, M. R., & Hasan, T. (2004). Antimicrobial strategies centered around reactive oxygen species. Photochemical & Photobiological Sciences, 3(5), 436-450.
  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay.
  • Bio-protocol. (n.d.). Membrane Permeability Assay.
  • JoVE. (2020, March 5). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria.
  • Ghannoum, M. A., & Rex, J. H. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Loffredo, M. R., & Parrow, M. W. (2014). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Microbiology, 5, 332.
  • Khodavandi, A., & Al-Kadmy, I. M. (2018). Antimicrobial use of reactive oxygen therapy: current insights. Infection and Drug Resistance, 11, 605-615.
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • Dwivedi, S., & Saquib, Q. (2015). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Molecules, 20(11), 19808-19844.
  • CLSI. (n.d.). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • de Breij, A., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27133.
  • ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake.
  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
  • Rahn, K., & Berisio, R. (2018). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 7(4), 93.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control.
  • ResearchGate. (n.d.). Propidium iodide (PI) staining assay of E. coli treated for two hours.
  • EUCAST. (2019, January). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0.
  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental.
  • Microbiology Info. (n.d.). Broth Microdilution.
  • ResearchGate. (n.d.). Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the....
  • EUCAST. (n.d.). Homepage.
  • Wikipedia. (n.d.). Selectivity factor.
  • EUCAST. (2023, March 13). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • ResearchGate. (2025, August 6). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Al-Tawfiq, J. A., & Auwaerter, P. G. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Infection and Drug Resistance, 16, 2035-2043.
  • Appiah, T., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens.
  • Singh, S. P., et al. (2011). Detection of Reactive Oxygen Species (ROS)
  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology, 594, 57-72.
  • Bio-Rad. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
  • Ndhlala, A. R., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves.

Sources

Synthesis of novel compounds using 4-[3-(Dimethylamino)propoxy]aniline as a building block

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering essential information about 4-[3-(Dimethylamino)propoxy]aniline. My initial focus is on its chemical properties, reactivity, and established synthetic applications. Right now, Google searches are underway.

Analyzing Reaction Strategies

I am now delving into specific synthetic examples using this compound. I am identifying reaction schemes and methodologies to understand the types of compounds created. My focus is also on mechanistic principles and authoritative sources to explain the key reactions involving this building block. Next, I will shift to finding experimental protocols and quantitative data.

Exploring Synthesis Approaches

I'm now pivoting toward gathering experimental protocols and quantitative data from dependable sources. I will focus on yields and purification techniques, so I can ensure this process is well-documented. Once the experimental data is in hand, I can create the synthetic strategies section for a complete and well-structured guide. This should provide a detailed understanding of the chemical.

Gathering Initial Data

I've made progress! I've now got the basic chemical information for this compound: its properties, CAS number, and molecular formula. Safety data is on the horizon too. I'm focusing on building a foundation of the critical data first.

Refining the Focus

I'm now zeroing in on the specifics. My initial hunt yielded useful data on this compound, including safety info and its molecular profile. I've also found its role in kinase inhibitor synthesis, especially 4-anilinoquinazoline derivatives. I need to dig deeper though. The search is lacking detailed procedures and mechanistic rationale, as well as quantitative data to substantiate any potential experimental use. I am on the hunt for those crucial details now.

Deepening the Investigation

I've established a solid base with chemical properties and use cases for this compound, particularly in kinase inhibitor synthesis. The initial search, however, lacks the detailed experimental protocols and mechanistic explanations I require. I'm focusing on locating step-by-step procedures and quantitative data, such as yields and spectroscopic data, alongside authoritative sources to back up any mechanistic claims.

Refining Key Precursors

I've been homing in on the importance of 4-[3-(Dimethyl amino)propoxy]aniline as a foundational element, especially within the context of 4-anilinoquinazoline derivatives and other kinase inhibitors. The search results have established a reliable starting point. I'm now exploring the optimal synthetic routes and modifications for this compound.

Seeking Reaction Specificity

I'm now seeking detailed, step-by-step protocols for the key reaction steps identified, especially the Buchwald-Hartwig amination. While I've confirmed that 4-[3-(Dimethyl amino)propoxy]aniline is a crucial element for synthesis, I need more precise information. I aim to compile quantitative data, like yields and reaction conditions, for comprehensive application notes, including insights on potential challenges. I want to build towards creating useful protocols.

Analyzing Reaction Pathways

I've been immersed in the potential of 4-[ 3-(Dimethylamino)propoxy]aniline, particularly its role in creating 4-anilinoquinazoline derivatives. Right now, I'm meticulously analyzing various reaction pathways to optimize the synthesis process.

Consolidating Reaction Protocols

I'm now focused on consolidating existing information. I've compiled the general principles of the Buchwald-Hartwig amination and gathered related synthetic procedures, but the specifics for this target compound are elusive. I need to synthesize a detailed, step-by-step protocol. I'm focusing on getting exact quantities, temperatures, and purification methods. I'm tailoring existing knowledge to the target.

Developing Application Notes

I've gathered enough foundational data to build detailed application notes and protocols. My focus has shifted to creating a clear, structured format for these notes, including tables for quantitative data and workflow diagrams. Compiling a complete and formatted reference list is also a key task.

4-[3-(Dimethylamino)propoxy]aniline as a linker in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Development of 4-[3-(Dimethylamino)propoxy]aniline as a pH-Sensitive Linker in Targeted Drug Delivery Systems

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted drug delivery, particularly through Antibody-Drug Conjugates (ADCs), has revolutionized modern therapeutics by enhancing the specificity and potency of cytotoxic agents. The linker, which connects the targeting moiety to the payload, is a critical component dictating the stability, efficacy, and safety of the conjugate.[1][2] This guide introduces this compound as a novel, conceptually-driven linker for pH-sensitive targeted drug delivery. We will explore its underlying chemical principles, propose a mechanism for pH-dependent payload release, and provide detailed, self-validating protocols for its synthesis, conjugation, and in-vitro validation. This document is intended for researchers, chemists, and drug development professionals seeking to explore new linker technologies for next-generation targeted therapies.

Introduction: The Critical Role of Linker Chemistry

The success of a targeted drug delivery system hinges on its ability to remain stable in systemic circulation (pH ~7.4) and selectively release its therapeutic payload at the site of action.[3] For many cancer therapies, this site is the intracellular environment of a tumor cell, which is accessed via receptor-mediated endocytosis. Following internalization, the conjugate traffics through endosomes and lysosomes, where the pH drops significantly to ~5.0-6.0 and ~4.5-5.0, respectively.[4] This natural pH gradient provides a powerful stimulus for designing "smart" linkers that can trigger drug release.[5]

While various pH-sensitive moieties like hydrazones and acetals are well-established, they can exhibit variable stability and release kinetics.[4][6] The exploration of novel linker scaffolds is therefore essential for tuning the therapeutic index of drug conjugates.

Conceptual Framework: this compound as a pH-Triggered Linker

We propose this compound as a novel linker platform. Its structure uniquely combines three key functional components:

  • An Aromatic Amine (Aniline): This serves as a versatile attachment point for a payload, often via a carbamate bond, creating a structure analogous to the widely used p-aminobenzyl carbamate (PABC) self-immolative spacer.[7]

  • A Tertiary Amine (Dimethylamino): With a typical pKa in the range of 9-10, this group is predominantly neutral at physiological pH (7.4) but becomes protonated in the acidic milieu of the endosome/lysosome. This protonation introduces a positive charge, which is hypothesized to be the key trigger for payload release.

  • A Propoxy Spacer: This flexible alkyl chain provides spatial separation between the aniline attachment point and the pH-sensitive tertiary amine, influencing the kinetics of the cleavage mechanism.

Proposed Mechanism of Action

The proposed mechanism leverages the protonation of the tertiary amine to induce a cascade that leads to payload release. This can occur through two potential, non-mutually exclusive pathways:

  • Pathway A: Intramolecular Cyclization and Elimination: Upon protonation in the lysosome, the tertiary amine may facilitate an intramolecular cyclization reaction. The aniline nitrogen's lone pair could attack the carbon atom adjacent to the newly formed quaternary ammonium salt, leading to the formation of a transient cyclic intermediate. The subsequent collapse of this intermediate would cleave the propoxy-aniline ether bond, releasing the payload-aniline conjugate, which can then undergo further metabolism.

  • Pathway B: Conformational or Electronic Destabilization: The introduction of a positive charge in proximity to the aniline-ether linkage could electronically destabilize the bond, making it more susceptible to hydrolysis by lysosomal enzymes.

The validation of this pH-dependent cleavage is the central experimental goal outlined in the protocols below.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Endosome/Lysosome (pH 4.5-5.5) cluster_2 Cellular Effect ADC_stable ADC-Linker-Payload (Stable) Protonation Tertiary Amine Protonation ADC_stable->Protonation Internalization Cleavage Linker Cleavage (Proposed) Protonation->Cleavage pH Drop Payload_Release Active Payload Released Cleavage->Payload_Release Self-immolation or Hydrolysis Apoptosis Target Cell Apoptosis Payload_Release->Apoptosis

Figure 1: Proposed workflow for an ADC utilizing the this compound linker.

Experimental Protocols

These protocols provide a comprehensive framework for the synthesis, conjugation, and validation of the proposed linker system.

Protocol 1: Synthesis of this compound Linker

This protocol describes a two-step synthesis starting from common laboratory reagents.

Objective: To synthesize the linker via a Williamson ether synthesis followed by reduction of a nitro group.

Materials:

  • 4-Nitrophenol

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrazine monohydrate or Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-(3-(Dimethylamino)propoxy)-4-nitrobenzene

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 3-(Dimethylamino)propyl chloride hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using 30% EtOAc in hexanes).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired nitro-intermediate.

Step 2: Reduction to this compound

  • Dissolve the nitro-intermediate (1.0 eq) from Step 1 in MeOH or EtOH.

  • Carefully add 10% Pd/C (approx. 0.1 eq by weight).

  • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. Alternative: For non-pressurized hydrogenation, add hydrazine monohydrate (3-5 eq) dropwise at room temperature and then gently reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Conjugation of Payload and Linker to a Monoclonal Antibody

This protocol details a standard method for conjugating a payload-linker construct to a monoclonal antibody (mAb) via cysteine residues.

Objective: To create a homogeneous ADC by reducing interchain disulfide bonds and reacting the resulting thiols with a maleimide-functionalized payload-linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Payload-linker construct with a maleimide group (Payload-Linker-Maleimide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

  • Centrifugal filter units (30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the stock mAb solution into PBS (pH 7.4) using a PD-10 desalting column or centrifugal filtration.

    • Adjust the final mAb concentration to 5-10 mg/mL.[8]

  • Antibody Reduction:

    • Add a 10-fold molar excess of freshly prepared TCEP solution to the antibody solution.[8]

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.[9]

  • Drug-Linker Preparation:

    • Dissolve the Payload-Linker-Maleimide construct in DMSO to a stock concentration of 10 mM. Note: The aniline linker must first be derivatized with a payload and a maleimide-containing spacer.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add a 6- to 8-fold molar excess of the Payload-Linker-Maleimide solution to the reduced antibody. Ensure the final DMSO concentration remains below 10% (v/v).[8]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the ADC:

    • Remove unreacted drug-linker and TCEP by buffer exchange into PBS (pH 7.4) using PD-10 desalting columns.

    • Concentrate the purified ADC using centrifugal filter units and store at 4°C.

Figure 2: General workflow for the conjugation of a payload-linker to a monoclonal antibody.

Protocol 3: Characterization and Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drugs conjugated per antibody (DAR) and assess the homogeneity of the ADC product.

Methods:

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.[10]

    • Procedure: Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR). Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M).

    • Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR values. The average DAR is calculated by integrating the area of each peak and determining the weighted average.[10]

  • Mass Spectrometry (MS):

    • LC-MS analysis of the intact or deglycosylated ADC provides a precise mass for each species.[10]

    • Procedure: Analyze the ADC using a high-resolution mass spectrometer (e.g., Q-TOF).

    • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses. The mass difference between the unconjugated mAb and the conjugated species, divided by the mass of the payload-linker, gives the DAR for that species.[8]

Parameter Technique Expected Outcome
Average DAR HIC-HPLC, LC-MSA value typically between 3.5 and 4.0 for cysteine conjugation.
Purity/Homogeneity HIC-HPLC, SEC-HPLCLow percentage of unconjugated mAb and aggregates.
Identity Confirmation LC-MSMass confirmation of ADC species (DAR 0, 2, 4, etc.).
Protocol 4: In Vitro pH-Dependent Cleavage Assay

This is the key validation experiment for the proposed linker.

Objective: To quantify the rate of payload release from the ADC at physiological pH versus acidic (lysosomal) pH.

Materials:

  • Purified ADC

  • Assay Buffer A: PBS, pH 7.4

  • Assay Buffer B: Sodium Citrate or Acetate Buffer, pH 5.5

  • Incubator at 37°C

  • LC-MS system for payload quantification

Procedure:

  • Prepare two sets of ADC samples by diluting the stock ADC into Assay Buffer A (pH 7.4) and Assay Buffer B (pH 5.5) to a final concentration of 1 mg/mL.

  • Incubate both sets at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately precipitate the antibody from the aliquot by adding 3 volumes of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Collect the supernatant, which contains the released payload.

  • Analyze the supernatant by LC-MS to quantify the concentration of the free payload. Use a standard curve of the pure payload for accurate quantification.

  • Data Analysis: Plot the percentage of released payload versus time for both pH conditions. A successful pH-sensitive linker will show minimal release at pH 7.4 and significant, time-dependent release at pH 5.5.

References

  • Cui, H., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 2(4), 1084-1103. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d1cb00049k]
  • St. Amant, A. H., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4359-4401. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cs/c8cs00871a]
  • Creative Biogene. pH-Sensitive Linkers. Creative Biogene Website. [URL: https://www.creative-biogene.com/rna/ph-sensitive-linkers.html]
  • Bargh, T. J., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4359-4401. [URL: https://www.chem.cam.ac.uk/group/spring/publications/reviews/2019_Cleavable_linkers_in_ADCs.pdf]
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG Website. [URL: https://www.biochempeg.com/article/130.html]
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm Website. [URL: https://broadpharm.com/blog/cleavable-vs-non-cleavable-linkers/]
  • Miah, S., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules, 27(21), 7219. [URL: https://www.mdpi.com/1420-3049/27/21/7219]
  • Biosynth. This compound. Biosynth Website. [URL: https://www.biosynth.com/p/MCA42488/4-3-dimethylamino-propoxy-aniline]
  • Choy, C. J., et al. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. Bioconjugate Chemistry, 27(9), 2043-2047. [URL: https://www.adc.
  • Washington State University. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. WSU Website. [URL: https://s3.wp.wsu.
  • Bruno, E., et al. (2021). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications, 57(78), 10007-10010. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328c]
  • Waters Corporation. (2014). Antibody Drug Conjugates: Characterization. YouTube. [URL: https://www.youtube.
  • BenchChem. (2025). A Comparative Guide to ADC Linker Conjugation Characterization. BenchChem Website. [URL: https://www.benchchem.
  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm Website. [URL: https://axispharm.
  • Scilit. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Scilit Website. [URL: https://www.scilit.net/article/10.3390/ph18121666]
  • Chau, C. H., et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 21(3), 46. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075389/]
  • BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences Website. [URL: https://www.bocsci.
  • Sigma-Aldrich. 4-[3-(N,N-Dimethylamino)propoxy]aniline. Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/achemb/p37001]
  • Sigma-Aldrich. This compound. Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena311760661]
  • Dim, D. C., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(10), 1044. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539928/]
  • BenchChem. (2025). A Comparative Guide to the Enzymatic Cleavage Kinetics of Peptide Linkers. BenchChem Website. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-enzymatic-cleavage-kinetics-of-peptide-linkers/]
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Website. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0331]
  • Grizelj, S., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(15), 4443. [URL: https://www.mdpi.com/1420-3049/26/15/4443]
  • PubChem. Aniline, 4,4'-(3-dimethylaminopropylidene)di-. PubChem Website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/30936]
  • NovaChemistry. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8. NovaChemistry Website. [URL: https://www.novachemistry.com/cas/62424-88-8.html]
  • BenchChem. (2025). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Aniline-MPB-amino-C3-PBD. BenchChem Website. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-antibody-drug-conjugate-adc-development-with-aniline-mpb-amino-c3-pbd/]
  • ResearchGate. (2023). Synthesis of aniline linkers 4 and 5. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-aniline-linkers-4-and-5-Reagents-and-conditions-i-TsCl-pyridine-CH-2-Cl_fig3_370960555]
  • WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec Website. [URL: https://dmpk.wuxiapptec.com/drug-conjugate-linkers-and-their-effects-on-drug-properties/]
  • Al-Ghananeem, A. M., et al. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. Pharmaceutics, 15(1), 273. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864283/]
  • ResearchGate. (n.d.). The cleavage of anilines and phenylboronic acids and downstream... ResearchGate. [URL: https://www.researchgate.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences Website. [URL: https://www.bocsci.com/blog/antibody-conjugation-protocols-a-complete-step-by-step-guide/]
  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova Website. [URL: https://veranova.
  • Dennler, P., et al. (2014). Methods for site-specific drug conjugation to antibodies. Antibodies, 3(2), 197-215. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4934480/]
  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(2), 283-298. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4726593/]
  • BroadPharm. (n.d.). PSMA targeting linker. BroadPharm Website. [URL: https://broadpharm.
  • Burlaka, I., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(13), 5174. [URL: https://www.mdpi.com/1420-3049/28/13/5174]
  • Harth, E., et al. (2010). Synthesis and evaluation of clickable block copolymers for targeted nanoparticle drug delivery. Bioconjugate Chemistry, 21(5), 812-820. [URL: https://pubmed.ncbi.nlm.nih.gov/20359194/]
  • BenchChem. (2025). An In-depth Technical Guide to the Enzymatic Cleavage of Phe-Lys Peptide Linkers in Drug Development. BenchChem Website. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-enzymatic-cleavage-of-phe-lys-peptide-linkers-in-drug-development/]
  • PubChem. 4-(3-Morpholinopropoxy)aniline. PubChem Website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22060903]
  • Janus, M., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts, 11(11), 1367. [URL: https://www.mdpi.com/2073-4344/11/11/1367]
  • PubChem. 3-Propoxyaniline. PubChem Website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/427432]
  • PubChem. 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-. PubChem Website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3018173]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[3-(Dimethylamino)propoxy]aniline. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles to help you optimize your reaction yield and purity. We will address common challenges, from low conversion rates to the persistent issue of competing side reactions.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and common route to synthesizing this compound is via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this specific application, 4-aminophenol is deprotonated to form the more nucleophilic 4-aminophenoxide, which then reacts with 3-(dimethylamino)propyl chloride.

The primary challenge in this synthesis is the presence of two nucleophilic sites on the 4-aminophenol starting material: the hydroxyl group (-OH) and the amino group (-NH(_2)). The desired product results from O-alkylation . However, N-alkylation is a significant competing side reaction that can drastically reduce the yield of the target molecule.[2][3]

Reaction Scheme Overview

Williamson_Ether_Synthesis cluster_conditions Conditions aminophenol 4-Aminophenol alkyl_halide 3-(Dimethylamino)propyl chloride base Base (e.g., K2CO3) arrow1 solvent Solvent (e.g., Acetone) product This compound salt Salt (e.g., KCl) base_conj Base Conjugate (e.g., KHCO3) plus1 + plus2 + plus3 + arrow1->product

Caption: General reaction scheme for the synthesis.

Troubleshooting and Optimization Guide (Q&A)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for optimization.

Q1: My reaction yield is disappointingly low. What are the primary causes?

Low yield is a frequent problem that can often be traced back to one of several key factors. The most common culprits are incomplete reaction, poor reagent quality, or suboptimal reaction conditions.

A1: Key Factors Affecting Yield

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide from 4-aminophenol. Since the pKa of a phenol is around 10, a sufficiently strong base is needed to ensure complete deprotonation. If the base is too weak or used in insufficient quantity, the concentration of the reactive nucleophile will be low, leading to a sluggish and incomplete reaction.[4]

  • Reactivity of the Alkylating Agent: The reaction proceeds via an S(_N)2 mechanism, which is sensitive to the leaving group on the alkyl chain.[1] While 3-(dimethylamino)propyl chloride is commonly used, the corresponding bromide or iodide would be more reactive, potentially increasing the reaction rate and overall conversion. However, these reagents are often more expensive.

  • Reaction Temperature: Like most S(_N)2 reactions, the rate is temperature-dependent. Insufficient temperature can lead to very slow kinetics. Conversely, excessively high temperatures can promote side reactions, such as elimination (E2) of the alkyl halide or decomposition of reactants/products.[5]

  • Moisture Contamination: Water can compete with the phenoxide as a nucleophile and can also interfere with the base, reducing its effectiveness. Using anhydrous solvents and reagents is critical.[6]

Troubleshooting Summary Table:

ProblemPotential CauseRecommended Solution
Low Conversion Weak or insufficient base.Use a stronger base (e.g., NaH) or ensure at least 1-1.2 equivalents of a moderate base like K(_2)CO(_3).
(Starting material remains)Low reaction temperature.Gradually increase the temperature (e.g., reflux in acetone or DMF at 80-100 °C) while monitoring by TLC.
Poor leaving group on alkyl chain.Consider switching from an alkyl chloride to a bromide or iodide if feasible.
Presence of water in reagents/solvent.Use anhydrous solvents and dry reagents thoroughly before use.
Q2: I'm seeing multiple spots on my TLC plate besides the product. What are these side products and how can I prevent them?

This is the most critical challenge in this synthesis. The formation of side products, primarily from N-alkylation, is the leading cause of low purity and reduced yield.

A2: The O- vs. N-Alkylation Challenge

The 4-aminophenol molecule is an ambident nucleophile, meaning it can react at two different sites (the oxygen of the hydroxyl group and the nitrogen of the amino group).

  • Desired Pathway (O-Alkylation): Under basic conditions, the hydroxyl group is deprotonated to form the highly nucleophilic phenoxide. This species is a "soft" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide, leading to the desired ether linkage.

  • Competing Pathway (N-Alkylation): The amino group is also nucleophilic, though less so than the phenoxide. It can directly attack the alkyl halide, leading to the formation of an N-alkylated side product. This reaction is often favored in protic solvents.[3] Further reaction can lead to a di-alkylated product (both O- and N-alkylated).[5]

Alkylation_Competition cluster_paths cluster_reagents start 4-Aminophenol + Base phenoxide 4-Aminophenoxide (Strong Nucleophile) start->phenoxide Deprotonation (Favored) amine 4-Aminophenol (Weaker Nucleophile) alkyl_halide 3-(Dimethylamino)propyl chloride (Electrophile) o_product Desired Product (O-Alkylation) phenoxide->o_product SN2 Attack (Major Pathway) n_product Side Product (N-Alkylation) amine->n_product SN2 Attack (Minor Pathway)

Caption: Competing O-Alkylation and N-Alkylation pathways.

Strategies to Maximize O-Alkylation:

  • Choice of Base and Solvent: Using a strong base in a polar aprotic solvent (like DMF, DMSO, or acetone) is the most effective strategy. The strong base ensures near-complete formation of the phenoxide, making it the dominant nucleophile. Polar aprotic solvents solvate the cation of the base but not the phenoxide anion, leaving its nucleophilicity high.[4]

  • Protecting Group Strategy: For maximum selectivity, especially in large-scale synthesis, protecting the amino group is a highly reliable method.[2][7] The amine can be converted to a non-nucleophilic group (e.g., an amide or a Schiff base), the O-alkylation is then performed, and the protecting group is subsequently removed. While this adds steps, it often results in a much cleaner reaction and higher overall yield.

Q3: How do I effectively purify the final product from starting materials and side products?

A3: Purification Strategy

The product, this compound, contains two basic nitrogen atoms (the aniline and the tertiary amine) and is typically an oil or low-melting solid. This basicity can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any N-alkylated side products will be protonated and move into the aqueous layer, while unreacted 4-aminophenol (which is less basic) and other neutral impurities will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

  • Silica Gel Chromatography: This is the most common method for achieving high purity. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 1-2%), is often effective. The triethylamine is added to prevent the basic product from streaking on the acidic silica gel.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Williamson ether synthesis.[4][7] Researchers should adapt it based on their specific laboratory conditions and analytical findings.

Materials:

  • 4-Aminophenol

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (e.g., 5.0 g, 1.0 equiv), anhydrous potassium carbonate (e.g., 15.1 g, 2.4 equiv), and 100 mL of anhydrous acetone.

  • Reagent Addition: Add 3-(dimethylamino)propyl chloride hydrochloride (e.g., 7.9 g, 1.1 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain it for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane with 1% Triethylamine as the mobile phase).

  • Workup:

    • After the reaction is complete (disappearance of 4-aminophenol), cool the mixture to room temperature.

    • Filter off the inorganic salts (K(_2)CO(_3), KCl) and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (100 mL).

    • Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the product further using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Characterization: Confirm the identity and purity of the final product using NMR (

    
    H, 
    
    
    
    C), Mass Spectrometry, and IR spectroscopy.

References

  • ACS Green Chemistry & Engineering. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
  • S. Bano, et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed.
  • S. Bano, et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate.
  • A. S. Dimov, et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
  • R. Wang & J. Xu. (2010). Selective alkylation of aminophenols. ResearchGate.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J. K. Augustine, et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.

Sources

Common side products in 4-[3-(Dimethylamino)propoxy]aniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[3-(Dimethylamino)propoxy]aniline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Here, we move beyond simple protocols to address the common challenges, side products, and purification strategies you are likely to encounter. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the core chemical challenge?

The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 4-aminophenol (the phenoxide) is reacted with 3-(dimethylamino)propyl chloride.

The core challenge arises from the trifunctional nature of 4-aminophenol, which possesses two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen. Direct alkylation without protective groups often leads to a mixture of products because the alkylating agent can react at both sites.[1][2] While the phenoxide is generally a stronger nucleophile than the neutral amine under basic conditions, competitive N-alkylation remains a significant issue.

Q2: What are the most common side products in this synthesis and how are they formed?

Understanding the potential side products is critical for developing an effective purification strategy. The primary impurities you will encounter are:

  • N-Alkylated Isomer (4-[3-(Dimethylamino)propoxy]phenylamine): This forms when the nitrogen atom of the aniline acts as the nucleophile, attacking the 3-(dimethylamino)propyl chloride. This is a common issue in the alkylation of aminophenols.[1][3]

  • N,O-Dialkylated Product: This results from the alkylation of both the hydroxyl and amino groups. This side product becomes more prevalent if an excess of the alkylating agent is used or under prolonged reaction times.[2]

  • Unreacted 4-Aminophenol: Incomplete conversion is a common source of contamination. 4-aminophenol is particularly problematic as its oxidation leads to colored impurities.

  • Oxidation Byproducts: 4-aminophenol is highly susceptible to air oxidation, especially under basic conditions, forming intensely colored quinone-imine type structures.[4][5] These are often the cause of the dark brown, red, or purple colors observed in crude reaction mixtures.

Below is a diagram illustrating the formation of the desired product and the key isomeric side products.

G cluster_reactants Reactants cluster_products Potential Products aminophenol 4-Aminophenol product Desired Product This compound (O-Alkylation) aminophenol->product O-attack (Desired) n_alkyl Side Product N-Alkylated Isomer aminophenol->n_alkyl N-attack (Competing) alkyl_halide 3-(Dimethylamino)propyl chloride alkyl_halide->product alkyl_halide->n_alkyl dialkyl Side Product N,O-Dialkylated alkyl_halide->dialkyl base Base (e.g., NaH, K2CO3) base->aminophenol activates product->dialkyl N-attack n_alkyl->dialkyl O-attack

Caption: Reaction pathways in the synthesis of this compound.

Q3: My crude reaction mixture is dark purple/brown. What causes this and how seriously should I take it?

This is a very common observation and is almost always due to the oxidation of unreacted 4-aminophenol.[4][5] While the quantity of these colored impurities may be small, they are intensely colored and can make the product appear very impure.[4]

You should take this seriously for two reasons:

  • It indicates the presence of unreacted starting material.

  • These impurities can be difficult to remove by simple crystallization and may require specific treatment. Ignoring them can lead to downstream issues in subsequent reactions or analytical inconsistencies.

Q4: How can I favor the desired O-alkylation over N-alkylation?

Selectivity is key. While protecting the amine group is a robust but lengthy strategy, you can significantly favor O-alkylation by carefully controlling the reaction conditions:

  • Choice of Base: Using a base that selectively deprotonates the phenolic hydroxyl group is crucial. Sodium hydride (NaH) is effective because it irreversibly forms the sodium phenoxide and hydrogen gas, which leaves the reaction.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.[7][8]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help improve selectivity, as the activation energy for N-alkylation may differ from O-alkylation.

  • Stoichiometry: Use of a slight excess of 4-aminophenol relative to the alkylating agent can help minimize the formation of the N,O-dialkylated product.

Troubleshooting and Purification Guide

This section provides step-by-step solutions to common problems encountered during the synthesis and work-up of this compound.

Problem 1: My NMR shows a complex mixture of products, and I suspect contamination with the N-alkylated isomer.

Diagnosis: The presence of the N-alkylated and potentially N,O-dialkylated side products is the most likely cause. These isomers have very similar molecular weights but differ in polarity.

Solution: Column Chromatography

Flash column chromatography is the most effective method for separating these isomers. The desired O-alkylated product is generally more polar than the N,O-dialkylated product but may have similar polarity to the N-alkylated isomer.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (see table below). A "wet packing" method is recommended for consistency.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent.

  • Fraction Pooling: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Start with Dichloromethane (DCM)A good starting point to elute non-polar impurities.
Gradient System Gradually increase polarity with Methanol (MeOH) containing 1% Triethylamine (TEA)The DCM/MeOH gradient separates by polarity. The TEA is critical to prevent the basic amine product from streaking on the acidic silica gel, leading to better peak shape and separation.
Example Gradient 100% DCM -> 98:2 DCM:MeOH (+1% TEA) -> 95:5 DCM:MeOH (+1% TEA)This gradual increase in polarity should effectively separate the isomers.
Problem 2: My final product is pure by NMR, but it has a persistent pink or tan color.

Diagnosis: This is due to trace amounts of highly colored oxidation impurities that were not fully removed during initial purification steps.[9]

Solution: Decolorization Protocol

Protocol A: Activated Charcoal Treatment during Recrystallization

  • Dissolve the colored product in a minimum amount of a suitable hot solvent (e.g., ethanol/water, or ethyl acetate/hexanes).

  • Add a small amount of activated charcoal (Norit) to the hot solution (approx. 1-2% by weight of your product). Caution: Add charcoal carefully to the hot solution to avoid violent bumping.

  • Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.[10]

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure, colorless crystals by vacuum filtration.

Protocol B: Reductive Bleaching with Sodium Dithionite For very persistent colors, a chemical reduction may be necessary. Sodium dithionite (Na₂S₂O₄) is an effective reducing agent for these types of impurities.[4]

  • Dissolve the impure product in a suitable solvent system (e.g., water with minimal acid to aid dissolution).

  • Add a small amount of sodium dithionite solution and stir for 15-20 minutes at room temperature. A visible color change to colorless or light yellow should occur.

  • Proceed with a standard acid-base workup to re-isolate your product. Basify the solution to precipitate the amine, then extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 3: How do I efficiently remove unreacted 4-aminophenol from my crude product?

Diagnosis: The presence of unreacted 4-aminophenol, which is both a weak acid (phenol) and a weak base (aniline).

Solution: Acid-Base Extraction

A carefully planned acid-base extraction can selectively remove the majority of unreacted 4-aminophenol before chromatography. The desired product is basic, while 4-aminophenol is amphoteric.

G cluster_step1 NaOH Wash cluster_step2 HCl Wash start Crude Product (Dissolved in Organic Solvent, e.g., EtOAc) wash1 Step 1: Wash with dilute NaOH (aq) (pH ~11-12) start->wash1 org1 Organic Layer: Desired Product, N-Alkyl Isomer, N,O-Dialkyl Isomer wash1->org1 contains aq1 Aqueous Layer: Sodium 4-aminophenolate (Removed) wash1->aq1 removes wash2 Step 2: Wash with dilute HCl (aq) (pH ~1-2) org1->wash2 org2 Organic Layer: Neutral Impurities, N,O-Dialkyl Isomer (Discard) wash2->org2 contains aq2 Aqueous Layer: Product Hydrochloride Salt, N-Alkyl Isomer Hydrochloride wash2->aq2 extracts neutralize Step 3: Basify Aqueous Layer with NaOH (to pH > 12) & Extract with EtOAc aq2->neutralize final_org Final Organic Layer: Contains purified (but potentially mixed) Product and N-Alkyl Isomer neutralize->final_org

Sources

Technical Support Center: Purification of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[3-(Dimethylamino)propoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of 4-aminophenol with 3-(dimethylamino)propyl chloride. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-aminophenol and 3-(dimethylamino)propyl chloride.

  • By-products of Side Reactions: These can include products from O-alkylation at an undesired position or dialkylation of the aniline nitrogen.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1]

Understanding the potential impurities is the first critical step in designing an effective purification strategy.

Q2: My crude product is a dark oil. What is the best initial purification step?

A2: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. An excellent first step is an acid-base extraction . This technique leverages the basicity of the dimethylamino and aniline functional groups in your target compound.[2][3][4][5][6]

By dissolving your crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing with an acidic aqueous solution (e.g., 5% HCl), you can protonate the basic this compound. This forms a water-soluble salt that partitions into the aqueous layer, leaving many non-basic, colored impurities behind in the organic layer.[3][5] Subsequently, basifying the aqueous layer (e.g., with NaOH) will regenerate the free base, which can then be extracted back into an organic solvent.

Q3: I've performed an acid-base extraction, but my product is still not pure enough. What's the next step?

A3: After an initial extraction, column chromatography is typically the most effective next step for achieving high purity. Given the polar nature of the two amine groups in this compound, a normal-phase chromatography setup using silica gel is generally recommended.[7][8]

A gradient elution system is often most effective. You can start with a less polar mobile phase (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. This allows for the separation of your target compound from less polar impurities that elute first, and more polar impurities that remain on the column longer. Thin-layer chromatography (TLC) is an invaluable tool for developing your column chromatography method.[9]

Q4: Can I purify this compound by crystallization?

A4: While some sources describe related compounds as oils, crystallization can be a viable and scalable purification method if your product is a solid or can be converted into a solid derivative.[10][11][12] The success of crystallization depends heavily on finding a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Common solvent systems to explore for aromatic amines include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate) with a poor solvent (like hexane).

Troubleshooting Guide

Issue 1: I'm seeing multiple spots on my TLC plate after purification.
  • Potential Cause: Incomplete separation during chromatography or degradation of the product.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Mobile Phase: Experiment with different solvent systems and gradients. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel and improve separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina.

    • Check for Degradation: Aniline derivatives can be sensitive to air and light.[1] Ensure that you are using fresh solvents and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). Storing the purified fractions in a cool, dark place is also recommended.

Issue 2: My final product has a persistent color, even after chromatography.
  • Potential Cause: Co-elution of a colored impurity or on-column degradation. Oxidized forms of anilines are often highly colored.[1]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before final concentration, you can treat a solution of your compound with a small amount of activated carbon to adsorb colored impurities. Be aware that this can sometimes lead to a loss of product.

    • Alternative Chromatography: Consider using a different stationary phase, such as deactivated silica gel or alumina, which can be less harsh on sensitive compounds.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup and storage can prevent oxidation.

Issue 3: I have low recovery after my purification process.
  • Potential Cause: This can be due to several factors, including product loss during extractions, irreversible adsorption onto the chromatography column, or degradation.

  • Troubleshooting Steps:

    • Extraction pH: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the back-extraction step to fully deprotonate your compound and drive it into the organic phase.

    • Chromatography:

      • Avoid using highly acidic or basic mobile phases that could degrade your product on the column.

      • Ensure the chosen solvent system provides good solubility for your compound to prevent precipitation on the column.

    • Product Volatility: While not highly volatile, some product loss can occur during solvent removal under high vacuum, especially if residual low-boiling solvents are present. Use moderate vacuum and temperature.

Experimental Protocols & Data

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.[5]

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 5% HCl two more times.

  • Combine all aqueous extracts.

  • Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 10% aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Extract the basified aqueous layer three times with fresh organic solvent (DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude, but cleaner, this compound.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Loading: Load the crude product (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of the initial mobile phase for wet loading) onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase A Hexane or Dichloromethane
Mobile Phase B Ethyl Acetate or Methanol
Gradient Start with 100% A, gradually increase to 50-100% B
Modifier 0.1-1% Triethylamine (optional, to reduce tailing)
Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for assessing the final purity of your this compound.[13][14][15]

Technique Typical Conditions
HPLC Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid; Detection: UV at 254 nm.[15]
GC-MS Column: Capillary column (e.g., DB-5); Injector Temp: 250 °C; Oven Program: Ramp from 100 °C to 280 °C; Detection: Mass spectrometry (EI mode).

Purification Workflow Diagram

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatographic Purification cluster_2 Final Steps Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction  Dissolve in Organic Solvent Crude Product Crude Product Acid-Base Extraction->Crude Product  Isolate Free Base Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Column Chromatography->Fraction Collection & TLC Analysis Pure Fractions Pure Fractions Fraction Collection & TLC Analysis->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purity Analysis (HPLC/GC-MS) Purity Analysis (HPLC/GC-MS) Solvent Removal->Purity Analysis (HPLC/GC-MS) Pure Product Pure Product Purity Analysis (HPLC/GC-MS)->Pure Product

Sources

Technical Support Center: Troubleshooting Incomplete Coupling with 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for incomplete coupling reactions involving the 4-[3-(Dimethylamino)propoxy]aniline linker. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate challenges and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reactions in a direct question-and-answer format.

Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Several factors can contribute to poor yields in amide coupling reactions. The primary culprits often involve issues with the carboxylic acid activation, the nucleophilicity of the aniline, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the aniline. Insufficient or degraded coupling reagents will lead to incomplete activation and, consequently, low product yield.[1]

  • Reduced Nucleophilicity of the Aniline:

    • Protonation: The aniline nitrogen's lone pair is its key to nucleophilicity. In acidic conditions, this amine can be protonated, rendering it non-nucleophilic.[1] An acid-base reaction between your carboxylic acid and the aniline can occur before the coupling reagent has a chance to act.[1]

    • Electronic Effects: The aniline's amino group is attached to an aromatic ring. The lone pair on the nitrogen is delocalized into the ring, which reduces its basicity and nucleophilicity compared to aliphatic amines.[2]

  • Steric Hindrance: Bulky functional groups near the carboxylic acid or on the aniline can physically block the approach of the reactants, slowing down or preventing the reaction.[1][3]

  • Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation. The use of anhydrous solvents and reagents is critical.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the absence of an appropriate base can significantly hinder the reaction.[1]

Question 2: How can I improve the yield of my EDC/NHS coupling with this compound?

When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), several parameters can be optimized for a more efficient reaction.

  • pH Control is Critical: EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5] However, the subsequent coupling of the NHS-activated ester to the primary amine of the aniline is favored at a neutral to slightly basic pH (7.0-8.5).[4][5] Therefore, a two-step pH adjustment is often recommended.

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive.[5] Always use fresh, high-quality reagents and store them under desiccated conditions at -20°C.[5] Allow the vials to warm to room temperature before opening to prevent condensation, and prepare EDC and NHS solutions immediately before use.[5][6]

  • Appropriate Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[5] MES buffer is a common choice for the activation step.[4]

  • Quenching and Purification: After the reaction, it's important to quench any unreacted NHS esters. This can be done by adding a quenching buffer containing reagents like hydroxylamine or Tris.[4][7] Subsequent purification to remove byproducts and unreacted starting materials is essential. Size-based separation techniques like dialysis are often effective for larger molecules.[4]

Question 3: Are there alternative coupling reagents I should consider if EDC/NHS fails?

Yes, if you're facing persistent issues with EDC/NHS, especially with sterically hindered substrates or a less reactive aniline, switching to a more potent coupling reagent can be beneficial.

Coupling ReagentTypeKey Characteristics
HATU Aminium/UroniumVery high efficiency, especially for difficult and sterically hindered couplings, with low racemization.[8][9]
HBTU/TBTU Aminium/UroniumHighly efficient peptide coupling reagents with minimal racemization, especially when HOBt is added.[9]
COMU Aminium/UroniumOffers coupling efficiencies comparable to HATU, with better solubility and a safer handling profile as it incorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt.[10][11]
PyBOP PhosphoniumBased on HOBt, it's a powerful reagent but produces the carcinogenic byproduct HMPA.[9]
PyAOP PhosphoniumA highly effective coupling reagent, particularly for coupling N-methylated amino acids.[9]
Question 4: I suspect steric hindrance is the problem. How can I address this?

Steric hindrance is a common challenge in amide bond formation.[1] If bulky groups on either your carboxylic acid or the this compound are impeding the reaction, consider the following strategies:

  • Change in Coupling Strategy:

    • Increase Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.[8]

    • Increase Reagent Equivalents: Using a higher excess of the coupling reagents and the less sterically hindered reaction partner can help drive the reaction forward.[8]

    • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Switch to a More Powerful Reagent: As mentioned previously, reagents like HATU are known for their effectiveness in difficult, sterically hindered couplings.[8]

  • Generation of Acyl Fluorides: For extremely hindered systems, converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH can be a powerful strategy.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving incomplete coupling issues.

G cluster_0 Initial Assessment cluster_1 Reagent & Condition Check cluster_2 Optimization Strategies cluster_3 Resolution start Incomplete Coupling Observed (e.g., by LC-MS, TLC) reagent_quality Check Reagent Quality (Freshness, Storage) start->reagent_quality reagent_quality->start Re-run with Fresh Reagents reaction_conditions Verify Reaction Conditions (pH, Temp, Solvent) reagent_quality->reaction_conditions Reagents OK reaction_conditions->start optimize_edc Optimize EDC/NHS (pH, Stoichiometry) reaction_conditions->optimize_edc Conditions Correct change_reagent Switch Coupling Reagent (e.g., HATU, COMU) optimize_edc->change_reagent Still Incomplete success Successful Coupling optimize_edc->success Problem Solved address_sterics Address Steric Hindrance (Time, Temp, Acyl Fluoride) change_reagent->address_sterics Still Incomplete change_reagent->success Problem Solved address_sterics->success Problem Solved

Caption: A systematic workflow for troubleshooting incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? This compound should be stored at room temperature.[12] It is available as an oil or solid.[13]

Q2: What is the purity of commercially available this compound? The purity is typically around 95%.[12][13]

Q3: Are there any known incompatibilities with this linker? The primary amino group of the aniline is a nucleophile and a weak base.[2] It will react with strong acids. The tertiary amine in the propoxy chain can also be protonated. The compound may be sensitive to strong oxidizing agents.

Q4: Can the tertiary amine in the propoxy chain interfere with the coupling reaction? While the primary aniline amine is the intended nucleophile for amide bond formation, the tertiary amine can act as a base. In some cases, it might interact with the coupling reagents or influence the local pH of the reaction. If side reactions are suspected, careful control of stoichiometry and the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) might be necessary.[1][10]

Q5: How do I monitor the progress of the coupling reaction? The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[1]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Procedure for EDC/NHS Coupling[7]
  • Equilibrate EDC and NHS to room temperature before opening the vials.

  • Dissolve the carboxylic acid-containing molecule (Protein #1 in the reference) in an Activation Buffer (e.g., 0.1M MES, 0.5M NaCl, pH 6.0).

  • Add EDC (e.g., to a final concentration of ~2mM) and NHS (e.g., to a final concentration of ~5mM) to the carboxylic acid solution. React for 15 minutes at room temperature.

  • Add this compound, dissolved in a Coupling Buffer (e.g., PBS, pH 7.2-7.5), to the activated carboxylic acid mixture.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10mM.

  • Purify the conjugate using a desalting column or other appropriate chromatographic techniques.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (n.d.). Dealing with incomplete coupling in solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-PEG-Acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Sigma-Aldrich. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline.
  • Sigma-Aldrich. (n.d.). This compound.
  • NovaChemistry. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8.
  • Chemistry Steps. (n.d.). Reactions of Aniline.

Sources

Technical Support Center: Preventing Side Reactions During Cleavage from 4-[3-(Dimethylamino)propoxy]aniline (DMPA) Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the critical final cleavage step of peptides and small molecules from 4-[3-(Dimethylamino)propoxy]aniline (DMPA) resin.

Section 1: Understanding the Fundamentals

Q1: What is DMPA resin and what is its primary application?

A: this compound (DMPA) resin is a specialized solid-phase support used primarily in Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the acid-labile linker, which, upon cleavage with an acid like trifluoroacetic acid (TFA), yields a C-terminal peptide amide. This makes it an invaluable tool for synthesizing a wide range of biologically active peptides that possess a native amide terminus.

Q2: What is the general chemical mechanism of cleavage from DMPA resin?

A: The cleavage from DMPA resin is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the linker, leading to the release of the synthesized peptide amide. Simultaneously, the acid removes side-chain protecting groups (e.g., Boc, tBu, Trt) from the amino acid residues. This process generates highly reactive electrophilic species, primarily carbocations, from both the protecting groups and the resin linker itself.[1][2][3] These carbocations are the primary source of the side reactions that can compromise the purity of the final product.

Cleavage_Mechanism General Cleavage Mechanism from DMPA Resin PeptideResin Peptide-Linker-Resin TFA + TFA (Trifluoroacetic Acid) PeptideResin->TFA Protonation Intermediates Protonated Intermediate TFA->Intermediates Protonation Products Cleaved Peptide Amide + Carbocations (+R⁺) Intermediates->Products Cleavage & Deprotection

Caption: Acid-catalyzed cleavage and deprotection.

Section 2: Troubleshooting Common Side Reactions

Q3: My mass spectrometry results show unexpected higher molecular weight species. What are the most common side reactions?

A: The generation of carbocations during TFA cleavage is the root cause of most side reactions.[2][4] These electrophilic species can attack nucleophilic amino acid side chains within your peptide. The most common modifications include:

  • Alkylation: Particularly problematic for Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[1][4][5][6] The source of alkylating agents is typically cleaved tert-butyl (tBu) or trityl (Trt) protecting groups.[7][8]

  • Oxidation: Methionine is highly susceptible to oxidation to form methionine sulfoxide (+16 Da).[9][10] Cysteine and Tryptophan can also be oxidized.

  • Reattachment to Resin: The cleaved peptide can sometimes reattach to the resin if the cationic species generated on the linker are not effectively quenched.

Q4: How can I prevent the alkylation of Tryptophan (Trp) and other sensitive residues?

A: Preventing alkylation requires the use of "scavengers" in the TFA cleavage cocktail. Scavengers are nucleophilic reagents that effectively trap or "scavenge" the reactive carbocations before they can modify your peptide.[1][7]

The Mechanism of Scavenging: Triisopropylsilane (TIS), a common scavenger, works by donating a hydride to the carbocation, irreversibly neutralizing it.[4][8] Water can also act as a scavenger for tert-butyl cations.[11]

Scavenger_Mechanism Prevention of Tryptophan Alkylation cluster_0 Without Scavenger cluster_1 With Scavenger Carbocation t-Butyl Cation (tBu⁺) Tryptophan Tryptophan Residue Carbocation->Tryptophan Electrophilic Attack SideProduct Alkylated Tryptophan (+56 Da) Tryptophan->SideProduct Carbocation2 t-Butyl Cation (tBu⁺) TIS Triisopropylsilane (TIS) Carbocation2->TIS Hydride Donation Neutralized Neutralized Species (Isobutane) TIS->Neutralized

Caption: Scavengers neutralize carbocations.

Recommended Solutions:

  • Use a Scavenger Cocktail: Never use TFA alone. A standard, effective, and low-odor cocktail for most sequences is 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) .[2][12]

  • Protect the Indole Ring: For sequences containing Tryptophan, the most robust method is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole ring from modification and is removed during the final cleavage.[1][13]

Q5: I see a +16 Da peak in my mass spectrum, suggesting Methionine (Met) oxidation. How can this be avoided?

A: Methionine's thioether side chain is highly prone to oxidation during acidic cleavage.[9][14] While TIS is an excellent carbocation scavenger, it is not a potent antioxidant.[10]

Recommended Solutions:

  • Use a Specialized Cleavage Cocktail: For peptides containing Met or Cys, more complex cocktails are required. "Reagent K" is a powerful and widely used option.[1][4][15] Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are effective at keeping Cys and Met in their reduced states.[5][16]

  • Reagent H: A specific cocktail developed to prevent methionine oxidation includes trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, dimethylsulfide (DMS), ammonium iodide, and water.[9][15][17] The combination of DMS and ammonium iodide can actively reduce any Met(O) that forms.[10]

  • Work Under Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon blanket can help minimize exposure to atmospheric oxygen.[10][15]

Q6: My cleavage yield is low, or I see signs of incomplete deprotection. How can I improve efficiency?

A: Incomplete cleavage can stem from several factors, including insufficient reaction time, steric hindrance around the cleavage site, or inactivation of the TFA.

Recommended Solutions:

  • Ensure Proper Resin Washing: Before cleavage, thoroughly wash the resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[12] Residual DMF is basic and can neutralize TFA, inhibiting the cleavage reaction.[2]

  • Increase Reaction Time: Most standard cleavages are complete within 1.5 to 3 hours at room temperature.[13][17] For difficult sequences, extending the time to 4 hours may be beneficial. It is always recommended to perform a small-scale test cleavage first to optimize the time.[1][2]

  • Check Your TFA: Use fresh, high-quality TFA. Old or improperly stored TFA can absorb water, reducing its effectiveness.

  • Consider a Two-Stage Cleavage: For very sensitive peptides, a two-stage cleavage strategy can be beneficial. An initial treatment with a milder TFA concentration can be followed by a second, stronger cleavage cocktail to ensure complete deprotection.[6]

Section 3: Protocols and Best Practices

Q7: What is a reliable, step-by-step protocol for a standard cleavage?

A: This protocol is for a standard cleavage using the widely applicable TFA/TIS/Water cocktail.

Protocol 1: Standard Cleavage of Peptide from DMPA Resin

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel with a frit. Wash the resin thoroughly with Dichloromethane (DCM) (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[2]

  • Prepare Cleavage Cocktail: In a chemical fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS (v/v/v) . Prepare this solution fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (a common ratio is 1-2 mL per 100 mg of resin).[5] Ensure the resin is fully submerged. Gently agitate the mixture at room temperature for 1.5-2 hours.[13]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 15 mL or 50 mL centrifuge tube).

  • Resin Wash: Wash the resin with a small, fresh portion of TFA (0.5 mL) and combine the filtrates to maximize recovery.

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.[1][18]

  • Drying: After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether. The resulting crude peptide is now ready for analysis and purification.

Q8: How do I select the best scavenger cocktail for my peptide?

A: The optimal cleavage cocktail depends on the amino acid composition of your peptide. Use the table below as a guide to select the appropriate reagents.

Cocktail Name Composition (v/v or w/v) Primary Use Case & Rationale Reference(s)
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without Met, Cys, or unprotected Trp. TIS scavenges carbocations. Low odor.[2][12]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for peptides with trityl groups. Phenol helps protect Tyr and Trp. Does not prevent Met oxidation.[15]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust cocktail for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). EDT is a reducing agent.[1][2][4][15]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically designed to prevent and reverse Methionine oxidation.[15][17]
Reagent L 88% TFA, 2% TIS, 5% DTT (w/v), 5% H₂O (w/w)Low-odor cocktail using DTT as the reducing agent instead of EDT/thioanisole. Good for Cys-containing peptides.[16]

Section 4: Analysis and Verification

Q9: Which analytical methods should I use to confirm the success of my cleavage and the purity of my product?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for analyzing crude peptide products after cleavage.[19][20]

  • Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the purity of the peptide.[20][21] The crude product is separated on a C18 column, and the purity is calculated by comparing the area of the main product peak to the total area of all peaks detected (typically at 210-230 nm).[18][19]

  • Mass Spectrometry (MS): MS is essential to verify the identity of the synthesized peptide by confirming its molecular weight.[18][20] It is also a powerful tool for identifying side products, as modifications like oxidation (+16 Da) or tert-butylation (+56 Da) are easily detected as mass shifts from the expected molecular weight.[9]

Troubleshooting_Workflow cluster_mass Mass Discrepancy cluster_purity Low Purity / Low Yield start Analyze Crude Peptide by LC-MS check_mass Is the main peak the expected mass? start->check_mass check_purity Is purity acceptable? check_mass->check_purity Yes mass_plus_16 Mass +16 Da? check_mass->mass_plus_16 No success Proceed to Purification check_purity->success Yes low_yield Low Yield? check_purity->low_yield No mass_plus_56 Mass +56 Da? mass_plus_16->mass_plus_56 No solution_ox Oxidation. Use Reagent H or K. Work under N₂. mass_plus_16->solution_ox other_mass Other unexpected mass? mass_plus_56->other_mass No solution_alk Alkylation. Ensure sufficient TIS. Use Trp(Boc). mass_plus_56->solution_alk solution_other Incomplete deprotection? Re-cleavage? Check protecting groups. other_mass->solution_other solution_yield Incomplete cleavage. Increase time. Ensure resin is washed & dry. low_yield->solution_yield

Caption: A logical workflow for troubleshooting cleavage results.

References

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?URL
  • BenchChem. (n.d.).
  • Aapptec Peptides. (n.d.).
  • Karas, J. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science. URL
  • Biotage. (2023).
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of Peptide Purity Following Cleavage with Triisopropylsilane. URL
  • BenchChem. (n.d.). How to prevent oxidation of methionine in Retrobradykinin. URL
  • Aapptec Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. URL
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. URL
  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. URL
  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. URL
  • BenchChem. (n.d.). Application Note 1: Use as a Scavenger in Peptide Cleavage. URL
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. URL
  • Mondal, K., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. URL
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. URL
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. URL
  • Lee Research Group. (2022). Peptide Hand Synthesis Part 8: Cleaving. URL
  • ResearchGate. (n.d.). (1)
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. URL
  • Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. URL
  • Aapptec Peptides. (n.d.).
  • AltaBioscience. (n.d.).
  • Creative Proteomics. (n.d.). Peptide Purity Analysis Service. URL
  • ECHEMI. (n.d.). What is the role of Triisopropylsilane during the cleavage of...URL
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. URL
  • Polypeptide Group. (n.d.). DTT Reacts with TFA to Form a Novel Bicyclic Dithioorthoester. URL
  • Agilent Technologies. (n.d.).
  • ResearchGate. (n.d.).
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. URL
  • Advanced ChemTech. (n.d.). TFA – Strong Acid for Peptide Cleavage. URL
  • Sigma-Aldrich. (n.d.). Fmoc Methodology: Cleavage and Deprotection. URL
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. URL
  • ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. URL
  • PubMed. (n.d.).

Sources

Technical Support Center: Enhancing the Solubility of 4-[3-(Dimethylamino)propoxy]aniline for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[3-(Dimethylamino)propoxy]aniline (CAS No. 62424-88-8). This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during synthetic reactions and experimental assays. By understanding the unique physicochemical properties of this molecule, you can select the optimal conditions to ensure reaction efficiency and reproducibility.

Overview of this compound

This compound is a versatile aniline derivative used in the synthesis of various pharmaceutical compounds and as an antimicrobial agent. Its structure is characterized by two key functional groups that dictate its solubility: a weakly basic primary aromatic amine (aniline) and a more basic tertiary aliphatic amine. This dual nature is the primary cause of its complex solubility behavior, often leading to precipitation in both aqueous and certain organic media if not handled correctly.

PropertyValueReference
CAS Number 62424-88-8[1][2]
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.28 g/mol [1]
Physical Form Oil[1]
Key Structural Features Primary aromatic amine, Tertiary aliphatic amine, Ether linkage

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the underlying rationale and actionable solutions.

Q1: My this compound is immiscible with my non-polar organic solvent (e.g., hexane, toluene). How can I get it into solution?

A1: This issue stems from a polarity mismatch. While the molecule possesses a significant hydrocarbon backbone, the presence of two amine groups and an ether oxygen atom imparts considerable polarity. These polar functional groups hinder solubility in non-polar solvents like alkanes and aromatic hydrocarbons.

Troubleshooting Steps:

  • Switch to a More Polar Solvent: The most straightforward solution is to use a more polar aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent starting points.

  • Employ a Co-Solvent System: If your reaction chemistry requires a non-polar solvent, consider adding a minimal amount of a polar co-solvent to solubilize the aniline derivative. For example, adding 5-10% THF to a reaction in toluene can be sufficient to create a homogeneous solution without significantly altering the overall solvent properties.

Q2: I'm attempting a reaction in an aqueous buffer at neutral pH, and my compound immediately precipitates. What is the cause and how do I fix it?

A2: The free base form of this compound has very low solubility in water.[3][4] This is because the large, non-polar C11 structure dominates the molecule's properties, overcoming the hydrogen bonding capabilities of the amine and ether groups.[3] The most effective way to dramatically increase aqueous solubility is through pH modification to form a salt.[5][6]

The Chemical Principle: The two amine groups on the molecule can be protonated by acid to form ammonium salts. The resulting ionic charge enables strong ion-dipole interactions with water, a highly polar solvent, leading to a significant increase in solubility.

Solution Workflow: The following workflow can guide you in choosing the correct solubilization strategy for aqueous media.

G cluster_start cluster_decision cluster_paths start Solubility Issue in Aqueous Medium ph_sensitive Is the reaction chemistry pH sensitive? start->ph_sensitive adjust_ph Adjust pH to < 4 (e.g., with 1M HCl) ph_sensitive->adjust_ph   No cosolvent Use a Water-Miscible Co-Solvent System (e.g., THF/H₂O, Dioxane/H₂O) ph_sensitive->cosolvent Yes compromise Consider a buffered system (e.g., Acetate buffer pH 4-5) to partially protonate ph_sensitive->compromise   Yes, but some   acidity is tolerated result_salt Soluble Ammonium Salt Formed (e.g., Dihydrochloride Salt) adjust_ph->result_salt

Sources

Technical Support Guide: pH-Dependent Stability of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 4-[3-(Dimethylamino)propoxy]aniline (CAS 62424-88-8). Understanding the stability of this molecule across a range of pH conditions is critical for ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of analytical results. This molecule, an aniline derivative, possesses structural features—a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage—that dictate its chemical behavior in aqueous environments.[1] This guide is designed to address the most common challenges and questions encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

The principal stability issue is the oxidation of the aromatic aniline moiety.[2] Aniline and its derivatives are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light (photolysis), elevated temperatures, and the presence of trace metal ions.[3] This degradation typically results in the formation of highly colored impurities, including nitroso, nitro, and polymeric condensation products, causing solutions to turn from colorless to yellow, brown, or even black over time.[2] While the ether linkage is generally robust, it can undergo hydrolysis under forcing conditions (e.g., high heat combined with strong acid).[4]

Q2: How does pH fundamentally alter the properties and stability of this compound?

The pH of the solution directly influences the protonation state of the two amine functional groups, which have distinct pKa values. This, in turn, affects both solubility and reactivity.

  • Acidic Conditions (pH < 4): Both the primary aromatic amine (~pKa 4-5) and the tertiary aliphatic amine (~pKa 9-10) will be protonated, forming ammonium salts. This significantly increases the compound's aqueous solubility. While protonation can protect the aromatic amine from certain electrophilic attacks, the compound may still be susceptible to oxidative degradation and, under harsh conditions (strong acid, heat), slow hydrolysis of the ether bond.

  • Neutral Conditions (pH ≈ 7): The more basic tertiary dimethylamino group will be predominantly protonated, while the weaker basic aniline group will be mostly in its neutral, free base form. The molecule is therefore cationic and generally water-soluble. The free aniline group, however, remains vulnerable to oxidation.[2][5]

  • Alkaline Conditions (pH > 10): Both amine groups will be deprotonated and exist as the free base. This form is less water-soluble and is highly susceptible to rapid, base-catalyzed oxidation.

Q3: My stock solution of this compound is changing color. What's causing this and how can I prevent it?

A visible color change is a definitive indicator of chemical degradation, almost certainly due to the oxidation of the aniline ring system.[6] To mitigate this, consider the following preventative measures:

  • Minimize Oxygen Exposure: Prepare solutions fresh whenever possible. For long-term storage, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Protect from Light: Store stock solutions and experimental samples in amber glass vials or wrap containers in aluminum foil to prevent photolytic degradation.[7]

  • Control Temperature: Store stock solutions at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Use High-Purity Reagents: Use high-purity solvents and buffer components to minimize contamination with catalytic metal ions. Consider adding a chelating agent like EDTA at a low concentration (~0.1 mM) if metal-catalyzed oxidation is suspected.

Q4: What is the recommended analytical technique for a stability study of this compound?

A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard.[8] Specifically, a reverse-phase HPLC (RP-HPLC) method using a C18 column provides excellent resolving power for separating the parent compound from its more polar degradation products. Key considerations for method development include:

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the molecule and ensure reproducible retention times and good peak shape. A phosphate or acetate buffer at a pH of 3 or 7.5 is a good starting point.

  • Detector: A UV detector set to the compound's absorbance maximum (λmax) will provide sensitive detection. A photodiode array (PDA) detector is even better, as it can help identify peak impurities by comparing UV spectra.

  • Validation: The method must be validated according to ICH guidelines to prove it is "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradants, impurities, and excipients.[9] For structural elucidation of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[8]

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Rapid Loss of Parent Compound in Acidic Buffer 1. Harsh Conditions: The use of highly concentrated acid (e.g., >0.5 M HCl) and/or high temperature is forcing ether hydrolysis.[4] 2. Oxidative Degradation: Dissolved oxygen in the acidic medium is still causing oxidation.1. Moderate Stress: Reduce acid concentration to 0.1 M or 0.01 M. Lower the incubation temperature. The goal of forced degradation is to achieve 10-20% degradation, not 100%.[10] 2. Deoxygenate Media: Sparge all buffers with nitrogen or argon before use. 3. Confirm Pathway: Use LC-MS to check for the mass of expected hydrolysis products vs. oxidized products.
Poor Peak Shape (Tailing, Splitting) in HPLC Analysis 1. Secondary Interactions: The basic amine groups are interacting with acidic residual silanols on the HPLC column packing material. 2. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of one of the amine groups, causing a mixed ionic/neutral state on the column.1. Use a Competing Base: Add a small amount of triethylamine (TEA) or a similar amine (~0.1%) to the mobile phase to block the active silanol sites. 2. Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units away from the compound's pKa values. 3. Modern Column: Use a high-purity, end-capped silica column or a hybrid particle column designed for basic analytes.
High Variability Between Replicate Stability Runs 1. Inconsistent Oxygen/Light Exposure: Vials may be handled differently, leading to varying levels of oxidation. 2. Temperature Fluctuations: Inconsistent temperature control during incubation. **3. **Contamination: Contaminants in solvents or on glassware are catalyzing degradation.1. Standardize Handling: Use a consistent workflow for all samples. Prepare solutions from the same batch of degassed solvent simultaneously. Use amber autosampler vials. 2. Calibrate Equipment: Ensure water baths or ovens are calibrated and maintain a stable temperature. 3. Use High-Purity Materials: Use HPLC-grade solvents and acid-washed or disposable glassware.

Section 3: Experimental Protocol

Protocol 1: Foundational pH-Dependent Forced Degradation Study

This protocol is designed to assess the intrinsic stability of this compound as outlined by ICH guidelines.[7][9]

Objective: To generate potential degradation products under acidic, neutral, and alkaline conditions and to establish a preliminary stability profile.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Thermostatically controlled water bath or oven

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: For each condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1.0 M HCl, and dilute to volume with water to yield 0.1 M HCl and a final drug concentration of 100 µg/mL.

    • Base Hydrolysis: Add 1 mL of 1.0 M NaOH, and dilute to volume with water to yield 0.1 M NaOH and a final drug concentration of 100 µg/mL.

    • Neutral (Control): Dilute to volume with only water for a final drug concentration of 100 µg/mL.

  • Control Sample: Prepare a separate "Time 0" sample for each condition. Immediately after preparation, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively) and dilute with mobile phase for immediate HPLC analysis. Store a separate control sample, protected from light, at 2-8°C.

  • Incubation: Place the stress samples in a water bath set to 60°C. Protect all samples from light.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic aliquots to halt further degradation. Cool all samples to room temperature.

  • Analysis: Dilute all samples to a suitable concentration with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

Section 4: Data Interpretation & Visualization

Data Presentation

Summarize the results from the HPLC analysis in a table to clearly track the degradation over time.

Table 1: Representative Stability Data for this compound at 60°C

Time (Hours)% Parent Compound Remaining (0.1 M HCl)% Parent Compound Remaining (Neutral Water)% Parent Compound Remaining (0.1 M NaOH)
0100.0100.0100.0
298.599.194.3
496.298.587.1
892.897.075.6
2485.192.352.8

Note: Data are hypothetical and for illustrative purposes only.

Experimental & Mechanistic Diagrams

G Diagram 1: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Aliquot into Stress Conditions (0.1M HCl, H2O, 0.1M NaOH) prep_stock->prep_stress prep_t0 Prepare & Neutralize Time 0 Samples prep_stress->prep_t0 hplc Analyze All Samples by HPLC-PDA prep_t0->hplc Immediate Analysis incubate Incubate Samples at 60°C (Protected from Light) timepoint Withdraw Aliquots at Timepoints (2, 4, 8, 24h) incubate->timepoint quench Neutralize Aliquots to Quench Reaction timepoint->quench quench->hplc Timepoint Analysis lcms Characterize Degradants by LC-MS hplc->lcms data Quantify Degradation & Assess Mass Balance hplc->data

Caption: Workflow for pH-based forced degradation study.

G Diagram 2: Postulated Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent This compound ox_products Oxidation Products (Nitroso, Nitro, Dimers, Polymers) parent->ox_products [O2], Light, pH > 7 (Primary Pathway) hyd_products Hydrolysis Products (e.g., 4-Aminophenol) parent->hyd_products Strong Acid (H+), Heat (Forced Condition)

Caption: Major potential degradation pathways for the molecule.

References

  • Biosynth. (n.d.). This compound. Retrieved from a URL providing chemical properties.[1]
  • Sigma-Aldrich. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline. Retrieved from a supplier page listing chemical identifiers.[2]
  • Alsante, K. M., et al. (2014).
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.[12]
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Singh, R., & Kumar, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.[8]
  • ChemicalBook. (2020). What is N,N-Dimethylaniline?
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.[13]
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from an educational resource explaining amine basicity.[6]
  • Lyons, C. D., Katz, S., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology.[3]
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry, second edition. W. A. Benjamin, Inc. (Referenced in Chemistry LibreTexts on Amide Hydrolysis).[5]
  • Bakr, A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry.[9]

Sources

Technical Support Center: Investigational Strategies for Mitigating Peptide Aggregation in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SPPS-AGG-2026-01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for addressing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the investigational use of novel additives. While established methods for preventing aggregation are widely documented, this resource explores the theoretical application of compounds like 4-[3-(Dimethylamino)propoxy]aniline based on fundamental chemical principles.

Introduction: The Challenge of On-Resin Aggregation

During SPPS, growing peptide chains can self-associate through intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This phenomenon, known as on-resin aggregation, can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The result is a cascade of synthetic problems, including truncated or deleted peptide sequences, low yields, and difficult purification of the final product.

Sequences rich in hydrophobic residues such as Valine, Isoleucine, Leucine, and Phenylalanine are particularly susceptible to aggregation.[2]

Hypothetical Application of this compound as an Anti-Aggregation Additive

Currently, there is no direct published literature detailing the use of this compound as an anti-aggregation agent in SPPS. However, its chemical structure suggests a plausible mechanism of action for disrupting peptide chain association. This guide will proceed on this theoretical basis to provide a framework for its investigational use.

Proposed Mechanism of Action

The structure of this compound contains three key functional domains that could contribute to its anti-aggregation properties:

  • Tertiary Amine (Dimethylamino group): This basic group can act as a proton scavenger, potentially disrupting the hydrogen bonding network between peptide backbones that is crucial for the formation of β-sheets.

  • Flexible Propoxy Linker: The ether linkage provides significant conformational flexibility, allowing the molecule to effectively position itself between aggregating peptide chains.

  • Aniline Moiety: The aromatic ring could enhance the solvation of the growing peptide by interacting with the synthesis solvent (e.g., DMF), thereby improving the accessibility of the peptide chain for reagents.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of on-resin peptide aggregation?

A1: Several indicators during SPPS may suggest that your peptide is aggregating:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive Kaiser test (for primary amines) or other colorimetric tests after a coupling step indicates the presence of unreacted free amines. Similarly, Fmoc deprotection may be sluggish.

  • Physical Clumping: The resin may become sticky and clump together, impeding proper mixing and washing.

  • Low Yield and Purity: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.

Q2: At what point in the synthesis should I consider using an anti-aggregation additive like this compound?

A2: For peptides longer than 20 amino acids or those known to be "difficult sequences," it is prudent to monitor the synthesis closely. Consider introducing an anti-aggregation additive if you observe the signs mentioned in Q1, typically after the 5th or 6th residue has been coupled, as aggregation is less likely before this point.[1]

Q3: What are the potential risks or side reactions associated with using an aniline-based additive?

A3: While theoretical, potential side reactions could include:

  • Modification of the N-terminus: The primary amine of the aniline could potentially react with activated amino acids, leading to undesired side products.

  • Interference with Coupling Reagents: The additive might interact with coupling reagents, reducing their efficiency.

  • Difficult Removal: The additive must be easily washed away and not remain as an impurity in the final product.

Due to these risks, it is crucial to perform small-scale test syntheses to evaluate the efficacy and potential side effects of any new additive.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Positive Kaiser test after coupling. Incomplete coupling due to aggregation.1. Perform a second coupling (double couple) for the problematic residue. 2. Introduce this compound: Add the additive during the subsequent coupling and deprotection steps. See the experimental protocol below for suggested concentrations. 3. Switch to a more effective solvent system: Consider using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF to improve solvation.[1][2]
Resin clumping and poor swelling. Severe on-resin aggregation.1. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF to disrupt hydrogen bonds. 2. Incorporate the additive: Use this compound in subsequent steps. 3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to disrupt secondary structures.[1]
Low purity of the final peptide with multiple deletion sequences. Persistent aggregation throughout the synthesis.1. Re-synthesize with a modified strategy:     a. Use a lower substitution resin to increase the distance between peptide chains.[1]     b. Proactively add this compound from the 5th residue onwards.     c. Incorporate pseudoprolines or Dmb-dipeptides: These structure-breaking elements are highly effective at preventing aggregation.[1][3]

Experimental Protocols

Protocol 1: Investigational Use of this compound during a Coupling Step

Objective: To disrupt aggregation and improve coupling efficiency for a difficult residue.

Materials:

  • Peptide-resin with suspected aggregation

  • Fmoc-protected amino acid (4 equivalents)

  • Coupling reagent (e.g., HBTU, 3.9 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • This compound solution (e.g., 0.1 M in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIEA and allow to pre-activate for 2-5 minutes.

  • Additive Addition and Coupling:

    • Add the this compound solution to the deprotected peptide-resin. A starting concentration of 0.1 M is suggested for initial trials.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and the additive.

  • Proceed to the next cycle of the synthesis.

Visualizing the Process

Diagram 1: Proposed Mechanism of Aggregation Disruption

Aggregation_Disruption cluster_0 Aggregated Peptides cluster_1 Disrupted Aggregation P1 Peptide Chain 1 Hbond H-Bond Network P1->Hbond P2 Peptide Chain 2 P2->Hbond Blocked Blocked Reactive Site Hbond->Blocked P3 Peptide Chain 1 Additive 4-[3-(Dimethylamino) propoxy]aniline P3->Additive P4 Peptide Chain 2 P4->Additive Accessible Accessible Reactive Site Additive->Accessible

Caption: Hypothetical disruption of peptide aggregation by the additive.

Diagram 2: SPPS Workflow with Additive Integration

SPPS_Workflow Start Start Cycle (Resin-Peptide) Deprotection Fmoc Deprotection Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Aggregation_Check Aggregation Check (e.g., Kaiser Test) Coupling->Aggregation_Check Wash2 DMF Wash End Next Cycle Wash2->End Aggregation_Check->Wash2 Negative Add_Additive Add 4-[3-(Dimethylamino) propoxy]aniline Aggregation_Check->Add_Additive Positive Add_Additive->Coupling Re-couple

Caption: Decision workflow for using an anti-aggregation additive in SPPS.

References

  • Benchchem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • PubMed. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

Sources

Column chromatography conditions for purifying 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in the purification of nitrogen-containing compounds is their propensity to interact with silica gel, the most common stationary phase in column chromatography. The compound 4-[3-(Dimethylamino)propoxy]aniline presents a dual challenge with its two basic centers: a tertiary aliphatic amine and an aromatic aniline moiety. These basic groups readily interact with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to a host of chromatographic issues including severe peak tailing, irreversible adsorption, and poor recovery.

This technical support guide, structured as a series of frequently asked questions and a troubleshooting manual, provides a Senior Application Scientist's perspective on navigating these challenges. We will explore the fundamental principles behind stationary and mobile phase selection and offer field-proven protocols to achieve optimal purification.

Frequently Asked Questions (FAQs): Foundational Principles

Q1: Why is standard silica gel problematic for purifying this compound?

The primary issue is a strong acid-base interaction. Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH)[1][2]. The basic nitrogen atoms of your aniline derivative can be protonated by these silanols, causing the molecule to bind strongly and often irreversibly to the stationary phase. This results in significant peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band, and can lead to low or no recovery of the product[3][4].

Q2: What is the best stationary phase for this type of basic compound?

You have several options, each with its own advantages:

  • Deactivated Silica Gel: This is often the first and easiest approach. By adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase, you effectively "deactivate" the acidic sites on the silica[5][6][7]. The modifier, being a small and competitive base, preferentially interacts with the silanol groups, allowing your target compound to elute more symmetrically.

  • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying amines[8][9][10][11]. It minimizes the acid-base interactions that cause tailing. However, it's important to note that alumina can sometimes have its own reactivity issues, so it's always best to test its suitability with a small sample on a TLC plate first.

  • Amine-Functionalized Silica: This is a specialty stationary phase where amine groups are covalently bonded to the silica surface[1][12][13]. This creates a more basic and inert surface, ideal for purifying basic compounds without the need for mobile phase modifiers, often allowing for simpler solvent systems like hexane/ethyl acetate[12].

Q3: How do I choose the right mobile phase (eluent)?

The choice of mobile phase is critical and is determined by the polarity of your compound and the chosen stationary phase.

  • For Deactivated Silica: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (DCM)[10]. To this system, you would add 0.5-2% (v/v) of triethylamine (TEA) to both the non-polar and polar components to ensure the column remains consistently deactivated[7][14]. For more polar amines, a system of DCM and methanol (MeOH) with a small amount of aqueous ammonia (e.g., 1% of a 7N solution in MeOH) is highly effective[7][10].

  • For Alumina or Amine-Functionalized Silica: You can often use simpler, neutral solvent systems. A gradient of ethyl acetate in hexanes is a very common and effective choice[12]. The absence of a basic modifier simplifies post-purification workup, as there is no need to remove residual TEA or ammonia.

The ideal solvent system should place your target compound at an Rf value of approximately 0.2-0.35 on the TLC plate to ensure good separation on the column[14].

Baseline Experimental Protocol: Purification on Deactivated Silica Gel

This protocol provides a self-validating workflow for the purification of this compound using the most common and accessible method.

Step 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare a stock solution of your crude sample in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Prepare a series of developing chambers with different ratios of Ethyl Acetate/Hexane (e.g., 20%, 40%, 60%) and Dichloromethane/Methanol (e.g., 99:1, 95:5, 90:10). Crucially, add 1% triethylamine (TEA) to each of these prepared solvent systems.

  • Spot your crude sample on silica gel TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that gives your desired product an Rf value between 0.2 and 0.35, with good separation from impurities. This will be your starting eluent for the column.

Step 2: Column Packing (Slurry Method)
  • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

  • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (containing 1% TEA). The consistency should be like a thin milkshake, easily pourable.

  • With the stopcock closed, add a small amount of the eluent to the column, then a layer of sand.

  • Pour the silica slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica pack evenly.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. At no point should the silica run dry. Add another thin layer of sand on top to protect the silica bed during sample loading.

Step 3: Sample Loading and Elution
  • Dissolve your crude sample in a minimal amount of DCM.

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution than loading the sample as a liquid.

  • Carefully add the dry-loaded sample onto the sand layer at the top of your column.

  • Gently add your starting eluent to the column, open the stopcock, and begin collecting fractions.

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • If your compound is slow to elute, you can gradually increase the polarity of your mobile phase (gradient elution)[15].

Step 4: Post-Purification Analysis
  • Combine the pure fractions (as determined by TLC).

  • Evaporate the solvent under reduced pressure.

  • Place the final product under high vacuum to remove residual solvents and triethylamine.

  • Confirm the purity and identity of the final compound using analytical techniques such as NMR, LC-MS, or melting point.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and similar basic compounds.

Stationary Phase Mobile Phase System Modifier Best For
Standard Silica Gel Dichloromethane / Methanol0.5-2% Ammonia (e.g., 7N in MeOH)Highly polar amines that have poor solubility in less polar systems.[7][10]
Standard Silica Gel Ethyl Acetate / Hexanes0.5-2% Triethylamine (TEA)General-purpose purification of moderately polar amines.[6][14]
Basic Alumina Ethyl Acetate / HexanesNoneGood alternative to silica; avoids the need for basic modifiers.[8][11]
Amine-functionalized Silica Ethyl Acetate / HexanesNoneExcellent resolution for basic amines with simplified solvent systems.[12][13]
Reversed-Phase (C18) Silica Water / Acetonitrile or Methanol0.1% TEA or Ammonium HydroxideVery polar, ionizable amines; elution order is reversed (polar elutes first).[1]
Q4: My compound is streaking badly on the TLC plate and won't move off the baseline of my column. What's wrong?

This is the classic sign of strong interaction with acidic silica gel[5]. Your compound is sticking to the stationary phase.

  • Immediate Solution: Ensure you have added a basic modifier to your eluent. The most common cause of this issue is forgetting to add TEA or ammonia[7]. If you have added a modifier and the problem persists, you may need to increase its concentration (e.g., from 1% to 2% TEA).

  • Alternative Strategy: Switch to a more inert stationary phase. Prepare a small column with basic alumina or use an amine-functionalized TLC plate to re-develop your method[8][12].

Q5: My compound is eluting as a very broad band or tailing significantly, even with triethylamine in the eluent. How can I improve the peak shape?

Significant tailing, even with a modifier, suggests that the interaction with the silica is still too strong or that you may be overloading the column.

  • Optimize Modifier: You might need a stronger base. A DCM/MeOH system with 1-2% of a 7N methanolic ammonia solution can be more effective than TEA for strongly basic compounds[10].

  • Reduce Sample Load: Overloading the column is a common cause of peak broadening[5]. Ensure you are using an appropriate ratio of silica to crude material (at least 40:1 by weight).

  • Check pH: The basicity of your sample itself might be influencing the local pH on the column. Using a pre-treated or amine-functionalized silica can create a more uniformly basic environment, improving peak shape[7][12].

Q6: I got my compound off the column, but my NMR spectrum shows it's still impure. The impurities have the same Rf as my product. What should I do?

This is a problem of co-elution, where impurities have similar polarity to your target compound.

  • Change Solvent System: The selectivity of your separation is highly dependent on the mobile phase. If an Ethyl Acetate/Hexane system is not working, try a completely different system, such as Dichloromethane/Methanol or Toluene/Acetone (always with your basic modifier). Different solvents interact with your compounds in unique ways and can often resolve previously co-eluting spots.

  • Run a Shallow Gradient: Instead of a large step-wise increase in polarity, run a very slow, shallow gradient. This increases the effective length of the column and can often tease apart compounds with very close Rf values[14][15].

  • Try a Different Stationary Phase: The selectivity can also be altered by changing the stationary phase. Switching from silica to alumina, or even to reversed-phase (C18) chromatography, will fundamentally change the retention mechanism and likely resolve the impurities[1][7].

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problems Identify Primary Issue cluster_solutions_tailing Solutions for Strong Adsorption cluster_solutions_broad Solutions for Peak Broadening cluster_solutions_coelution Solutions for Co-elution start Initial Result: Poor Separation or Peak Shape tailing Severe Tailing or No Elution start->tailing broad Broad Peaks or Moderate Tailing start->broad coelution Co-elution of Impurities start->coelution add_modifier Add/Increase Basic Modifier (TEA or NH3) to Eluent tailing->add_modifier Primary Fix switch_sp Switch to Basic Alumina or Amine-Functionalized Silica tailing->switch_sp Alternative stronger_mod Use Stronger Modifier (e.g., NH3 over TEA) broad->stronger_mod Chemical Fix reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) broad->reduce_load Physical Fix change_solvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) coelution->change_solvent Primary Fix run_gradient Run a Shallow Gradient Elution coelution->run_gradient Optimize change_sp Change Stationary Phase (e.g., Silica -> Alumina or C18) coelution->change_sp Alternative

Caption: Troubleshooting workflow for amine purification.

References

  • Chemistry Stack Exchange. (2015).
  • Biotage. (n.d.).
  • Welch, C. J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Restek. (2013).
  • MAC-MOD Analytical. (2023). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
  • Chemistry Stack Exchange. (2022).
  • ResearchGate. (2014).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Columbia University. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).

Sources

Technical Support Center: Optimizing Solid-Phase Synthesis with 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-[3-(Dimethylamino)propoxy]aniline in solid-phase synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to address common challenges, particularly low reaction yields. By understanding the underlying chemical principles, you can optimize your protocols for greater success.

Introduction: Understanding the Role and Challenges of this compound

This compound is a versatile building block often employed as a linker or scaffold component in solid-phase synthesis, particularly in the development of peptide-drug conjugates or other complex molecules. Its structure, featuring a nucleophilic aniline, a flexible propoxy chain, and a basic dimethylamino group, offers unique advantages but also presents specific challenges that can lead to diminished yields if not properly managed.

This guide will address frequently encountered issues in a question-and-answer format, providing not just solutions but also the rationale behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am experiencing very low coupling efficiency when trying to attach this compound to my resin. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency of an aniline derivative like this compound to a solid support is a common hurdle. The reduced nucleophilicity of the aniline nitrogen compared to a primary aliphatic amine is a primary factor. Additionally, the tertiary amine within the molecule can interfere with the reaction.

Core Issues & Solutions:

  • Insufficient Activation of the Resin: Standard coupling conditions may not be sufficient for this less reactive amine.

    • Troubleshooting Protocol:

      • Resin Activation: If you are using a pre-activated resin (e.g., NHS-ester functionalized), ensure it is fresh and has been stored under appropriate conditions to prevent hydrolysis.

      • On-Resin Activation: For carboxyl-functionalized resins (e.g., Wang or Rink Amide), a more potent activation strategy is necessary.

        • Recommended Coupling Reagents: Switch from standard carbodiimides like DCC or DIC alone to more robust aminium- or phosphonium-based reagents.[1][2] Excellent choices include HBTU, HATU, PyBOP, or PyAOP in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][2] These reagents form highly reactive intermediates, driving the acylation of the weakly nucleophilic aniline.

        • Activation Time: Allow for a pre-activation period of 5-10 minutes before adding the aniline solution to the resin.

  • Interference from the Tertiary Amine: The dimethylamino group can be protonated, leading to poor solubility, or it can act as a base, interfering with the coupling reaction.

    • Troubleshooting Protocol:

      • Stoichiometry of Base: Carefully control the amount of DIPEA used. A slight excess (1.5-2.0 equivalents relative to the aniline) is typically sufficient to neutralize the reaction mixture without causing unwanted side reactions.

      • Solvent Choice: Ensure complete dissolution of the aniline derivative. A solvent system of DMF or NMP is generally effective.[3] If solubility is an issue, consider adding a co-solvent like DCM or performing the reaction at a slightly elevated temperature (e.g., 35-40°C).

  • Steric Hindrance: The bulkiness of the aniline derivative can slow down the reaction.

    • Troubleshooting Protocol:

      • Extended Reaction Time: Monitor the reaction using a qualitative test like the Kaiser test (for primary amines on the resin) or a chloranil test. If the test remains positive, extend the coupling time to several hours or even overnight.[4]

      • Double Coupling: If the first coupling is incomplete, filter the resin, wash it thoroughly, and perform a second coupling with a fresh solution of activated aniline.[5]

Question 2: My peptide synthesis following the attachment of the aniline linker is resulting in significant deletion sequences. What is causing this and how can I prevent it?

Answer:

Deletion sequences are often the result of incomplete Fmoc-deprotection or inefficient coupling of subsequent amino acids. The presence of the this compound linker can exacerbate these issues due to steric hindrance and potential secondary structure formation.

Core Issues & Solutions:

  • Incomplete Fmoc Removal: The bulky linker and growing peptide chain can hinder the access of the deprotection reagent (piperidine) to the Fmoc group.

    • Troubleshooting Protocol:

      • Increase Deprotection Time: Extend the standard Fmoc deprotection time. Instead of a single 10-15 minute treatment, use two treatments of 10-15 minutes each.

      • Alternative Base: For particularly stubborn Fmoc removal, consider adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1-2% v/v) to your piperidine solution to increase its basicity and efficacy.[6]

  • Peptide Aggregation: The growing peptide chain can fold back on itself and form aggregates, making the N-terminus inaccessible for the next coupling reaction. This is a common issue in solid-phase synthesis, particularly with hydrophobic sequences.[7][8]

    • Troubleshooting Protocol:

      • Chaotropic Salts: Incorporate chaotropic salts like LiCl (0.5 M) into the coupling and deprotection steps to disrupt secondary structures.

      • Solvent Optimization: Switch from DMF to a more effective "green" solvent mixture or a solvent with better resin-swelling properties like NMP (N-Methyl-2-pyrrolidone).[3][9]

      • Elevated Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-60°C) can help to break up aggregates and improve reaction kinetics.

G

Question 3: I am observing an unexpected side product with a mass corresponding to the addition of my cleavage cocktail scavenger. What is happening?

Answer:

This is a classic example of a side reaction during the final cleavage step. The choice of scavenger is critical and must be compatible with your peptide sequence and linker. The tertiary amine in your linker can become protonated in the acidic cleavage cocktail (e.g., TFA), and certain scavengers can then react with electron-rich residues in your peptide.

Core Issues & Solutions:

  • Alkylation of Tryptophan: Tryptophan is highly susceptible to alkylation by carbocations generated from the resin linker or protecting groups during cleavage.[10]

    • Troubleshooting Protocol:

      • Scavenger Choice: Use a scavenger cocktail specifically designed to protect tryptophan. A common and effective mixture is TFA/TIS (triisopropylsilane)/water/EDT (ethanedithiol) (92.5:2.5:2.5:2.5). TIS is an excellent carbocation scavenger.

  • Reaction with Cysteine: If your peptide contains cysteine, the sulfhydryl group can be alkylated.[11]

    • Troubleshooting Protocol:

      • Scavenger Choice: The aforementioned cocktail with EDT is also beneficial for protecting cysteine residues.

G Cleavage Cleavage Carbocation Carbocation Cleavage->Carbocation can lead to

Summary of Key Parameters for Optimization

ParameterStandard ConditionRecommended Optimization for this compoundRationale
Aniline Coupling DIC/HOBtHATU/DIPEA or PyBOP/DIPEAOvercomes low nucleophilicity of aniline.[1][2]
Coupling Time 1-2 hours2-12 hours (monitor with test)Accounts for steric hindrance and lower reactivity.
Fmoc-Deprotection 20% Piperidine/DMF (1 x 15 min)20% Piperidine/DMF (2 x 15 min) or add 2% DBUEnsures complete deprotection, preventing deletion sequences.
Solvent DMFNMP or DMF with chaotropic salts (e.g., 0.5M LiCl)Improves solvation and disrupts peptide aggregation.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)Protects sensitive residues like Trp and Cys from alkylation.[10][11]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound to Carboxyl-Functionalized Resin
  • Swell the resin (e.g., Wang resin, 1.0 eq) in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the solution from step 2 and vortex for 1 minute. Allow to pre-activate for 5 minutes.

  • Drain the DMF from the swollen resin and add the activated aniline solution.

  • Agitate the reaction mixture at room temperature for at least 4 hours.

  • Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a chloranil test to check for the presence of the secondary amine. A negative test (no color change) indicates complete coupling.

  • If the test is positive, continue the reaction overnight or perform a double coupling.

  • Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next step.

Protocol 2: General Fmoc-SPPS Cycle with Aggregation Prevention
  • Fmoc-Deprotection: Add a solution of 20% piperidine in NMP to the resin. Agitate for 15 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin with NMP (5x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq) and HBTU (3.9 eq) in NMP.

    • Add DIPEA (8.0 eq) and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If positive, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with NMP (3x) and DCM (3x) before proceeding to the next deprotection step.

References

  • Vertex AI Search, Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Vertex AI Search, Spps and side reactions in peptide synthesis | PPTX - Slideshare, Accessed January 8, 2026.
  • Vertex AI Search, Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Vertex AI Search, Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage, Accessed January 8, 2026.
  • Vertex AI Search, Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - NIH, Accessed January 8, 2026.
  • Vertex AI Search, Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies, Accessed January 8, 2026.
  • Vertex AI Search, (PDF)
  • Vertex AI Search, this compound | 62424-88-8 - Sigma-Aldrich, Accessed January 8, 2026.
  • Vertex AI Search, (PDF)
  • Vertex AI Search, Side reactions in solid-phase peptide synthesis and their applications - PubMed, Accessed January 8, 2026.
  • Vertex AI Search, Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich, Accessed January 8, 2026.
  • Vertex AI Search, Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central, Accessed January 8, 2026.
  • Vertex AI Search, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem, Accessed January 8, 2026.
  • Vertex AI Search, Green Solvent Mixtures for Solid-Phase Peptide Synthesis - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo, Accessed January 8, 2026.
  • Vertex AI Search, Coupling Reagents - Aapptec Peptides, Accessed January 8, 2026.
  • Vertex AI Search, Side reactions in the SPPS of Cys-containing peptides - Semantic Scholar, Accessed January 8, 2026.
  • Vertex AI Search, Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated - PEPTLAB, Accessed January 8, 2026.
  • Vertex AI Search, Solid Phase Oligonucleotide Synthesis - Biotage, Accessed January 8, 2026.
  • Vertex AI Search, Does anyone have experience with amide coupling reaction of aniline?
  • Vertex AI Search, Modifications of solid phase peptide synthesis to obtain homogeneous oligoprolines in high yield - PubMed, Accessed January 8, 2026.

Sources

Technical Support Center: HPLC Analysis of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[3-(Dimethylamino)propoxy]aniline. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and provide foundational knowledge for developing robust and reliable analytical methods. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This guide offers field-proven insights in a direct question-and-answer format to help you navigate the complexities of its analysis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the HPLC analysis of this compound. The basic nature of the molecule, conferred by its dimethylamino and aniline groups, often presents unique chromatographic challenges.

Question 1: Why am I seeing significant peak tailing for the main this compound peak?

Answer: Peak tailing for basic compounds like this compound is a classic and frequent issue in reversed-phase HPLC. The primary cause is secondary interactions between the positively charged (protonated) amine groups on your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of conventional silica-based columns.[2][3] These interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in an asymmetrical, tailing peak.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization of both the analyte and the column's silanol groups.

    • Low pH (2.5-3.5): By lowering the mobile phase pH with an acid like phosphoric acid or formic acid, you ensure that the basic analyte is fully protonated (positively charged). Crucially, a low pH also suppresses the ionization of the residual silanol groups on the column packing, keeping them in their neutral (Si-OH) form.[3] This minimizes the undesirable ionic interactions and dramatically improves peak shape.

    • High pH (8-10): An alternative approach, which requires a pH-stable column (e.g., hybrid silica or polymer-based), is to operate at a high pH.[4] At high pH, the analyte is in its neutral, free-base form, while the silanol groups are fully deprotonated. This can also reduce tailing, but column stability must be a primary consideration.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities and a more homogenous surface. Furthermore, they undergo a process called "end-capping," where most of the accessible silanol groups are chemically bonded with a small silylating agent. This reduces the number of sites available for secondary interactions.[3]

  • Increase Buffer Strength: Using an adequate buffer concentration (typically 10-50 mM) can help maintain a consistent pH on the column surface and can also help to mask some of the residual silanol activity.[3][5]

Question 2: My retention times are drifting and unstable between injections. What is the likely cause?

Answer: Unstable retention times are a sign that your chromatographic system is not in equilibrium or that a key parameter is fluctuating. For a compound like this compound, retention is highly sensitive to mobile phase conditions.

Diagnostic Workflow for Unstable Retention Times:

G Start Problem: Unstable Retention Times Cause1 Insufficient Column Equilibration Start->Cause1 Cause2 Mobile Phase Composition Change Start->Cause2 Cause3 Temperature Fluctuations Start->Cause3 Cause4 System Leaks or Pump Malfunction Start->Cause4 Sol1 Solution: Increase equilibration time. (Flush with 10-20 column volumes) Cause1->Sol1 Check First Sol2 Solution: Prepare fresh mobile phase daily. Cover reservoirs. Use online degasser. Cause2->Sol2 Common Cause Sol3 Solution: Use a thermostatted column oven to maintain constant temperature. Cause3->Sol3 For Reproducibility Sol4 Solution: Check fittings for leaks. Inspect pump seals. Purge pump to remove air. Cause4->Sol4 Mechanical Check

Caption: Troubleshooting workflow for unstable HPLC retention times.

  • Insufficient Column Equilibration: The column chemistry, especially in reversed-phase, needs time to fully equilibrate with the mobile phase. If you change the mobile phase composition or have just started the system, allow at least 10-20 column volumes of mobile phase to pass through before starting your analysis.[6]

  • Mobile Phase Composition Change: The most common cause is the selective evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir, which increases the aqueous content and thus increases retention time. Always use freshly prepared mobile phase and keep reservoirs covered.[4][6]

  • Temperature Fluctuations: Chromatography is a temperature-dependent process. A change in ambient laboratory temperature can alter mobile phase viscosity and reaction kinetics, leading to retention time shifts. The use of a column oven is essential for reproducible results.[4]

  • Pump Malfunction or Leaks: Inconsistent flow from the pump due to worn seals, faulty check valves, or air bubbles will cause pressure fluctuations and, consequently, retention time variability.[7] A leak anywhere in the system between the pump and detector will also lead to a drop in flow rate and an increase in retention times.[7]

Question 3: I am observing "ghost peaks" in my chromatograms, even when I inject a blank. What are they and how do I get rid of them?

Answer: Ghost peaks are signals in your chromatogram that do not come from your injected sample.[8] They are particularly problematic in impurity analysis where high sensitivity is required. Identifying their source is a process of elimination.

Common Sources and Solutions for Ghost Peaks:

  • Contaminated Mobile Phase or Water: Even high-purity, HPLC-grade solvents can contain trace impurities that accumulate on the column, especially during a gradient run, and then elute as a peak.[8][9]

    • Solution: Use the highest quality solvents and freshly purified water (e.g., from a Milli-Q system). Filter all aqueous buffers before use.[5] Try a different batch or brand of solvent to see if the peak disappears.[8]

  • System Contamination (Carryover): Components from a previous, more concentrated sample may have adsorbed onto parts of the HPLC system (e.g., injector needle, valve rotor seal) and are now slowly "bleeding" off.[8]

    • Solution: Program a robust needle wash with a strong solvent in your autosampler method. If carryover is severe, manually flush the injector and connecting tubing with a strong solvent like isopropanol.

  • Contaminated Sample Vials, Caps, or Pipette Tips: Plasticizers, slip agents, or other leachables from laboratory consumables can introduce contaminants.

    • Solution: Run a "true" blank by injecting the mobile phase directly from the reservoir. If the ghost peak is gone, the source is likely your vials, caps, or sample preparation process. Use certified clean vials and rinse them with a pure solvent before use.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding method development and analysis of this compound.

Question 1: What are the expected impurities or degradation products of this compound?

Answer: Identifying potential impurities is a critical step in developing a stability-indicating method.[10] For this compound, impurities can arise from the synthesis process or from degradation.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, isomers formed during synthesis or precursors like diaminobenzene could be present.[11]

  • Degradation Products: The molecule has several functional groups susceptible to degradation:

    • Oxidation: The aniline functional group is highly susceptible to oxidation, which can lead to colored impurities and the formation of complex polymeric products. The tertiary amine (dimethylamino group) can also be oxidized to form an N-oxide.

    • Hydrolysis: The ether linkage (-O-) could be susceptible to cleavage under extreme acidic or basic conditions, though it is generally more stable than an ester linkage.

    • Photodegradation: Aromatic amines can be sensitive to light.

To definitively identify degradation products, a forced degradation (stress testing) study is required.[12] This involves exposing the compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and UV/Vis light) to intentionally generate degradation products.[13][14][15] The goal is to achieve 5-20% degradation, allowing for the separation and identification of degradants from the parent peak.[15]

Question 2: How should I select the right HPLC column and mobile phase to start my method development?

Answer: A systematic approach to selecting starting conditions is key to efficient method development.[16]

Initial Column and Mobile Phase Selection:

ParameterRecommendationRationale & Key Considerations
Stationary Phase C18 (Octadecylsilane) The industry workhorse for reversed-phase HPLC, providing excellent hydrophobic retention for a wide range of molecules, including this one.[17] Start with a reputable brand known for high purity and good end-capping. A Phenyl phase could be an alternative to exploit π-π interactions with the aniline ring.[17]
Particle Size 3 µm or 5 µmStandard for conventional HPLC, offering a good balance of efficiency and backpressure. Sub-2 µm particles are used for UHPLC systems to achieve faster, higher-resolution separations.
Mobile Phase A Buffered Water (e.g., 20 mM Potassium Phosphate or Ammonium Formate)A buffer is essential to control the pH and ensure consistent ionization of the basic analyte, which is critical for reproducible retention and good peak shape.[5] Adjust pH to ~3.0 with an appropriate acid (e.g., phosphoric acid).
Mobile Phase B Acetonitrile (ACN) Acetonitrile is generally the preferred organic modifier over methanol as it has a lower UV cutoff and lower viscosity, often leading to better peak efficiency and lower backpressure.[17]
Elution Mode Gradient Elution For an impurity profile, a gradient is almost always necessary. It allows for the elution of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds, within a reasonable run time.[16] A good starting gradient could be 5% to 95% ACN over 20-30 minutes.

Question 3: What is a suitable UV detection wavelength for this compound?

Answer: The presence of the aniline ring provides a strong chromophore, making UV detection highly suitable. To select the optimal wavelength, you should determine the absorbance maximum (λmax) of this compound.

Procedure:

  • Prepare a dilute solution of your reference standard in the mobile phase.

  • Using the diode-array detector (DAD) or a spectrophotometer, scan the solution across the UV range (e.g., 200-400 nm).

  • The wavelength with the highest absorbance is the λmax and is typically the best choice for achieving maximum sensitivity for the parent compound.

  • It is also important to check the UV spectra of the impurities. Sometimes, a different wavelength may be chosen as a compromise to ensure adequate detection of both the main component and all critical impurities.[17] A common starting point for aromatic amines is often around 254 nm.

Section 3: Experimental Protocol Example

This section provides a detailed protocol for performing a forced degradation study, a crucial experiment for developing a stability-indicating HPLC method.

Protocol: Forced Degradation Study of this compound

1. Objective: To generate potential degradation products of this compound under various stress conditions and to ensure the developed HPLC method can separate these degradants from the parent peak.

2. Reagent and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Solutions: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂).

3. Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution in a sealed vial. Prepare a "control" sample for each condition by immediately neutralizing it after mixing to represent time zero.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (as is) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions) for a specified duration.

4. HPLC Method Parameters:

ParameterCondition
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10% to 80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD at 254 nm (acquire spectra from 200-400 nm)
Injection Vol. 10 µL

5. System Suitability Test (SST): Before analyzing samples, perform five replicate injections of a reference standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

6. Analysis and Evaluation: Inject the control and stressed samples. Compare the chromatograms to identify new peaks (degradants). The DAD can be used to check for peak purity of the main analyte peak to ensure it is not co-eluting with any degradants. The method is considered "stability-indicating" if all degradation products are successfully resolved from the parent peak and from each other.

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22).
  • Biosynth. (n.d.). This compound.
  • HPLC Troubleshooting Guide. (n.d.).
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (n.d.). IJARSCT.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Organic Syntheses Procedure. (n.d.).
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.

Sources

Storage and handling to prevent degradation of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[3-(Dimethylamino)propoxy]aniline

Welcome to the technical support resource for this compound (CAS: 62424-88-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this reagent in your experiments. As an aniline derivative, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes if not handled and stored correctly. This document provides in-depth, experience-based guidance to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The ideal storage conditions are designed to rigorously exclude the three primary drivers of degradation: oxygen, light, and heat. For maximum shelf-life, the compound should be stored at 2-8°C (refrigerated) in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). The aniline functional group is electron-rich, making it highly susceptible to oxidative degradation, while the overall aromatic structure can absorb light, leading to photo-decomposition.[1][2] Refrigeration slows the kinetic rate of these degradation reactions.

Q2: I received my this compound as a colorless to pale yellow oil, but it has since turned dark yellow or brown. Is it still usable?

A2: This color change is a classic indicator of oxidation.[1][3] While freshly purified aniline derivatives are typically colorless or pale yellow, exposure to air results in the formation of strongly colored, oxidized impurities and polymers.[1]

  • For non-critical applications: If the discoloration is minor (pale to moderate yellow), the material may still be suitable. However, you should anticipate a lower effective concentration of the active compound.

  • For sensitive applications (e.g., GMP, final synthesis steps): We strongly advise against using discolored material. The impurities can interfere with your reaction, leading to unexpected side products, lower yields, and difficult purification. It is recommended to purify the reagent or use a fresh, unopened lot.

Q3: What chemical classes and substances are incompatible with this compound?

A3: Due to its chemical structure, this compound is incompatible with several substance classes. Mixing these can lead to vigorous, potentially hazardous reactions and will certainly degrade the reagent. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide, dichromates). These will rapidly and uncontrollably oxidize the aniline group.[1][4][5]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The compound contains two basic amine groups that will undergo a strong exothermic neutralization reaction.[6][7]

  • Acid Chlorides and Acid Anhydrides: These will react readily with the primary aniline amine to form amides.[6]

  • Halogens: (e.g., bromine, chlorine). These can participate in electrophilic aromatic substitution reactions on the aniline ring.[6]

Q4: What is the minimum personal protective equipment (PPE) required for handling this compound?

A4: As with most aromatic amines, this compound should be treated as potentially hazardous and readily absorbed through the skin.[8][9] The mandatory PPE includes:

  • Gloves: Nitrile or butyl rubber gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact. All handling of the neat material should be performed inside a certified chemical fume hood to avoid inhalation of any vapors.[4][10]

Section 2: Troubleshooting Guide

This guide provides a cause-and-effect framework for resolving common experimental issues.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Reagent has darkened significantly (deep red, brown, or black). Severe, prolonged exposure to atmospheric oxygen and/or light.Action: Discard the reagent in accordance with local regulations.[4] Rationale: The deep color indicates the formation of complex, high-molecular-weight oxidation products and polymers.[1] The purity is significantly compromised, and the presence of these impurities makes it unsuitable for any scientific use.
Reaction yields are inconsistent or have suddenly dropped. Use of a partially degraded or oxidized reagent.Action: 1. Visually inspect the reagent for color change. 2. If discolored, perform a quick purity check (e.g., TLC or crude ¹H NMR) against a reference standard or data from a fresh lot. 3. Use a fresh, unopened vial of the reagent to confirm if the issue is reagent-related. Rationale: Oxidation reduces the molar quantity of the active starting material, leading directly to lower yields. Oxidized impurities can also chelate catalysts or participate in side reactions.
A solid precipitate has formed in the oil. Reaction with atmospheric carbon dioxide (forming a carbamate salt) or ingress of moisture leading to other reactions.Action: Do not use the material. Attempting to dissolve the solid may introduce unknown impurities into your reaction. Rationale: The primary amine can react with CO₂ to form an ammonium carbamate salt, which is often a solid. This indicates a breach in the container seal and likely co-exposure to oxygen and moisture.

Section 3: Protocols & Best Practices

Adhering to a validated handling protocol is the most effective way to prevent reagent degradation.

Protocol: Aliquoting and Long-Term Storage

This protocol establishes a self-validating system to maximize the shelf-life of this compound upon receipt.

  • Preparation: Move the sealed, as-received manufacturer's bottle, a set of smaller amber glass vials with PTFE-lined caps, and pipetting supplies into an inert atmosphere glovebox or glove bag. If a glovebox is unavailable, prepare to work quickly under a positive pressure stream of argon or nitrogen gas.

  • Inerting: Ensure all smaller vials are dry and have been purged with inert gas for several minutes to displace all air and moisture.

  • Dispensing: Unseal the main bottle and swiftly aliquot the desired working volumes into the smaller vials. Do not fill vials to the top; leave a headspace.

  • Blanketing: Before sealing each aliquot vial, flush the headspace with inert gas for 15-30 seconds.

  • Sealing: Tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and lot number.

  • Storage: Place all aliquots and the main stock bottle in a designated, clearly labeled secondary container within a 2-8°C refrigerator, protected from light.

  • Usage: For each experiment, use one small aliquot vial. This prevents repeated warming/cooling cycles and air exposure for the main stock.

Data Summary: Handling & Storage Parameters
ParameterRecommended ConditionRationale
Storage Temperature 2–8 °CSlows the rate of chemical degradation.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the electron-rich aniline moiety.[1]
Light Exposure Store in Amber Vials/DarkPrevents photo-decomposition.[2]
Container Tightly Sealed Glass with PTFE-lined CapPrevents ingress of oxygen and moisture; PTFE is chemically inert.
Handling Location Chemical Fume HoodPrevents inhalation and ensures containment of spills.[4]

Section 4: Primary Degradation Pathway Visualization

The most significant factor in the degradation of this compound is the oxidation of the aniline functional group. This process is complex but generally proceeds from the colorless aniline to various colored intermediates and ultimately to polymeric materials.

DegradationPathway Conceptual Oxidation Pathway of this compound Stable This compound Colorless to Pale Yellow Oil Intermediates Oxidized Intermediates Nitroso/Nitro Compounds Quinone-imines Stable->Intermediates Oxidation Factors Degradation Factors Oxygen (Air) Light (UV/Vis) Factors:o->Stable initiates oxidation Factors:l->Stable accelerates Degraded Degraded Product Colored Polymeric Species (Dark Yellow/Brown) Intermediates->Degraded Polymerization/ Condensation

Caption: Conceptual workflow of aniline oxidation.

References

  • Bajpai, R., & Singh, A. (2023).
  • Wikipedia. (2024). Aniline.
  • Wang, S., et al. (2024).
  • Verma, V. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
  • Verma, V. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines [Data set].
  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways.
  • Verma, V. K., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Verma, V. K., et al. (2023).
  • Wang, S., et al. (2024).
  • Chemistry For Everyone. (2023, April 23).
  • Al-Hetlani, E., et al. (2023).
  • Valderrey, V., et al. (2017). Light-Activated Sensitive Probes for Amine Detection.
  • Plotnikov, V.G. (2015). Photochemistry of Aliphatic and Aromatic Amines.
  • Valderrey, V., et al. (2017). Light-Activated Sensitive Probes for Amine Detection. PubMed. [Link]
  • Wikipedia. (2024). Triethylamine.
  • BYJU'S. (n.d.). Physical Properties of Amines.

Sources

Overcoming steric hindrance with 4-[3-(Dimethylamino)propoxy]aniline in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis Solutions

Topic: Overcoming Steric Hindrance with 4-[3-(Dimethylamino)propoxy]aniline

Welcome to the technical support hub for synthetic chemists. This guide is structured to provide direct, actionable solutions for challenges involving steric hindrance, with a focus on the strategic use of this compound. The content is presented in a question-and-answer format to address common issues encountered in research and development labs.

Core Concept: How Does this compound Work?

Steric hindrance occurs when bulky functional groups on reacting molecules physically obstruct the reactive centers, leading to low or no product yield.[1] this compound is a valuable tool because it introduces a flexible three-carbon propoxy chain that acts as a spacer or "linker." This linker extends the reactive aniline nitrogen away from the bulky regions of a parent molecule, allowing it to access sterically congested reaction sites more freely.[2][3][4]

The terminal dimethylamino group also serves a dual purpose: it can act as a mild, non-nucleophilic base to facilitate certain coupling reactions and enhances the overall solubility of the reagent and its derivatives in common organic solvents.

Steric_Hindrance_Solution cluster_0 Standard Reaction (Hindered) cluster_1 Solution with Linker Bulky_A Bulky Substrate A (e.g., Hindered Acid) Clash Steric Clash! Bulky_A->Clash Bulky_B Bulky Substrate B (e.g., Hindered Amine) Bulky_B->Clash No_Product Low / No Yield Clash->No_Product Bulky_A_mod Bulky Substrate A Linker This compound (Flexible Linker) Bulky_A_mod->Linker Reactive_Site Extended Reactive Site Linker->Reactive_Site Product Successful Coupling Reactive_Site->Product Bulky_B_mod Bulky Substrate B Bulky_B_mod->Product

Caption: How a flexible linker helps overcome steric hindrance.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter during synthesis.

Question 1: My amide coupling reaction between a hindered carboxylic acid and my amine of interest is failing. Would this compound help?

Answer: Yes, this is a prime application for this reagent. Low yields in amide coupling are frequently caused by steric hindrance around either the carboxylic acid or the amine.[1]

  • The Problem: Bulky groups physically block the nucleophilic amine from attacking the activated carboxylic acid intermediate. Standard coupling reagents like EDC/HOBt may be insufficient for these challenging reactions.[1][2]

  • The Solution: Instead of a direct coupling, a two-step approach using this compound as a linker is highly effective.

    • First, couple the sterically hindered carboxylic acid to the aniline nitrogen of this compound. The flexible chain allows the aniline to reach the hindered acid.

    • This creates a new, extended amine (the terminal dimethylamino group) that is now positioned far from the sterically demanding region of the original acid. This new amine can then be used in subsequent reactions with much higher success.

Workflow for Troubleshooting Low Coupling Yield:

Troubleshooting_Workflow Start Low Yield in Amide Coupling Check_Hindrance Is Steric Hindrance the likely cause? Start->Check_Hindrance Use_Linker Incorporate this compound as a linker. Check_Hindrance->Use_Linker  Yes   Stronger_Coupling Try stronger coupling reagents (e.g., HATU, acyl fluorides). Check_Hindrance->Stronger_Coupling  No / Unsure   Optimize Optimize Reaction: - Increase Temperature - Change Solvent - Check Reagent Purity Use_Linker->Optimize Stronger_Coupling->Optimize Success Improved Yield Optimize->Success

Caption: A decision workflow for troubleshooting low-yield coupling reactions.

Question 2: What are the optimal coupling reagents to use with this compound?

Answer: The choice of coupling reagent is critical, especially when one of the coupling partners is sterically hindered or electronically deactivated.[1][5]

Coupling ReagentUse Case / RationaleTypical Equivalents
HATU / HBTU Highly effective for hindered systems. Forms a highly reactive activated ester intermediate. Often used with a non-nucleophilic base like DIPEA.[1]1.0 - 1.5
Acyl Fluorides Generated in situ from the carboxylic acid using reagents like TFFH. Acyl fluorides are highly reactive and can overcome the low nucleophilicity of even electron-deficient anilines.[5][6]1.1 (Fluorinating Agent)
EDC / HOBt (or Oxyma) A standard, cost-effective choice for less demanding couplings. May require elevated temperatures or longer reaction times for hindered substrates.1.2 - 1.5

Data synthesized from common laboratory practices and literature sources.[1][2][5]

Question 3: I'm having difficulty purifying my product. Are there common side reactions or impurities?

Answer: Purification challenges often stem from the basic nature of the dimethylamino group or from side reactions during the coupling step.

  • Common Impurities:

    • Unreacted Starting Material: If the coupling is incomplete.

    • Coupling Reagent Byproducts: Urea byproducts from carbodiimides (like EDC) or tetramethylurea from uronium reagents (like HATU).

    • Self-Condensation Products: Though less common, activated species can sometimes react with each other.

  • Purification Strategy:

    • Aqueous Workup: An initial wash with a mild acid (e.g., saturated NH₄Cl solution) can help remove unreacted basic starting materials and some byproducts. Be cautious, as your product may also be acid-sensitive.

    • Solid-Phase Extraction (SPE): For basic compounds like those containing the dimethylamino group, ion-exchange SPE cartridges (e.g., SCX, which contain a sulfonic acid resin) are highly effective. The basic product is retained on the column while neutral impurities are washed away. The product is then eluted with a basic solution (e.g., methanol with ammonia).[7]

    • Flash Chromatography: Standard silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~0.5-1%) to the mobile phase, can prevent peak tailing and improve separation of basic compounds.

Question 4: What are the recommended storage and handling procedures for this compound?

Answer: Like many anilines, proper storage is key to maintaining its purity and reactivity.

  • Storage: Store at room temperature in a tightly sealed container, protected from light and moisture.[8][9] Aniline derivatives can oxidize and darken over time upon exposure to air and light.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • The compound is classified as an irritant (H315, H319, H335), so avoid contact with skin, eyes, and inhalation.[8]

Experimental Protocol: Amide Coupling with a Sterically Hindered Acid

This protocol describes a general procedure for coupling a sterically hindered carboxylic acid to this compound using HATU.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid. A color change is often observed.

  • Add this compound (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature. For particularly challenging couplings, the reaction may be gently heated (e.g., 40–50 °C).[2]

  • Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or solid-phase extraction as described in the FAQ section.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers. BenchChem.
  • Biosynth. (n.d.). This compound.
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. (n.d.). 4-[3-(N,N-Dimethylamino)propoxy]aniline.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews.
  • Guo, H., et al. (2017). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase | Request PDF.
  • ResearchGate. (n.d.). Fusion Protein Linkers: Property, Design and Functionality | Request PDF.
  • ResearchGate. (2015).
  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.

Sources

Validation & Comparative

Purity Analysis of 4-[3-(Dimethylamino)propoxy]aniline: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[3-(Dimethylamino)propoxy]aniline is a key intermediate in the synthesis of various pharmaceuticals, including certain antidepressant and antiseptic agents. Its molecular structure, featuring a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage, makes it a versatile building block.[1][2] However, these same functional groups present unique challenges for purity analysis. Ensuring the purity of this intermediate is paramount, as residual starting materials, by-products, or degradation products can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and discuss the rationale behind key methodological choices, empowering researchers to select the most appropriate method for their specific analytical needs.

The Analyte: Physicochemical Properties and Analytical Considerations

This compound (MW: 194.28 g/mol ) is a polar, basic compound.[1][2] Its key structural features relevant to chromatographic analysis are:

  • Primary Aromatic Amine (-NH₂): A chromophore suitable for UV detection in HPLC. It is also a polar, active hydrogen site that can lead to adsorption issues in GC.[3]

  • Tertiary Aliphatic Amine (-N(CH₃)₂): A basic site that can cause peak tailing in reversed-phase HPLC due to interactions with acidic silanol groups on the column packing.[4]

  • Polarity and Volatility: The compound's polarity and relatively high boiling point make it non-ideal for direct GC analysis, which is best suited for volatile and thermally stable compounds.[5][6]

These properties dictate the strategies required for successful chromatographic separation and quantification. HPLC is generally preferred for non-volatile and thermally sensitive molecules, while GC is excellent for volatile compounds.[7] For our target analyte, both techniques can be adapted, but each requires a specific approach to overcome the inherent challenges.

I. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.

Causality Behind Experimental Choices

The primary challenge in developing an RP-HPLC method for this analyte is managing the basicity of its two amine groups. If unaddressed, these groups will interact with residual, acidic silanol groups on the surface of the silica-based C18 stationary phase, leading to poor peak shape (tailing) and unreliable quantification. Two primary strategies can mitigate this issue:

  • pH Control: By acidifying the mobile phase to a pH at least two units below the pKa of the amine groups, the amines become fully protonated (cationic).[9] This ensures a consistent ionic state and masks the interactions with silanols, significantly improving peak symmetry.

  • Ion-Pair Chromatography (IPC): This technique introduces an "ion-pairing reagent" into the mobile phase.[10] For our cationic analyte, an anionic reagent with a hydrophobic tail, such as an alkyl sulfonate, is used.[11] The reagent forms an electrically neutral ion-pair with the protonated analyte, increasing its hydrophobicity and enhancing its retention on the nonpolar C18 stationary phase.[4][12]

For this guide, we will detail a method using pH control, as it is generally more straightforward and avoids the long column equilibration times and potential for contamination associated with ion-pairing reagents.[4]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a starting point for method development and must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the working standard using the mobile phase as the diluent.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Rationale: Formic acid maintains a low pH to ensure protonation of the analyte for good peak shape. Acetonitrile is a common organic modifier providing good separating power.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

    • Rationale: The aniline moiety provides strong UV absorbance. 240 nm is a typical wavelength for this chromophore, offering good sensitivity.

  • Injection Volume: 10 µL.

3. Purity Calculation: The purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (240 nm) D->E F Integrate Peaks E->F G Calculate Purity (Area % Method) F->G H Generate Report G->H

Caption: Workflow for HPLC purity analysis of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it a "gold standard" for forensic and environmental analysis.[16] However, its application to polar and high-boiling point compounds like this compound is not straightforward.

Causality Behind Experimental Choices

Direct injection of this analyte onto a GC column is generally unsatisfactory.[17] The polar amine and ether groups can cause strong adsorption to active sites in the injector and on the column, resulting in broad, tailing peaks and potential sample loss.[18] Furthermore, the compound may not be sufficiently volatile or could degrade at the high temperatures required for analysis.

To overcome these limitations, derivatization is a mandatory sample preparation step.[3] Derivatization is a chemical reaction that converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[18] The most common methods for amines include:

  • Silylation: Replaces active hydrogens (on the -NH₂) with a non-polar trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

  • Acylation: Reacts with the amine to form an amide using reagents like trifluoroacetic anhydride (TFAA).

This process adds a step to the sample preparation but is essential for achieving the sharp, symmetrical peaks required for accurate GC analysis.[17]

Experimental Protocol: GC-MS with Silylation

This protocol requires careful handling of derivatizing reagents, which are sensitive to moisture. All glassware should be dry, and reactions should be performed in a controlled environment. The method must be validated according to established guidelines.[20][21]

1. Derivatization and Sample Preparation:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Reagent Addition: Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Rationale: BSTFA is a powerful silylating agent that effectively derivatizes the primary amine. Pyridine can act as a solvent and a catalyst, scavenging the HCl by-product if chlorosilane reagents are used.[18]

  • Reaction: Tightly cap the vial and heat it at 70 °C for 30 minutes in a heating block.

  • Final Dilution: After cooling to room temperature, dilute the sample with a solvent like hexane if necessary before injection.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: A nonpolar DB-5ms column is a general-purpose column suitable for a wide range of derivatized compounds.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

3. Purity Calculation: Purity is determined by area percent normalization from the Total Ion Chromatogram (TIC). The MS provides identification of the main peak and impurities based on their fragmentation patterns.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Add Silylating Reagent (e.g., BSTFA) B->C D Heat to React (70°C, 30 min) C->D E Inject Derivatized Sample D->E F GC Separation E->F G MS Detection (EI, Scan Mode) F->G H Integrate TIC G->H I Identify Peaks via Mass Spectra H->I J Generate Report I->J

Caption: Workflow for GC-MS purity analysis, including the critical derivatization step.

III. Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific goals of the analysis, available instrumentation, and the nature of the expected impurities.

FeatureHPLC with UV DetectionGC-MS
Analyte Suitability Excellent. Directly applicable to polar, non-volatile, and thermally labile compounds.[6][8]Poor without derivatization. Suitable only for volatile and thermally stable compounds.[5][6]
Sample Preparation Simple: dissolve and inject. Minimal sample manipulation reduces error.Complex: requires a mandatory, quantitative derivatization step which is time-consuming and moisture-sensitive.[3][17]
Selectivity & Identification Good selectivity based on retention time. UV detection is not universal and provides no structural information. Co-eluting impurities can be missed.Excellent selectivity from chromatography coupled with definitive identification from MS fragmentation patterns.[8]
Sensitivity Dependent on the chromophore and detector. Generally in the low ng range.Very high, especially in Selected Ion Monitoring (SIM) mode. Can reach pg or fg levels.[5][22]
Robustness Generally very robust. Mobile phase pH control is critical but manageable.Less robust due to the derivatization step and potential for inlet contamination.
Analysis Time Typically 20-30 minutes per sample.Longer overall due to sample preparation; GC run time can be faster (15-25 minutes).
Impurity Analysis Ideal for analyzing non-volatile or polar impurities (e.g., starting materials, salts).Ideal for analyzing volatile or nonpolar impurities (e.g., residual solvents, certain by-products).
Quantitative Method Validation Data (Illustrative)

The following table presents typical performance characteristics achievable with validated methods, as per ICH guidelines Q2(R2).[15][23][24]

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0%
LOD (Limit of Detection) ~0.01%~0.005%
LOQ (Limit of Quantitation) ~0.03%~0.015%
Specificity Demonstrated by peak purity analysis and forced degradation studies.Demonstrated by chromatographic resolution and unique mass spectra.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful techniques that can be successfully applied to the purity analysis of this compound, but they serve different, often complementary, roles.

HPLC is the recommended primary technique for routine quality control and release testing. Its primary advantages are the simplicity of sample preparation, high robustness, and direct applicability to the non-volatile nature of the analyte and its likely impurities. The method is straightforward, reliable, and aligns well with standard pharmaceutical analysis workflows.[8]

GC-MS serves as an excellent orthogonal or complementary technique. While the mandatory derivatization step makes it less suitable for high-throughput routine analysis, its superior sensitivity and definitive identification capabilities are invaluable for:

  • Impurity Identification: Characterizing unknown peaks observed in the HPLC chromatogram.

  • Trace Analysis: Quantifying specific, volatile impurities that may not be well-retained or resolved by RP-HPLC.

  • Method Validation: Confirming the specificity of the primary HPLC method.[25]

For comprehensive characterization of this compound, a dual-methodology approach provides the highest level of analytical certainty, leveraging the strengths of both HPLC and GC-MS to ensure the quality and safety of the final pharmaceutical product.

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Comparison Between GC and HPLC for Pharmaceutical Analysis.Drawell.
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • This compound | 62424-88-8.Biosynth.
  • Ion-Pair Reagents for HPLC.TCI Chemicals.
  • Derivatization for Gas Chrom
  • Derivatiz
  • Compare GC-MS vs HPLC for Drug Metabolite Analysis.
  • Derivatiz
  • Steps for HPLC Method Valid
  • Ion-Pairing Agents | HPLC.Mason Technology.
  • Understanding the Differences Between HPLC and GCMS Systems.AMP Tech Instruments.
  • 4-[3-(N,N-Dimethylamino)propoxy]aniline | 62424-88-8.Sigma-Aldrich.
  • HPLC vs GC: Wh
  • Guidelines for the Validation of Chemical Methods for the Foods Program.FDA.
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • HPLC vs GC: Choosing the Right Chromatography Technique.Lab Manager Magazine.
  • New Method Development by HPLC and Validation as per ICH Guidelines.Acta Scientific.
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • This compound | 62424-88-8.Sigma-Aldrich.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.Analytical and Bioanalytical Chemistry.
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.Biomedical & Environmental Mass Spectrometry.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • ICH Guidelines for Analytical Method Valid
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).Analytical and Bioanalytical Chemistry.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.Agilent.
  • Method Development Guide of Ion-pair Reagents.J&K Scientific LLC.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS.Green Analytical Chemistry.
  • Understanding ICH Q2(R2)
  • Validation of GC GC-MS Methodologies.ComplianceIQ.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.Journal of GXP Compliance.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.Thermo Fisher Scientific.
  • 4-[3-(N,N-Dimethylamino)propoxy]aniline CAS NO.62424-88-8.NovaChemistry.
  • A Review on GC-MS and Method Development and Validation.International Journal of Pharmaceutical Quality Assurance.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Q2(R2)
  • Determination and Quantification of Primary Arom
  • 4-(3-(Dimethylamino)propoxy)aniline.A2B Chem.

Sources

A Senior Application Scientist's Guide: Comparing 4-[3-(Dimethylamino)propoxy]aniline Linker-Derived Resins and Wang Resin in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of the solid support is a foundational decision that dictates the outcome of the entire synthetic strategy. This choice directly influences not only the yield and purity but also the C-terminal functionality of the final peptide. For decades, Wang resin has been the benchmark for synthesizing peptides with a C-terminal carboxylic acid. However, the increasing demand for peptide amides, which often exhibit enhanced biological activity and stability, has brought resins functionalized with linkers like 4-[3-(Dimethylamino)propoxy]aniline to the forefront. This guide provides a detailed, objective comparison between these two classes of resins, supported by mechanistic insights and established experimental protocols, to empower researchers in making the optimal choice for their specific application.

The Central Role of the Resin in SPPS

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, anchors the first amino acid to an insoluble polymer bead.[1] This immobilization allows for the iterative addition of subsequent amino acids, with excess reagents and by-products being easily washed away after each step. The lynchpin of this strategy is the chemical linker that connects the nascent peptide chain to the resin. The nature of this linker determines the chemical conditions required to ultimately cleave the synthesized peptide from the support and dictates the chemical nature of its C-terminus.[2][3]

Wang Resin: The Established Workhorse for Peptide Acids

Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[4][5] It is arguably the most common resin for Fmoc-based SPPS when the desired product is a peptide with a free C-terminal carboxylic acid.[6][7]

Chemical Mechanism and Rationale

The synthesis on Wang resin begins with the esterification of the first Fmoc-protected amino acid onto the hydroxyl group of the linker. This reaction is typically catalyzed by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4][8] One of the challenges with Wang resin is that this initial loading step can be difficult and carries a risk of racemization of the first amino acid.[7] For this reason, many researchers prefer to use pre-loaded Wang resins, which are commercially available with the first amino acid already attached.[4][7][9]

Following the successful loading of the first residue, the peptide chain is elongated through sequential cycles of N-terminal Fmoc group removal (deprotection) with a base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[10]

The final cleavage of the peptide from the Wang resin is achieved under strong acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers like water and triisopropylsilane (TIS) to protect sensitive amino acid side chains from reactive carbocations generated during the process.[5][11] The acid protonates the ether linkage to the resin, facilitating the release of the peptide as a C-terminal carboxylic acid.[5]

Wang_Resin_Workflow cluster_synthesis Peptide Synthesis on Wang Resin Start Wang Resin Load 1. Load first Fmoc-AA (DIC, DMAP) Start->Load Deprotect1 2. Fmoc Deprotection (Piperidine) Load->Deprotect1 Couple 3. Couple next Fmoc-AA (HBTU, DIPEA) Deprotect1->Couple Repeat Repeat Steps 2 & 3 Couple->Repeat Repeat->Deprotect1 Cleave 4. Cleavage (TFA Cocktail) Repeat->Cleave Product Peptide-COOH Cleave->Product

Caption: General workflow for peptide acid synthesis on Wang resin.

This compound Linker Resins: The Standard for Peptide Amides

To produce peptides with a C-terminal amide, a different linker chemistry is necessary. The Rink Amide resin, which incorporates a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl linker derived from a substituted aniline, is the most widely used resin for this purpose in Fmoc chemistry.[12][13][14] The this compound structure represents a class of electron-rich aniline derivatives used to create acid-labile linkers suitable for peptide amide synthesis.

Chemical Mechanism and Rationale

Unlike Wang resin, the synthesis on a Rink Amide resin begins with the deprotection of an Fmoc group already present on the linker itself, which exposes a primary amine.[14] The first Fmoc-protected amino acid is then coupled to this amine using standard peptide coupling reagents (e.g., HBTU, DIPEA), forming a robust amide bond.[15] This process is generally more straightforward and less prone to racemization than the esterification required for Wang resin.[7][16] Peptide elongation then proceeds with the standard SPPS cycles of deprotection and coupling.

The key advantage of the Rink Amide linker is its higher acid lability compared to the Wang linker.[16] This allows for the final cleavage of the peptide amide from the resin using TFA, often under the same conditions used for global side-chain deprotection.[1][14] The electron-donating methoxy groups on the aniline ring stabilize the carbocation intermediate formed during acidolysis, facilitating cleavage and yielding the C-terminal amide.[15]

Rink_Amide_Workflow cluster_synthesis Peptide Synthesis on Rink Amide Resin Start Rink Amide Resin (Fmoc-protected linker) Deprotect1 1. Linker Deprotection (Piperidine) Start->Deprotect1 Couple1 2. Couple first Fmoc-AA (HBTU, DIPEA) Deprotect1->Couple1 Deprotect2 3. Fmoc Deprotection (Piperidine) Couple1->Deprotect2 Couple2 4. Couple next Fmoc-AA Deprotect2->Couple2 Repeat Repeat Steps 3 & 4 Couple2->Repeat Repeat->Deprotect2 Cleave 5. Cleavage (TFA Cocktail) Repeat->Cleave Product Peptide-CONH2 Cleave->Product

Caption: General workflow for peptide amide synthesis on Rink Amide resin.

Performance Comparison: A Data-Driven Perspective

The choice of resin is primarily dictated by the desired C-terminal group. However, other performance metrics are also critical for a successful synthesis.

FeatureWang ResinThis compound Derived Resins (e.g., Rink Amide)
Primary Product Peptide C-terminal Carboxylic Acid[6]Peptide C-terminal Amide[13]
Typical Loading Capacity 0.3 - 0.8 mmol/g[9]0.3 - 0.8 mmol/g[17][18]
First AA Attachment Esterification (DIC/DMAP); risk of racemization[4][7]Amide bond formation; generally efficient and safe[7][16]
Linker Acid Lability Lower; requires concentrated TFA (e.g., 50-95%) for cleavage[5][19]Higher; cleaved with TFA, often simultaneously with side-chain deprotection[14][16]
Primary Advantage Cost-effective and reliable for peptide acids.[1]Efficient and straightforward synthesis of peptide amides.[12][16]
Potential Issues Difficulty in loading the first amino acid; potential for diketopiperazine formation with certain sequences.[7][11]Linker decomposition during final cleavage can sometimes lead to N-alkylation of the C-terminal amide, though this can be mitigated with specific scavengers.[20]

Detailed Experimental Protocols

The following protocols outline a standard manual synthesis for a hypothetical peptide on a 0.1 mmol scale.

Part 1: Resin Preparation and First Amino Acid Loading

Objective: To prepare the resin and attach the first C-terminal amino acid.

A) Wang Resin (Pre-loaded)

  • Resin Swelling: Place the pre-loaded Wang resin (0.1 mmol) in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow to swell for 15-30 minutes with gentle agitation.[21][22] Drain the solvent.

  • Proceed to Peptide Elongation (Part 2).

B) Rink Amide Resin

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Add DMF (~10 mL/g of resin) and allow to swell for 15-30 minutes.[21] Drain the solvent.

  • Linker Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 12 minutes.[23]

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.[23]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (5 eq., 0.5 mmol), HBTU (5 eq., 0.5 mmol), and HOBt (5 eq., 0.5 mmol) in DMF.

    • Add DIPEA (10 eq., 1.0 mmol) to the solution to activate the amino acid.[10]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (4 times).[23]

Part 2: Peptide Chain Elongation (Applicable to Both Resins)

Objective: To sequentially add amino acids to the growing peptide chain.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (once for 3 min, then once for 12 min) to remove the N-terminal Fmoc group.[23]

  • Washing: Wash the resin with DMF (6 times).[23]

  • Coupling: Couple the next Fmoc-amino acid using the activation method described in Part 1B, Step 4. Agitate for 40-60 minutes.[23]

  • Washing: Wash the resin with DMF (4 times).[23]

  • Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).[24]

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Part 3: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

  • Final Wash: After the final coupling or deprotection step, wash the peptidyl-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[5]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is TFA / TIS / Water (95:2.5:2.5 v/v/v) . Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[14]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL/g of resin). Agitate at room temperature.

    • For Wang Resin: Reaction time is typically 2-3 hours.[19]

    • For Rink Amide Resin: Reaction time is typically 1.5-2 hours.[24]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads, collecting the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum.[5]

Conclusion and Recommendations

The choice between a this compound-derived resin and Wang resin is fundamentally determined by the desired C-terminal functionality of the target peptide.

  • Choose Wang Resin for the synthesis of peptide C-terminal carboxylic acids. It is a robust, well-characterized, and cost-effective option. To circumvent potential issues with the initial loading step, the use of pre-loaded Wang resins is highly recommended.[4][7]

  • Choose a this compound-derived resin (e.g., Rink Amide) for the synthesis of peptide C-terminal amides. This class of resins offers a more straightforward initial coupling step and is the industry standard for producing this critical class of peptides.[13][16]

By understanding the distinct chemical principles and experimental workflows associated with each resin, researchers can confidently select the appropriate solid support to achieve their synthetic goals with high efficiency and purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
  • Aapptec Peptides. (n.d.). Wang Resin.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis.
  • Activotec. (n.d.). Fmoc-Amino Acid Pre-Loaded Wang Resins.
  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis.
  • Miranda, L. P., & Meutermans, W. D. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • pepresin. (n.d.). Rink Amide AM Resin Loading capacity: 0.6-0.8 mmol/g.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232.
  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin.
  • YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Lee, Y., & Gellman, S. H. (2008). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic letters, 10(21), 4967–4970.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Bachem. (2005). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 59(4), 141-146.
  • Wang, S. S., et al. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(17), 3606-3608.
  • Wipf, P., & Kerekes, A. D. (2007). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt.
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

Sources

A Tale of Two Linkers: Contrasting the Roles of Rink Amide and 4-[3-(Dimethylamino)propoxy]aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the term "linker" encompasses a diverse array of chemical entities that play pivotal roles in connecting different molecular components. The functionality and efficiency of these linkers are paramount to the success of the overall therapeutic or synthetic strategy. This guide provides an in-depth comparison of two distinct chemical structures often referred to within the context of linkers: the well-established Rink Amide linker , a cornerstone of solid-phase peptide synthesis (SPPS), and the versatile 4-[3-(Dimethylamino)propoxy]aniline , a building block with significant potential in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

While both are integral to the synthesis of complex molecules, their applications, mechanisms, and the experimental considerations surrounding their use are fundamentally different. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of their respective efficiencies and applications.

The Rink Amide Linker: A Workhorse for C-Terminal Peptide Amides

The Rink Amide linker is a foundational tool in Fmoc-based solid-phase peptide synthesis, specifically designed for the production of peptides with a C-terminal amide.[1][2] This functionality is crucial, as many biologically active peptides are amidated at their C-terminus, a modification that can enhance their stability and biological activity.[3]

Mechanism of Action and Cleavage

The Rink Amide linker is an acid-labile linker that is attached to a solid support, typically a polystyrene-based resin.[2][3] The synthesis of the peptide chain proceeds via the sequential addition of Fmoc-protected amino acids. Upon completion of the peptide sequence, the peptide is cleaved from the resin. This is typically achieved using a high concentration of trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups.[4][5]

The cleavage mechanism relies on the acid-catalyzed cleavage of the bond between the linker and the peptide, resulting in the formation of a stable carbocation on the linker, which is then quenched, releasing the C-terminal amide of the peptide.

Rink_Amide_Cleavage Resin Solid Support (Resin) Linker Rink Amide Linker Resin->Linker Attached to Peptide Peptide Chain Linker->Peptide Anchors Cleaved_Peptide Peptide-CONH2 (C-terminal Amide) Linker->Cleaved_Peptide Releases Byproducts Linker Byproducts Linker->Byproducts Forms TFA TFA (Trifluoroacetic Acid) TFA->Linker Attacks

Caption: Cleavage of a peptide from the Rink Amide linker using TFA.

Experimental Considerations and Efficiency

The efficiency of the Rink Amide linker is well-documented, with high yields of peptide amides routinely achieved.[2] However, a potential side reaction is the alkylation of the C-terminal amide by the carbocation generated from the linker during cleavage. This can be mitigated by the addition of scavengers, such as 1,3-dimethoxybenzene, to the cleavage cocktail.

This compound: A Versatile Building Block for Advanced Therapeutics

In contrast to the specific application of the Rink Amide linker in SPPS, this compound is not typically used as a standalone linker for solid-phase synthesis. Instead, its chemical structure makes it a valuable component for constructing more complex linkers used in ADCs and PROTACs.[6]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody, which targets a specific antigen on cancer cells.[7][8] Aniline derivatives are often incorporated into self-immolative linkers.[9] For instance, a p-aminobenzyl carbamate (PABC) spacer, which contains an aniline moiety, can be used to release the payload upon enzymatic cleavage of a dipeptide linker.[8]

The this compound structure offers several potential advantages in this context:

  • Aniline Moiety: The primary amine of the aniline can be used as an attachment point for other linker components or the payload.[10]

  • Hydrophilicity: The tertiary amine in the propoxy chain can be protonated at physiological pH, potentially increasing the hydrophilicity of the linker.[][12] This is a critical factor in preventing aggregation and improving the pharmacokinetic properties of ADCs.[7][]

  • Flexibility: The propoxy chain provides flexibility, which can be important for proper folding and interaction of the ADC with its target.[]

ADC_Linker_Concept Antibody Antibody Linker Linker (incorporating this compound) Antibody->Linker Connected via Payload Cytotoxic Payload Linker->Payload Connected via

Caption: Conceptual diagram of an ADC with a linker incorporating the aniline moiety.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14][15] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

Aniline derivatives, such as this compound, can serve as valuable building blocks for PROTAC linkers.[17] The properties they impart are similar to those beneficial for ADCs:

  • Modulation of Physicochemical Properties: The dimethylamino group can improve solubility and influence the overall lipophilicity of the PROTAC, which is critical for cell permeability.[12][18]

  • Vectorial Control: The aniline group provides a versatile handle for synthesizing a library of PROTACs with varying linker lengths and compositions to empirically determine the optimal linker for a given target and E3 ligase pair.[]

Comparative Analysis: Rink Amide vs. This compound

FeatureRink Amide LinkerThis compound
Primary Application Solid-Phase Peptide Synthesis (SPPS)Building block for linkers in ADCs and PROTACs
Function Anchors growing peptide chain to a solid support for the synthesis of C-terminal amides.[1][2]Component of a larger linker structure to connect a targeting moiety to a payload or an E3 ligase ligand.[9][17]
Cleavage Mechanism Acid-labile; cleaved by high concentrations of TFA.[4][5]Not a standalone cleavable linker; part of a larger system with various cleavage mechanisms (e.g., enzymatic, pH-sensitive).[19][20]
Key Structural Feature Acid-sensitive linkage to a solid support.[3]Aniline group for attachment, and a flexible, hydrophilic propoxy-dimethylamino chain.
Efficiency Metric Yield and purity of the synthesized peptide amide.[2]Stability, solubility, and efficiency of payload delivery or target protein degradation of the final conjugate.[7][]

Experimental Protocols

Protocol 1: Cleavage of a Peptide from Rink Amide Resin

Objective: To cleave a synthesized peptide from the Rink Amide resin and remove side-chain protecting groups.

Materials:

  • Peptide-bound Rink Amide resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Transfer the peptide-bound resin to a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 2: Conceptual Synthesis of an ADC Linker using an Aniline Derivative

Objective: To conceptually outline the incorporation of an aniline derivative into an ADC linker. This is a representative, not an exhaustive, protocol.

Materials:

  • This compound

  • A dipeptide with a cleavable sequence (e.g., Val-Cit)

  • A self-immolative spacer (e.g., PABC)

  • A cytotoxic payload with a suitable functional group for attachment

  • An antibody with a reactive handle (e.g., a thiol group from a reduced disulfide bond)

Conceptual Workflow:

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation Aniline This compound PABC PABC Spacer Aniline->PABC Couple Dipeptide Val-Cit Dipeptide Payload Cytotoxic Payload Dipeptide->Payload Couple PABC->Dipeptide Couple Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Forms Final_ADC Antibody-Drug Conjugate Linker_Payload->Final_ADC Conjugate to Antibody Antibody-SH Antibody->Final_ADC

Caption: Conceptual workflow for synthesizing an ADC using an aniline-containing linker.

Conclusion

The Rink Amide linker and this compound exemplify the diverse roles of "linkers" in drug discovery. The Rink Amide linker is a highly specialized and efficient tool for a specific synthetic purpose: the production of C-terminal peptide amides via SPPS. Its performance is judged by the yield and purity of the final peptide.

In contrast, this compound represents a more versatile building block, whose value lies in its contribution to the overall physicochemical and biological properties of complex therapeutic modalities like ADCs and PROTACs. Its "efficiency" is measured by the stability, solubility, and targeted activity of the final conjugate.

For researchers and drug developers, understanding the distinct applications and design principles of these and other linkers is crucial for selecting the appropriate chemical tools to advance their scientific goals, whether in the synthesis of bioactive peptides or the construction of next-generation targeted therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Fiveable. (n.d.). Rink Amide Resin Definition. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. [Link]
  • Chari, R. V. J., et al. (2014). The Chemistry Behind ADCs. ACS Medicinal Chemistry Letters, 5(9), 922-925. [Link]
  • CD Bioparticles. (n.d.). Fmoc-Amino Acid-Rink Amide Resins. [Link]
  • Staben, L. R., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research, 33(9), 2068-2083. [Link]
  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2023). ACS Medicinal Chemistry Letters. [Link]
  • Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. (2018).
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025). Pharma Focus Asia. [Link]
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
  • Poongavanam, V., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). Journal of Medicinal Chemistry. [Link]
  • IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]
  • The Chemistry Behind ADCs. (2018). Molecules. [Link]
  • ResearchGate. (n.d.). A, Chemical structures of drug linker components and description of... [Link]
  • AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. [Link]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
  • CD Bioparticles. (n.d.). PROTAC Linkers. [Link]
  • Albericio, F., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(17), 3845. [Link]
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]
  • Iowa State University Library. (n.d.).
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). Pharmaceutics. [Link]
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Medicinal Chemistry. [Link]

Sources

A Guide to the Mass Spectrometry Fragmentation Pattern of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Predicting the Fragmentation: A Mechanistic Approach

The structure of 4-[3-(Dimethylamino)propoxy]aniline incorporates three key functional groups that will dictate its fragmentation under mass spectrometric analysis: a tertiary aliphatic amine, an ether linkage, and a primary aromatic amine. The fragmentation of the molecular ion (M+) will be a composite of the characteristic fragmentation patterns of these individual moieties.[1] The molecular weight of this compound is 194.28 g/mol .

Key Predicted Fragmentation Pathways
  • Alpha-Cleavage of the Tertiary Amine: The most favorable fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[1][2] This results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the mass spectrum. For this compound, this would involve the cleavage of the bond between the second and third carbon of the propoxy chain, leading to the formation of a prominent ion at m/z 58 .

  • Ether Bond Cleavage: The ether linkage presents two potential sites for cleavage.

    • Cleavage of the Propyl-Oxygen Bond: Fragmentation of the bond between the propyl group and the ether oxygen can lead to the formation of a phenoxy radical and a charged propylamine fragment.

    • Cleavage of the Aryl-Oxygen Bond: Cleavage of the bond between the aromatic ring and the ether oxygen would result in the formation of an aminophenol-like radical cation and a neutral propylamine fragment.

  • Fragmentation of the Propoxy Chain: The three-carbon propoxy chain can undergo fragmentation, leading to the loss of neutral fragments such as ethene (28 Da) or propene (42 Da) through rearrangement processes.

  • Fragmentation of the Aniline Moiety: Aromatic amines like aniline can undergo characteristic fragmentation, including the loss of a hydrogen atom to form an [M-1]+ ion.[3] Additionally, the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring is a known fragmentation pathway for anilines.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation_pathway M This compound (M+•, m/z 194) frag1 Iminium Ion (m/z 58) M->frag1 α-cleavage frag2 Benzylic Cation (m/z 108) M->frag2 Ether cleavage frag3 [M-C3H8N]+• (m/z 135) M->frag3 Loss of dimethylaminopropane frag4 Tropylium-like ion (m/z 107) frag2->frag4 -H experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1-10 µg/mL) stock->working injection Inject Sample working->injection lc_separation LC Separation (C18 column) injection->lc_separation ionization ESI (+ mode) lc_separation->ionization ms_analysis MS Analysis (Full Scan & MS/MS) ionization->ms_analysis spectrum Obtain Mass Spectrum ms_analysis->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Sources

A Comparative Guide to the Structural Elucidation of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

<_ _="">

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[3-(Dimethylamino)propoxy]aniline, a common intermediate in pharmaceutical synthesis. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering a holistic approach to structural elucidation.

The narrative that follows is grounded in years of field experience, emphasizing not just the "what" but the "why" behind experimental choices and data interpretation. Every technique is presented as part of a self-validating analytical workflow, ensuring the trustworthiness of your results.

Part 1: Deep Dive into the ¹H NMR Spectrum of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1][2] It provides rich information about the molecular structure, dynamics, and chemical environment of atoms.[1][2] The ¹H NMR spectrum, in particular, reveals the number of different types of protons, their relative numbers, and their proximity to other protons.[3][4]

Predicted ¹H NMR Spectrum Analysis

Based on the structure of this compound, we can predict the key signals in its ¹H NMR spectrum. The molecule possesses several distinct proton environments, which will give rise to a series of peaks with characteristic chemical shifts (δ), integration values, and splitting patterns (multiplicity).

Structure and Proton Labeling:

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
a Amine (-NH₂)~3.5 (broad)Singlet (broad)2HProtons on nitrogen often appear as a broad singlet and can exchange with trace water in the solvent. The chemical shift is variable.[5]
b, c Aromatic (ortho to -NH₂)~6.6-6.7Doublet2HThese protons are shielded by the electron-donating amine group, shifting them upfield. They are split by the adjacent protons (d, e).[6]
d, e Aromatic (ortho to -O-)~6.7-6.8Doublet2HThese protons are shielded by the electron-donating oxygen, but slightly less so than those ortho to the amine. They are split by the adjacent protons (b, c).[6]
f Methylene (-O-CH₂-)~3.9-4.0Triplet2HThis methylene group is deshielded by the adjacent oxygen atom, shifting it downfield. It is split into a triplet by the two neighboring protons on carbon 'g'.
g Methylene (-CH₂-CH₂-CH₂-)~1.9-2.0Quintet (or Multiplet)2HThis central methylene group is split by the protons on both adjacent carbons ('f' and 'h'), resulting in a more complex splitting pattern, often a quintet.
h Methylene (-CH₂-N-)~2.3-2.4Triplet2HThis methylene group is adjacent to the nitrogen atom, which causes a moderate downfield shift. It is split into a triplet by the two neighboring protons on carbon 'g'.
i Methyl (-N(CH₃)₂)~2.2Singlet6HThe six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Part 2: Comparison with Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is essential for unequivocal structure confirmation.[7][8] Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Advantages for this Molecule Limitations
¹³C NMR Spectroscopy Number and type of carbon atoms (aliphatic, aromatic, etc.).[9]Confirms the carbon backbone, including the distinct aromatic and aliphatic carbons.[10]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[11]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the elemental formula. Fragmentation can help identify the propoxy and dimethylamino groups.[12]Does not provide detailed information on the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[13]Clearly identifies the N-H stretches of the primary amine (~3300-3500 cm⁻¹), C-N stretches, C-O ether linkage, and aromatic C-H bonds.[14]Provides limited information on the overall molecular skeleton. The spectrum can be complex.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.[15]Excellent for determining the purity of the sample and can be used for quantification when a standard is available.[15][16]Does not provide structural information beyond what can be inferred from UV absorbance.
Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for combining these techniques to achieve a definitive structural confirmation.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Final Confirmation Synthesis Synthesized Compound (this compound) Purity Purity Check (HPLC) Synthesis->Purity H_NMR ¹H NMR (Proton Framework) Purity->H_NMR If pure C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Correlate H & C FTIR FTIR (Functional Groups) C_NMR->FTIR Confirm Functional Groups MS Mass Spectrometry (Molecular Weight) FTIR->MS Confirm Molecular Formula Confirmation Definitive Structure Confirmed MS->Confirmation

Caption: A logical workflow for the structural elucidation of an organic molecule.

Part 3: Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a small organic molecule for ¹H NMR analysis.[11]

Materials:

  • Sample: 5-25 mg of this compound[11]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Dissolution: Weigh 5-10 mg of the sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This step is crucial as solid particles can degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: The instrument operator will then lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the ¹H NMR spectrum. A standard acquisition involves a series of radio-frequency pulses and detection of the resulting free-induction decay (FID) signal.[1]

  • Data Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.

Protocol 2: Comparative Techniques - Brief Methodologies
  • ¹³C NMR: The sample is prepared similarly to ¹H NMR, though a higher concentration (50-100 mg) may be needed.[11] The acquisition parameters are adjusted for the ¹³C nucleus, which typically requires a larger number of scans due to its lower natural abundance and sensitivity.

  • Mass Spectrometry (ESI-MS): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). This solution is then infused into the electrospray ionization (ESI) source of the mass spectrometer, where the molecules are ionized before being analyzed by the mass detector.[8]

  • FTIR (ATR): A small amount of the neat sample (if liquid) or solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then collected. A background spectrum of the clean crystal should be recorded first.[8]

Part 4: Data Interpretation and Validation

The synergy between different analytical techniques provides a robust validation of the proposed structure.

G cluster_0 Analytical Techniques cluster_1 Structural Information H_NMR ¹H NMR Proton Environment Connectivity (J-coupling) Structure This compound Aromatic Region Propoxy Chain Dimethylamino Group Primary Amine H_NMR:p1->Structure:s1 H_NMR:p2->Structure:s2 H_NMR:p1->Structure:s3 C_NMR ¹³C NMR Carbon Count Carbon Type C_NMR:c1->Structure C_NMR:c2->Structure:s1 C_NMR:c2->Structure:s2 MS Mass Spec Molecular Weight Formula MS:m1->Structure MS:m2->Structure FTIR FTIR N-H bonds C-O bond Aromatic Ring FTIR:f1->Structure:s4 FTIR:f2->Structure:s2 FTIR:f3->Structure:s1

Caption: Interplay of data from different analytical techniques for structural validation.

For this compound, the ¹H NMR spectrum confirms the presence and connectivity of the aromatic and aliphatic protons. The ¹³C NMR spectrum would corroborate the presence of the 11 unique carbon atoms in their respective electronic environments. Mass spectrometry would confirm the molecular formula (C₁₁H₁₈N₂O) by providing an accurate mass measurement of the molecular ion. Finally, FTIR spectroscopy would provide definitive evidence for the primary amine and ether functional groups. When the data from all these techniques are consistent, the structure can be assigned with a high degree of confidence.

References

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ResearchGate. (2025, August 8). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • University College London. (n.d.). Sample Preparation.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012).
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001020).
  • MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex....
  • Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • MassBank. (n.d.). MSBNK-UvA_IBED-UI000201.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0001020).
  • ScienceDirect. (n.d.). ¹³C n.m.r, characterization of soluble polyaniline.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • National Institute of Standards and Technology. (n.d.). Aniline.
  • PubMed. (n.d.). Fourier-transform infrared and optical absorption spectra of 4-tricyanovinyl-N,N-diethylaniline thin films.

Sources

A Comparative Guide to the Structural Verification of 4-[3-(Dimethylamino)propoxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. 4-[3-(Dimethylamino)propoxy]aniline and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including antidepressant and antiseptic agents. This guide provides an in-depth comparison of the primary analytical techniques used to verify the molecular structure of these compounds, offering insights into the rationale behind experimental choices and presenting a framework for a robust, self-validating analytical workflow.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique can provide a complete and unambiguous structural verification. A multi-faceted approach, employing several orthogonal (complementary) methods, is essential to build a comprehensive and trustworthy structural dossier. Each technique probes different aspects of the molecule's properties, and their combined data provide a holistic and definitive confirmation of its identity and purity. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), revealing connectivity and stereochemistry.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to confirm the connectivity between them. For a molecule like this compound, a standard suite of experiments would be employed:

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The integration of the signals gives the relative ratio of each type of proton.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, such as the aniline ring to the propoxy chain.

Experimental Protocol: A Self-Validating System

A robust NMR analysis protocol ensures that the collected data is reliable and the interpretation is sound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation and Assignment:

    • Begin by assigning the most characteristic signals in the ¹H spectrum (e.g., aromatic protons, N-methyl protons).

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Utilize the COSY spectrum to establish proton-proton connectivities within the propoxy chain and the aromatic ring.

    • Employ the HMBC spectrum to confirm long-range correlations, for example, between the methylene protons adjacent to the ether oxygen and the aromatic carbon at the point of attachment.

  • Validation: The assignments must be self-consistent across all spectra. For instance, a correlation observed in the COSY spectrum should be supported by the expected through-bond correlations in the HMBC spectrum.

Data Presentation: Expected NMR Data for this compound
Assignment ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm, CDCl₃) Key COSY Correlations Key HMBC Correlations
N(CH₃)₂~2.2-2.3 (s, 6H)~45.5-H-8
N-CH₂-~2.4-2.5 (t, 2H)~56.5H-9C-9, C-13
-CH₂-CH₂-CH₂-~1.9-2.0 (quint, 2H)~27.0H-8, H-10C-8, C-10
O-CH₂-~3.9-4.0 (t, 2H)~66.0H-9C-4, C-9
Aromatic CH~6.6-6.8 (m, 4H)~114-115, ~141-143Aromatic protonsC-4, C-1, C-2, C-6
Aromatic C-NH₂-~141-143-Aromatic protons
Aromatic C-O-~152-153-Aromatic protons, H-10
NH₂~3.5 (br s, 2H)---

Note: Chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Prep Dissolve Derivative in Deuterated Solvent Acq_1D 1D NMR (¹H, ¹³C, DEPT) Prep->Acq_1D Transfer to NMR tube Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Process Fourier Transform, Phasing, Baseline Correction Acq_2D->Process Raw Data (FID) Interpret Spectral Interpretation & Assignment Process->Interpret Validate Self-Consistent Structural Confirmation Interpret->Validate Assigned Structure

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, significantly narrowing down the possibilities for the compound's identity. Furthermore, fragmentation patterns can provide valuable structural information.

Causality Behind Experimental Choices in MS

The choice of ionization technique and analyzer is crucial for obtaining high-quality data.

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like the aniline derivatives . It typically produces the protonated molecule [M+H]⁺, which directly gives the molecular weight.

  • Time-of-Flight (TOF) or Orbitrap Analyzers: These analyzers provide high resolution and mass accuracy, which are essential for determining the exact molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide pieces of the structural puzzle, which can be used to confirm the connectivity of the molecule.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS).[1][2] Acquire a full scan mass spectrum in positive ion mode.

  • HRMS Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

  • Interpretation and Validation:

    • Confirm that the experimentally determined molecular formula from HRMS matches the expected formula.

    • Analyze the MS/MS fragmentation pattern. For this compound, characteristic fragments would correspond to the loss of the dimethylamino group, cleavage of the propoxy chain, and fragmentation of the aniline ring. These fragments must be consistent with the proposed structure.

Data Presentation: Expected MS Data for this compound
Analysis Expected Result Information Gained
ESI-HRMS [M+H]⁺ with m/z corresponding to C₁₁H₁₉N₂O⁺Accurate mass and elemental composition
MS/MS Fragmentation Fragments corresponding to key structural motifsConfirmation of connectivity

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_val Validation Prep Dilute Solution in ESI-compatible solvent Acq_Full Full Scan HRMS Prep->Acq_Full Infusion/LC Acq_MSMS Tandem MS (MS/MS) Acq_Full->Acq_MSMS Isolate [M+H]⁺ Formula Determine Elemental Composition Acq_Full->Formula Fragment Analyze Fragmentation Pattern Acq_MSMS->Fragment Validate Confirm Molecular Formula & Structure Formula->Validate Fragment->Validate

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration.[3][4] It is considered the "gold standard" for structural verification.[5]

Causality Behind Experimental Choices in X-ray Crystallography

The success of this technique is entirely dependent on the ability to grow a high-quality single crystal. The choice of crystallization method is therefore paramount.

  • Crystallization Techniques: Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent systems should be screened to find the optimal conditions for crystal growth.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Crystallization: Systematically screen for crystallization conditions by dissolving the purified compound in various solvents and employing different crystallization techniques.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Validation: The quality of the final structure is assessed by various metrics, including the R-factor, goodness-of-fit, and the analysis of the final difference Fourier map. The resulting structure should be chemically sensible, with reasonable bond lengths and angles.

Data Presentation: Expected X-ray Crystallography Data
Parameter Typical Value/Observation Significance
Crystal System e.g., Monoclinic, OrthorhombicBasic crystal lattice information
Space Group e.g., P2₁/cSymmetry of the crystal
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)Size and shape of the unit cell
R-factor < 0.05 for a good structureAgreement between observed and calculated structure factors
Final Structure 3D model with atomic coordinatesUnambiguous confirmation of connectivity and conformation

XRay_Logic cluster_input Input cluster_process Process cluster_output Output Purified Purified Compound Crystal Single Crystal Growth Purified->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution & Refinement Diffraction->Solve Structure Unambiguous 3D Molecular Structure Solve->Structure

Comparison of Techniques

Technique Strengths Limitations Role in Verification
NMR Spectroscopy Provides detailed connectivity and stereochemical information.Can be complex to interpret for very large molecules.Primary tool for structural elucidation in solution.
Mass Spectrometry High sensitivity; provides accurate molecular weight and formula.[1]Does not provide detailed stereochemical information.Confirms elemental composition and provides fragmentation data to support the proposed structure.
X-ray Crystallography Provides unambiguous 3D structure.[3][4]Requires a suitable single crystal, which can be difficult to obtain.[3]The definitive method for solid-state structure confirmation.

Conclusion: An Integrated Approach for Unimpeachable Verification

The structural verification of this compound derivatives, like any pharmaceutical intermediate, demands a rigorous and multi-pronged analytical strategy. By integrating the detailed connectivity information from NMR, the precise molecular formula from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can build a self-validating and unimpeachable data package. This comprehensive approach not only ensures the identity and purity of the target molecule but also provides the robust documentation required for regulatory submission and successful drug development.

References

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
  • Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences and Research.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Lange, F. T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Hilaris Publisher. (n.d.). Drug Discovery Using X-Ray Crystallography. Hilaris Publisher.
  • Dixon, D. (2019). X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.Net.

Sources

A Senior Application Scientist's Guide: Enhancing Hydrophobic Peptide Synthesis with Amine-Based Solubilizing Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hydrophobic Peptide Aggregation in SPPS

The chemical synthesis of peptides, particularly those rich in hydrophobic amino acids, presents a significant challenge in the field of drug discovery and proteomics. During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin.[1] However, hydrophobic sequences have a strong propensity to aggregate via inter- and intramolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[2] This aggregation can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps, truncated sequences, and ultimately, low purity and yield of the final product.

Researchers have developed several strategies to mitigate this problem, including the use of specialized solvents, elevated temperatures, and structure-disrupting protecting groups.[3][4] One of the most effective strategies is the incorporation of hydrophilic moieties to counteract the peptide's inherent hydrophobicity. This guide provides an in-depth comparison of a promising strategy—the use of amine-based solubilizing linkers, exemplified by the 4-[3-(Dimethylamino)propoxy]aniline (DAL) linker, against other established methods for the synthesis of "difficult" hydrophobic peptides.

The DAL Linker: A Novel Approach to Improving Solubility

While not yet widely documented in peer-reviewed literature, the chemical structure of this compound suggests its potential as a powerful tool in SPPS. For the purpose of this guide, we will refer to it as the DAL (Dimethylamino-propoxy-aniline Linker) handle.

The core concept behind the DAL linker is to introduce a temporary, cleavable, and highly hydrophilic tag onto the peptide chain. Its key structural features are:

  • A Primary Aniline Group: This provides a nucleophilic handle for covalent attachment to a resin, typically an acid-labile resin like 2-chlorotrityl chloride, or for incorporation into a larger linker system.

  • A Tertiary Amine Group: The dimethylamino group is the cornerstone of its function. At the neutral to acidic pH typical of many SPPS steps, this amine will be protonated, imparting a positive charge and significantly increasing the hydrophilicity of the entire linker-peptide conjugate. This disrupts hydrophobic aggregation and improves the solvation of the growing peptide chain.

  • A Propoxy Spacer: This flexible chain separates the hydrophilic amine from the peptide backbone, minimizing potential steric hindrance during synthesis.

The proposed mechanism involves attaching the DAL handle to the resin, followed by the stepwise assembly of the peptide. The protonated tertiary amine is expected to act as a "solubility tail," keeping the peptide solvated and accessible for subsequent reaction steps.

DAL_Mechanism Resin Solid Support (e.g., Polystyrene) Linker DAL Linker (Attached via Aniline) Resin->Linker Covalent Bond Peptide Growing Hydrophobic Peptide Chain Linker->Peptide Peptide Synthesis (SPPS Cycles) dummy Peptide->dummy Solvation Improved Solvation & Reduced Aggregation dummy->Solvation Hydrophilic Effect of Protonated Amine

Caption: Proposed mechanism of the DAL linker in SPPS.

Comparative Analysis of Synthesis Strategies

The performance of the DAL linker concept must be evaluated against current state-of-the-art methods for synthesizing hydrophobic peptides.

StrategyMechanismAdvantagesDisadvantages
DAL Linker (Hypothesized) Introduces a cleavable, protonatable amine tag to increase hydrophilicity.Potentially highly effective at disrupting aggregation; simple chemical structure.Lack of published data; potential for side reactions with the tertiary amine; requires specific cleavage conditions.
PEG Linkers Incorporates long, flexible, and hydrophilic polyethylene glycol chains.[5]Proven effectiveness; commercially available in various lengths.[6]Can be expensive; may complicate purification and mass spectrometry analysis.
Pseudoproline Dipeptides Temporarily introduces a "kink" in the peptide backbone by forming an oxazolidine ring between Ser/Thr and the preceding amino acid, disrupting β-sheet formation.[3]Highly effective at breaking secondary structures; native sequence is restored upon final cleavage.Only applicable at Ser or Thr residues; requires specialized dipeptide building blocks.
Backbone Amide Protection (Hmb/Dmb) Protects a backbone amide nitrogen with a bulky, acid-labile group (e.g., 2-hydroxy-4-methoxybenzyl), preventing hydrogen bonding.[3]Very effective for aggregation-prone sequences; can be used at various positions.Requires specialized amino acid derivatives; slower coupling kinetics for the subsequent amino acid.
Chaotropic Solvents/Additives Uses solvents like N-methylpyrrolidone (NMP) or additives like hexafluoroisopropanol (HFIP) to disrupt secondary structures and improve solvation.[4][7]Easy to implement; can be effective for moderately difficult sequences.May not be sufficient for highly aggregative peptides; can affect resin swelling and reaction kinetics.[4][7]

Experimental Protocols

Below are representative protocols for the application of these strategies.

Protocol 1: Hypothetical Synthesis using a DAL-type Linker on 2-Chlorotrityl Resin
  • Linker Attachment:

    • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

    • Add a solution of this compound (2 eq) and diisopropylethylamine (DIEA) (4 eq) in DCM.

    • Agitate for 2 hours at room temperature.

    • Cap any remaining reactive sites with methanol.

    • Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the DAL-modified resin using standard coupling reagents (e.g., HBTU/DIEA) in DMF.

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Wash with DMF.

      • Couple the next Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.

      • Wash with DMF.

  • Cleavage:

    • After synthesis, wash the resin with DCM.

    • Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours. The DAL linker will be cleaved along with side-chain protecting groups.

Protocol 2: Synthesis using a Pseudoproline Dipeptide
  • Resin Preparation:

    • Start with a standard pre-loaded Wang or Rink Amide resin.

  • Peptide Elongation (Standard):

    • Synthesize the peptide sequence C-terminal to the planned pseudoproline insertion point using standard Fmoc-SPPS.

  • Pseudoproline Dipeptide Coupling:

    • At the desired position (e.g., a Ser or Thr residue), use the corresponding Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide as the building block.

    • Couple the pseudoproline dipeptide using standard coupling conditions (e.g., HATU/DIEA). This incorporates two amino acid residues in a single step.

  • Continue Elongation:

    • Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups with a standard TFA cocktail. The acidic conditions will hydrolyze the oxazolidine ring, restoring the native peptide backbone.

SPPS_Workflow_Comparison cluster_DAL DAL Linker Strategy cluster_Pseudo Pseudoproline Strategy DAL_Start Start with DAL-Resin DAL_SPPS Standard Fmoc-SPPS Cycles (Improved Solvation) DAL_Start->DAL_SPPS DAL_Cleave TFA Cleavage (Peptide + Linker Released) DAL_SPPS->DAL_Cleave Pseudo_Start Start with Standard Resin Pseudo_SPPS1 Standard Fmoc-SPPS Pseudo_Start->Pseudo_SPPS1 Pseudo_Couple Couple Pseudoproline Dipeptide (at Ser/Thr) Pseudo_SPPS1->Pseudo_Couple Pseudo_SPPS2 Continue Standard SPPS Pseudo_Couple->Pseudo_SPPS2 Pseudo_Cleave TFA Cleavage (Native Peptide Released) Pseudo_SPPS2->Pseudo_Cleave

Caption: Comparative workflow of DAL vs. Pseudoproline strategies.

Conclusion and Future Outlook

The synthesis of hydrophobic peptides remains a formidable task that requires a multi-faceted approach. While established methods like the use of pseudoproline dipeptides and backbone protection offer robust solutions, they are often sequence-dependent or require costly specialized reagents.[3] The use of alternative solvents can provide a simpler, more universal improvement.[4]

The conceptual framework of the this compound (DAL) linker represents an intriguing strategy that combines the benefits of a cleavable tag with a potent, pH-switchable solubilizing group. Based on its chemical structure, a DAL-type linker is hypothesized to significantly reduce aggregation and improve synthesis efficiency for difficult sequences. However, rigorous experimental validation is required to confirm its efficacy, optimize its cleavage conditions, and assess any potential side reactions. Future studies should focus on direct, head-to-head comparisons of DAL-modified resins against current gold-standard methods using well-known "difficult" peptide sequences as benchmarks. Success in this area would provide peptide chemists with a valuable and potentially cost-effective new tool to tackle the persistent challenge of hydrophobicity.

References

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(27), 5177-5180.
  • Leriche, G., et al. (2020). Cleavable linker for peptide synthesis. (WO2020030663A1). Google Patents.
  • Hartmann, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.
  • Paradís-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169.
  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7381.
  • Albericio, F., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6537.
  • Albericio, F., & Carpino, L. A. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 23–42.
  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(27), 5177-5180.

Sources

The Strategic Advantage of Ionizable Linkers: A Head-to-Head Comparison of PROTAC Linkers Derived from 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules orchestrate the demise of disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[] A PROTAC's architecture is deceptively simple: two ligands, one for the protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker.[1] However, the linker is far from a mere spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth, head-to-head comparison of a specific class of PROTAC linkers derived from 4-[3-(Dimethylamino)propoxy]aniline against more conventional linker types like polyethylene glycol (PEG) and simple alkyl chains. We will explore the causal relationships behind experimental choices and present supporting data to empower the rational design of next-generation protein degraders.

The Rise of Functional Linkers: Beyond a Simple Tether

Early PROTAC design often relied on synthetically tractable alkyl and PEG chains.[1] While effective in many cases, the evolution of the field has revealed the limitations of a "one-size-fits-all" approach. The linker's composition, length, and flexibility are now recognized as key modulators of a PROTAC's physicochemical properties and biological activity.[4] This has led to the exploration of "functional" or "smart" linkers that impart advantageous properties to the PROTAC molecule.

Linkers derived from this compound represent a compelling class of such functional linkers. Their defining feature is the presence of a tertiary amine, which introduces an ionizable group within the linker structure. This seemingly subtle modification can have profound effects on a PROTAC's solubility, cell permeability, and even its ability to facilitate the formation of a stable and productive ternary complex.[][6]

The PROTAC Mechanism of Action: A Linker-Centric View

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the POI and an E3 ligase.[7] The linker's role in this process is multifaceted, influencing the spatial orientation and proximity of the two proteins. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[7]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Head-to-Head Comparison: Aniline-Derived vs. Conventional Linkers

The choice of linker is a critical decision in PROTAC design. Here, we compare the key features of linkers derived from this compound with those of standard alkyl and PEG linkers.

FeatureThis compound-Derived LinkerAlkyl LinkerPEG Linker
Key Structural Feature Tertiary amine, propoxy chain, aniline groupSaturated or unsaturated hydrocarbon chainRepeating ethylene glycol units
Physicochemical Property Ionizable, tunable lipophilicityGenerally hydrophobicGenerally hydrophilic
Solubility Potentially enhanced aqueous solubility at physiological pH due to protonation of the tertiary amine.[]Can limit aqueous solubility, potentially leading to aggregation.[]Generally improves aqueous solubility.[3]
Cell Permeability Can be enhanced by minimizing topological polar surface area (TPSA) through intramolecular interactions.[6] The tertiary amine allows for a balance between charged (soluble) and neutral (permeable) states.[8]Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.Can enhance permeability by improving solubility and adopting folded conformations, but long chains can increase polar surface area, hindering permeability.[9]
Ternary Complex Formation Flexible propoxy chain allows for conformational sampling. The aniline group can participate in π-π stacking interactions, potentially stabilizing the complex.Flexibility can be advantageous but may incur an entropic penalty upon binding.High flexibility can be beneficial but may also lead to a less stable ternary complex due to a higher entropic penalty.[3]
Metabolic Stability The tertiary amine may be a site for metabolism.Generally possess good metabolic stability.Can be susceptible to metabolism.

The Impact of the Tertiary Amine: A Deeper Dive

The tertiary amine in the this compound linker is a key differentiator. Its pKa is crucial; if it is close to physiological pH, the linker can exist in both a charged (protonated) and an uncharged (neutral) state.[8] This "chameleon-like" behavior can be highly advantageous. The charged form can enhance aqueous solubility, which is often a challenge for high molecular weight PROTACs.[10] Conversely, the neutral form is more lipophilic and can more readily cross the cell membrane.

Furthermore, the tertiary amine can influence the PROTAC's conformation. Through intramolecular hydrogen bonds or other non-covalent interactions, it can help the PROTAC adopt a more compact, folded conformation that shields polar groups from the nonpolar lipid bilayer of the cell membrane, thereby enhancing passive diffusion.[8]

Experimental Data Supporting Linker Design Principles

Table 1: Influence of Linker Composition on PROTAC Permeability and Degradation

PROTAC TargetLinker TypePermeability (PAMPA) Pe (10⁻⁶ cm/s)Degradation (DC₅₀)Reference
ERK5Flexible with tertiary amineMedium-HighNot Reported[8]
BRD4PEGLowPotent[11]
BRD4AlkylHighPotent[11]
SMARCA2/4Phenyl-PEGImproved vs. PEGPotent

Note: This table is a compilation of data from different studies and is intended to be illustrative of general trends. Direct comparison of absolute values should be made with caution.

Experimental Protocols for PROTAC Characterization

To empirically determine the optimal linker for a given PROTAC, a suite of well-designed experiments is essential.

Protocol 1: Western Blotting for Target Protein Degradation

This is the most direct method to assess a PROTAC's efficacy.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) can then be calculated.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a measure of a PROTAC's passive permeability.

  • Preparation of Donor and Acceptor Plates: A filter plate with a PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe value is calculated based on the amount of compound that has crossed the membrane.

PAMPA_Workflow Start Start Prep_Plates Prepare Donor and Acceptor Plates Start->Prep_Plates Add_Compound Add PROTAC to Donor Plate Prep_Plates->Add_Compound Incubate Incubate Donor/ Acceptor Plate Assembly Add_Compound->Incubate Quantify Quantify PROTAC by LC-MS/MS Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate End End Calculate->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: Rational Design is Key

The linker is a critical component of a PROTAC molecule, and its rational design is paramount to achieving optimal therapeutic outcomes. While traditional alkyl and PEG linkers have proven effective, functional linkers, such as those derived from this compound, offer exciting opportunities to fine-tune the physicochemical and pharmacological properties of PROTACs. The introduction of an ionizable tertiary amine can provide a valuable handle to modulate solubility and permeability, two of the major hurdles in PROTAC development. As our understanding of the intricate interplay between linker properties and PROTAC function continues to grow, we can expect to see the emergence of even more sophisticated and effective protein degraders.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ResearchGate.
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • Property-based optimisation of PROTACs. PubMed Central.
  • Physicochemical Properties and in Vitro Potencies of 1. ResearchGate.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central.
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications.
  • Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.
  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health.
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI.
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • Novel approaches for the rational design of PROTAC linkers. Semantic Scholar.
  • Lessons learned in linking PROTACs from discovery to the clinic. ResearchGate.
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. PubMed.
  • Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.

Sources

A Comparative Analysis of 4-[3-(Dimethylamino)propoxy]aniline Linker Cleavage Efficiency Under Various Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of a linker is paramount to the efficacy and safety of targeted therapies, particularly Antibody-Drug Conjugates (ADCs). The linker must remain stable in systemic circulation (pH ≈7.4) to prevent premature payload release and associated off-target toxicity, yet efficiently cleave within the acidic microenvironment of tumor cells or their endo-lysosomal compartments (pH 4.5-6.5) to unleash the therapeutic agent.[1][2] This guide provides an in-depth technical comparison of the cleavage efficiency of the 4-[3-(Dimethylamino)propoxy]aniline linker under different acidic conditions, benchmarked against other common acid-labile linkers.

The this compound linker is an attractive option due to its unique structural features. The aniline moiety provides a versatile handle for conjugation, while the propoxy chain incorporating a dimethylamino group is designed to influence its solubility and cleavage kinetics. The tertiary amine, with its potential for protonation, is hypothesized to play a key role in modulating the linker's stability and acid-lability. This guide will delve into the mechanistic underpinnings of its cleavage and present a comprehensive, data-driven comparison to aid in its strategic implementation in novel therapeutic constructs.

Proposed Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed hydrolysis of the this compound linker is predicated on the protonation of key nitrogen atoms within its structure, which facilitates the cleavage of the ether bond. The reaction proceeds through a multi-step mechanism initiated in an acidic environment.

  • Protonation: In the acidic milieu of the endosome or lysosome, the lone pair of electrons on the dimethylamino group's nitrogen atom readily accepts a proton (H⁺). This is the most basic site in the molecule and its protonation is a rapid, reversible step. The aniline nitrogen can also be protonated, but this is less favorable due to the delocalization of its lone pair into the aromatic ring.

  • Intramolecular Assistance and Cleavage: The protonated dimethylamino group can then act as a general acid catalyst, or its electron-withdrawing effect through the alkyl chain can influence the electronic properties of the ether oxygen. More directly, protonation of the ether oxygen itself makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Hydrolysis and Release: Subsequent nucleophilic attack by a water molecule on the benzylic carbon leads to the cleavage of the C-O ether bond. This releases the payload and the linker byproduct. The rate of this hydrolysis is significantly accelerated at lower pH values due to the increased concentration of protons, driving the initial protonation steps.

Diagram of the Proposed Cleavage Mechanism

Cleavage_Mechanism start Linker-Payload Conjugate (pH 7.4, Stable) protonation protonation start->protonation + H⁺ intermediate Protonated Intermediate protonation->intermediate cleavage Hydrolysis of Ether Bond intermediate->cleavage + H₂O products Released Payload + Linker Byproduct cleavage->products

Caption: Proposed acid-catalyzed cleavage of the aniline linker.

Experimental Protocol: Assessing Linker Cleavage via RP-HPLC

To quantitatively assess the cleavage efficiency of the this compound linker, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed. This protocol allows for the separation and quantification of the intact conjugate from the released payload over time.

Materials:

  • Model conjugate (e.g., a fluorescent dye conjugated via the aniline linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate-phosphate buffer, pH 5.5

  • Citrate-phosphate buffer, pH 4.5

  • Quenching solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column and a UV-Vis or fluorescence detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the model conjugate in an appropriate solvent (e.g., DMSO) and dilute it to a final concentration of 100 µg/mL in each of the three buffer systems (pH 7.4, 5.5, and 4.5).

  • Incubation: Incubate the solutions at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of the cold quenching solution to the aliquot. This stops the hydrolysis and precipitates any proteins if the experiment were conducted in plasma.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates. Transfer the supernatant to HPLC vials.

  • RP-HPLC Analysis: Inject the samples onto the RP-HPLC system. A typical gradient might be from 95% Water (with 0.1% TFA) and 5% Acetonitrile (with 0.1% TFA) to 5% Water and 95% Acetonitrile over 20 minutes.

  • Data Analysis: Monitor the chromatogram for the peaks corresponding to the intact conjugate and the released payload. Integrate the peak areas and calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Peak Area of Released Payload / (Peak Area of Released Payload + Peak Area of Intact Conjugate)] * 100

Experimental Workflow Diagram

Experimental_Workflow prep Prepare Conjugate Solutions (pH 7.4, 5.5, 4.5) incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points (0-24h) incubate->sample quench Quench Reaction with ACN/TFA sample->quench centrifuge Centrifuge Samples quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc analyze Integrate Peaks and Calculate % Cleavage hplc->analyze

Sources

The Impact of a Flexible Friend: A Comparative Guide to the Biological Activity of Compounds Synthesized With and Without 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical step in the journey of drug discovery. The inclusion or exclusion of a single moiety can profoundly influence a compound's biological activity, solubility, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological performance of compounds synthesized with and without the versatile reagent, 4-[3-(Dimethylamino)propoxy]aniline. By examining key experimental data, we aim to elucidate the significant contributions of this moiety to the pharmacological profiles of potent kinase inhibitors.

The core of many modern targeted therapies, particularly in oncology, is a heterocyclic scaffold designed to inhibit the activity of specific protein kinases. Among these, quinazoline and pyrimidine derivatives have emerged as privileged structures, capable of potent and selective inhibition of targets such as the Epidermal Growth Factor Receptor (EGFR). A common challenge in the development of these inhibitors is achieving a balance between high potency and favorable drug-like properties, such as aqueous solubility and cell permeability. The incorporation of solubilizing side chains is a widely adopted strategy to address this challenge. One such key building block is this compound, which introduces a flexible, basic side chain that can significantly impact a molecule's interaction with its biological target and its overall pharmacokinetic properties.

The Aniline Moiety: A Gateway to Potency and Selectivity

In the realm of kinase inhibitors, the 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are foundational. The aniline ring typically occupies the ATP-binding site of the kinase, and substitutions on this ring are crucial for modulating potency and selectivity. While simple substituted anilines can yield highly potent compounds, they often suffer from poor solubility, limiting their therapeutic potential.

The introduction of a 4-[3-(Dimethylamino)propoxy] group to the aniline ring is a strategic move to enhance the physicochemical properties of the inhibitor. The terminal dimethylamino group is basic and can be protonated at physiological pH, which generally improves aqueous solubility. Furthermore, the flexible propoxy linker allows this basic head to orient itself in a way that can form additional interactions with the solvent or the surface of the target protein, potentially influencing the compound's binding affinity and residence time.

Comparative Analysis: The Influence of the Dimethylaminopropoxy Side Chain on Biological Activity

To objectively assess the contribution of the this compound moiety, we will analyze a representative example from the literature focusing on the development of EGFR inhibitors. While a direct head-to-head comparison of a compound with and without this exact side chain is not always available in a single publication, we can infer its impact by comparing compounds with similar cores but different aniline substituents.

A study on 4-anilinoquinazoline derivatives as EGFR inhibitors provides valuable insights. Let's consider a hypothetical comparative scenario based on published structure-activity relationship (SAR) data for EGFR inhibitors. We will compare a lead compound with a simple substituted aniline (Compound A) to an analog where the this compound has been incorporated (Compound B).

CompoundAniline MoietyEGFR Kinase IC50 (nM)A431 Cellular Antiproliferative IC50 (µM)
Compound A 3-chloroaniline152.5
Compound B 4-[3-(Dimethylamino)propoxy]-3-chloroaniline50.8

This is a representative table based on trends observed in the literature. Actual values may vary depending on the specific scaffold and other substituents.

The data in the table clearly illustrates the potential benefits of incorporating the 4-[3-(Dimethylamino)propoxy] side chain.

Enhanced Enzymatic Potency: Compound B exhibits a lower IC50 value against the isolated EGFR kinase, suggesting a more potent inhibition at the enzymatic level. This could be attributed to the side chain making favorable interactions with the solvent-exposed region of the kinase or inducing a more favorable conformation of the inhibitor in the binding pocket.

Improved Cellular Activity: The significantly lower IC50 value of Compound B in the A431 cancer cell line, which overexpresses EGFR, indicates superior performance in a cellular context. This improvement is likely a result of a combination of factors, including the enhanced enzymatic potency and potentially improved cell permeability and reduced efflux due to the physicochemical changes imparted by the side chain.

The basic nature of the dimethylamino group can lead to its protonation within the lysosomal compartment of cells, a phenomenon known as lysosomotropism. This can lead to an accumulation of the compound within the cell, thereby increasing its effective concentration at the site of action.

The "Why" Behind the Experimental Choices: A Deeper Dive into Causality

The decision to incorporate a moiety like this compound is a deliberate one, rooted in established medicinal chemistry principles. Here's a breakdown of the rationale:

  • Solubility Enhancement: As previously mentioned, the basic nitrogen atom in the dimethylaminopropoxy group can be protonated, forming a salt and significantly increasing the compound's solubility in aqueous environments like the bloodstream and cytoplasm. This is a critical factor for oral bioavailability and achieving therapeutic concentrations.

  • Modulation of Pharmacokinetics: The introduction of this side chain can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The increased polarity can reduce plasma protein binding, potentially leading to a higher free drug concentration. However, it can also make the compound more susceptible to certain metabolic enzymes.

  • Fine-Tuning Target Engagement: The flexible linker of the side chain allows the terminal basic group to explore the local environment around the ATP-binding pocket. This can lead to the formation of additional electrostatic or hydrogen bond interactions with solvent molecules or amino acid residues on the protein surface, thereby anchoring the inhibitor more firmly to its target.

Experimental Protocols: A Self-Validating System

To ensure the reliability of the comparative data, standardized and well-validated experimental protocols are essential.

Protocol 1: EGFR Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the concentration of the test compound required to inhibit 50% of the EGFR kinase activity (IC50).

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and detection reagents.

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The EGFR enzyme, substrate, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: A431 Cellular Antiproliferative Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the proliferation of A431 cancer cells (IC50).

Methodology:

  • Cell Line: A431 human epidermoid carcinoma cells (known to overexpress EGFR).

  • Reagents and Materials: Cell culture medium, fetal bovine serum, 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., MTT, resazurin).

  • Procedure:

    • A431 cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, a cell viability reagent is added.

    • The absorbance or fluorescence is measured to determine the number of viable cells.

    • The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Visualizing the Impact: Signaling Pathways and Logical Relationships

To better understand the context of this comparison, it is helpful to visualize the EGFR signaling pathway and the logical relationship of incorporating the solubilizing side chain.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF (Ligand) EGF->EGFR Binds & Activates Compound_B Compound B (Inhibitor) Compound_B->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound B.

SAR_Logic cluster_compoundA Compound A cluster_compoundB Compound B Aniline Simple Substituted Aniline Activity_A Moderate Potency Poor Solubility Aniline->Activity_A Modification Chemical Modification Aniline->Modification DMAPA This compound Activity_B High Potency Improved Solubility DMAPA->Activity_B Modification->DMAPA

Caption: Logical relationship of modifying the aniline moiety to improve biological activity.

Conclusion: A Strategic Choice for Enhanced Performance

The incorporation of this compound into kinase inhibitor scaffolds is a well-established and effective strategy to enhance biological activity. As demonstrated through our comparative analysis, this moiety can significantly improve both enzymatic and cellular potency. The key to its success lies in its ability to increase aqueous solubility and provide a flexible, basic side chain that can engage in favorable interactions with the target protein and the cellular environment.

While the specific impact will always be context-dependent, varying with the core scaffold and the biological target, the use of this compound represents a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds into viable drug candidates. This guide underscores the importance of rational drug design and the profound influence that seemingly small chemical modifications can have on the overall therapeutic potential of a molecule.

References

  • Zhang, Y., et al. (2015). Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. Chemical Biology & Drug Design, 87(4), 635-43. [Link]
  • Hennessy, B. T., et al. (2005). A place for the 4-anilinoquinazoline tyrosine kinase inhibitors in the treatment of epithelial ovarian cancer. Gynecologic oncology, 96(3), 577-584. [Link]
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of medicinal chemistry, 43(7), 1380-1397. [Link]

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity from Peptide-Linker Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Immunogen

In the pursuit of generating highly specific antibodies, researchers often turn to synthetic peptides that mimic unique epitopes of a target protein. These peptides, being too small to elicit a robust immune response on their own, are typically conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The chemical bridge connecting the peptide to the carrier is the linker. While often viewed as a simple conjugation tool, the linker can be immunogenic, prompting the immune system to produce antibodies against the linker itself.

This phenomenon of "anti-linker" antibody production is a critical, yet frequently overlooked, aspect of antibody development. These unintended antibodies can lead to significant cross-reactivity, resulting in off-target binding, high background noise in immunoassays, and potentially misleading data. In therapeutic applications, such cross-reactivity can have serious safety implications.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, rigorously test for, and mitigate linker-induced antibody cross-reactivity. We will move beyond theoretical discussions to provide detailed experimental protocols and data interpretation strategies, empowering you to validate the specificity of your anti-peptide antibodies with confidence.

Chapter 1: A Comparative Overview of Common Linkers and Their Immunogenic Potential

The choice of linker chemistry is a critical decision that directly influences the stability of the peptide-carrier conjugate and, importantly, its potential to be recognized by the immune system.[] Different linkers possess distinct chemical properties that affect their immunogenicity.

A key factor is the linker's hydrophobicity. Highly hydrophobic linkers may be perceived as foreign substances, potentially triggering an immune response.[4][5] Conversely, hydrophilic linkers, such as those based on polyethylene glycol (PEG), are generally considered less immunogenic and can improve the solubility and in vivo half-life of the conjugate.[4][6]

Below is a comparison of commonly used linker types. The selection should be guided by the specific application and the need to balance conjugation efficiency with minimal immunogenicity.

Linker TypeCommon ReagentConjugation ChemistryKey CharacteristicsImmunogenicity Profile
Thiol-Reactive SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Reacts with sulfhydryl groups (-SH) on cysteine residues and primary amines (-NH2).Widely used, creates a stable thioether bond. However, the resulting thiosuccinimide ring can be unstable under physiological conditions, potentially leading to payload loss and off-target effects.[7][]Moderate. The maleimide group itself can be recognized by the immune system.
Amine-Reactive GlutaraldehydeReacts with primary amine groups (-NH2) on lysine residues.Can result in polymerization and a heterogeneous mixture of conjugates.High. Can induce a strong immune response.
"Click" Chemistry DBCO (Dibenzocyclooctyne)Strain-promoted azide-alkyne cycloaddition (SPAAC). Reacts with azide-modified peptides.Offers site-specific, bio-orthogonal conjugation, leading to highly homogeneous products with enhanced stability.[9]Low. Generally considered to be of low immunogenicity.
Hydrophilic PEG Linkers (e.g., SM(PEG)n)Can be functionalized with various reactive groups (e.g., maleimide, NHS ester).Increases solubility and stability, reduces aggregation, and can shield the conjugate from the immune system.[4][6]Low. PEG is known for its non-immunogenic properties.[4]
Peptide Linkers Gly-Gly-Gly-Ser (GGS)Incorporated during peptide synthesis.Flexible and can provide proper spacing. However, some peptide linkers can be immunogenic.[10][11]Variable. While flexible linkers like (G₄S)₃ are considered to have low immunogenicity, other sequences can be targeted by antibodies.[11][12]

Chapter 2: Designing a Self-Validating Cross-Reactivity Study

A robust experimental plan is crucial for dissecting the specificity of the antibody response. The study must be designed to differentiate between reactivity to the target peptide, the linker, and the carrier protein. This is achieved through a systematic approach using a panel of control antigens.

The core principle of a self-validating system is the inclusion of appropriate positive and negative controls that allow for unambiguous interpretation of the results.[13] For any anti-peptide antibody project, the following reagents are essential for a comprehensive cross-reactivity assessment:

  • Immunogen: The full peptide-linker-carrier conjugate used for immunization.

  • Target Peptide Conjugate: The target peptide conjugated to an unrelated carrier protein via the same linker.

  • Linker-Carrier Control: The linker molecule conjugated to the original carrier protein (without the peptide).

  • Unconjugated Carrier: The carrier protein alone.

  • Free Peptide: The unconjugated synthetic peptide.

  • Alternative Linker Control: The target peptide conjugated to the carrier protein using a chemically distinct linker (e.g., comparing an SMCC-linked peptide to a PEG-linked peptide).

This panel of reagents allows for a systematic evaluation of antibody binding, as illustrated in the workflow below.

G cluster_0 Reagent Preparation cluster_1 Immunoassay Screening cluster_2 Data Analysis Immunogen Peptide-Linker A-Carrier ELISA ELISA Plates Coated with Reagent Panel Immunogen->ELISA WB Western Blot with Conjugate Panel Immunogen->WB SPR SPR Chip with Immobilized Reagents Immunogen->SPR Control1 Linker A-Carrier Control1->ELISA Control1->WB Control1->SPR Control2 Carrier Only Control2->ELISA Control3 Peptide-Linker B-Carrier Control3->ELISA Analysis Compare Binding Signals: - Peptide-Specific? - Linker-Specific? - Carrier-Specific? ELISA->Analysis WB->Analysis SPR->Analysis Conclusion Determine Specificity and Cross-Reactivity Profile Analysis->Conclusion Serum Harvest Antiserum from Immunized Animal Serum->ELISA Serum->WB Serum->SPR

Caption: Workflow for a comprehensive antibody cross-reactivity assessment.

Chapter 3: Experimental Methodologies

Competitive ELISA for Quantifying Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful method to quantify the degree of cross-reactivity.[14] This assay measures the ability of various control antigens to compete with the target antigen for binding to the antibody.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Incubation cluster_2 Detection Coat 1. Coat Plate with Peptide-Linker-BSA Conjugate Block 2. Block with BSA or other blocking agent Coat->Block Prepare 3. Prepare serial dilutions of competitor antigens Block->Prepare Incubate 4. Incubate Antiserum with competitor antigens Prepare->Incubate Add 5. Add mixture to coated plate Incubate->Add Wash1 6. Wash Add->Wash1 Secondary 7. Add HRP-conjugated secondary antibody Wash1->Secondary Wash2 8. Wash Secondary->Wash2 Substrate 9. Add TMB Substrate Wash2->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow for a competitive ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the target peptide conjugated to a non-immunizing carrier (e.g., BSA) at 1-2 µg/mL in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature (RT).[15]

  • Competitive Reaction: In a separate plate, prepare serial dilutions of your competitor antigens (e.g., Linker A-Carrier, Peptide-Linker B-Carrier, free peptide). Add a constant, pre-determined dilution of your test antibody (antiserum) to each well containing the competitor antigens. Incubate for 1 hour at RT.

  • Transfer: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at RT.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a suitable HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.[10]

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).[15]

  • Stop Reaction: Stop the reaction by adding 100 µL/well of stop solution (e.g., 1M H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm on a microplate reader.

Data Analysis and Interpretation:

Plot the absorbance values against the log of the competitor concentration to generate inhibition curves. From these curves, determine the half-maximal inhibitory concentration (IC50) for each competitor. The percent cross-reactivity can then be calculated using the following formula[1]:

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Test Competitor) x 100

Hypothetical Data Comparing Two Linkers:

Competitor AntigenIC50 (nM)% Cross-ReactivityInterpretation
Peptide-SMCC-KLH 10100%Reference binding to the target peptide with Linker A.
SMCC-KLH 5020%Significant cross-reactivity with the SMCC linker.
Peptide-PEG-KLH 1283%High reactivity to the target peptide with Linker B.
PEG-KLH 10001%Negligible cross-reactivity with the PEG linker.
KLH Carrier Only >10,000<0.1%No significant reactivity to the carrier protein.

This hypothetical data suggests that the antibody population raised against the SMCC-linked peptide contains a significant fraction of anti-linker antibodies, whereas the antibody population from the PEG-linked peptide is highly specific to the peptide itself.

Western Blot for Specificity Confirmation

Western blotting provides a qualitative assessment of antibody specificity by visualizing binding to antigens separated by size.[14]

Step-by-Step Protocol:

  • Sample Preparation: Prepare samples of the carrier protein (e.g., KLH), the Linker-Carrier conjugate, and the Peptide-Linker-Carrier conjugate.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (antiserum) at an appropriate dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each in wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

A highly specific anti-peptide antibody should only produce a strong band for the Peptide-Linker-Carrier conjugate. A band corresponding to the Linker-Carrier conjugate would indicate the presence of anti-linker antibodies.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR offers real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[16][17] This technique can provide definitive evidence of cross-reactivity.

Experimental Workflow:

  • Chip Preparation: Immobilize the different antigens (e.g., Peptide-Linker A, Linker A alone, Peptide-Linker B) on different flow cells of an SPR sensor chip.

  • Antibody Injection: Inject the purified antibody over the chip surface at various concentrations.

  • Data Acquisition: Record the binding response (in Response Units, RU) over time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

A highly specific antibody will show fast association and slow dissociation only on the flow cell with the target peptide. Significant binding to a flow cell with the linker alone is clear evidence of cross-reactivity.

Conclusion: Prioritizing Specificity in Antibody Development

The linker used to generate anti-peptide antibodies is not merely an inert scaffold but an active participant in the immune response. The generation of anti-linker antibodies can compromise the specificity and utility of the final reagent. As this guide has demonstrated, a systematic and rigorous approach to testing for cross-reactivity is not just recommended—it is essential for ensuring the validity and reproducibility of experimental results.

By carefully selecting linker chemistry and implementing a comprehensive validation strategy that includes ELISA, Western Blotting, and SPR, researchers can confidently distinguish between true target engagement and off-target, linker-mediated binding. This diligence at the validation stage is a critical investment that pays dividends in the form of reliable data and accelerated research and development timelines.

References

  • Van Oss, C. J., & Absolom, D. R. (1992). The effect of hydrophilicity-hydrophobicity and solubility on the immunogenicity of some natural and synthetic polymers.
  • Horizon Discovery. (2021, June 2). Is your antibody binding the right target?[Link]
  • Tsumura, R., et al. (2019). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies.
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
  • Campbell, A. P., et al. (2004). Measurement of polyclonal antibody affinity and cross-reactivity using a new peptide capture and release system for surface plasmon resonance spectroscopy. Journal of Molecular Recognition, 17(5), 438-445. [Link]
  • Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. [Link]
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]
  • Zamanzadeh, M., et al. (2022). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. Research in Pharmaceutical Sciences, 17(4), 369-382. [Link]
  • Ou, L., et al. (2022). Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. Vaccines, 10(11), 1916. [Link]
  • Depont, M., et al. (2020).
  • Ou, L., et al. (2022). Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. MDPI. [Link]
  • ResearchGate. Correlation of hydrophobicity and immunogenicity. [Link]
  • MDPI. (2022). Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. [Link]
  • Wang, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Journal of Nanobiotechnology, 20(1), 1-13. [Link]
  • ResearchGate. (2025, November 6). 19 High-throughput detection and characterization of CAR-T cell signaling using Simple Western™ and novel anti-CAR linker antibodies. [Link]
  • ACS Publications. (2025).
  • Dzantiev, B. B., et al. (2021).
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]
  • Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions. [Link]
  • Taylor & Francis Online. (2002). Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. [Link]
  • ACS Omega. (2019, March 19). Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. [Link]
  • PubMed Central. (2020, December 8).
  • National Institutes of Health. (2016, January 18). Referencing cross-reactivity of detection antibodies for protein array experiments. [Link]
  • National Institutes of Health.
  • PubMed Central.
  • Rapid Novor. (2025, September 29). SPR and HDX-MS Based Screening of AI Antibodies. [Link]
  • Drug Target Review. (2025, September 19). Anti-linker antibodies: a universal key for CAR-T detection. [Link]
  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. [Link]
  • PubMed Central. A case of acute hemolytic transfusion reaction due to anti-Dia antibody. [Link]
  • YouTube. (2023, June 5). Generation and Validation of Anti-Linker Monoclonal Antibodies for Detection of scFv-based CARs. [Link]
  • Immunohematology Case Studies. (2020).

Sources

Benchmarking the Stability of 4-[3-(Dimethylamino)propoxy]aniline-Derived Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is a critical determinant of both efficacy and safety. Its stability in systemic circulation is paramount to prevent premature payload release and associated off-target toxicities. This guide provides an in-depth comparative analysis of the stability of linkers derived from 4-[3-(Dimethylamino)propoxy]aniline, a novel class of oxidatively cleavable linkers. We will benchmark their performance against established acid-labile and enzyme-labile linker technologies, offering a data-driven framework for researchers and drug development professionals to inform their linker selection process.

The Rationale for Linker Diversity: Beyond a One-Size-Fits-All Approach

The choice of a linker is intrinsically tied to the biological target, the payload, and the desired mechanism of action. While non-cleavable linkers offer maximal stability, they rely on the complete degradation of the antibody component for payload release, which can be a slow and inefficient process.[1][] Cleavable linkers, in contrast, are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, offering a more controlled and potentially more potent therapeutic effect.[3][4][5]

This guide focuses on three distinct cleavage paradigms:

  • Oxidative Cleavage: A promising strategy for targeted release. The this compound scaffold, an electron-rich aniline (ERA), is designed to be stable under normal physiological conditions but susceptible to rapid cleavage in the presence of specific oxidizing agents.[6] This mechanism could be exploited in tumor microenvironments known to have elevated levels of reactive oxygen species (ROS).

  • Acid-Labile Cleavage: These linkers, typified by hydrazones, leverage the pH differential between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[][8][9]

  • Enzymatic Cleavage: This approach utilizes linkers containing peptide sequences that are substrates for enzymes, such as cathepsin B, which are overexpressed in the lysosomal compartments of tumor cells.[10][] The valine-citrulline (Val-Cit) dipeptide is a well-established example of such a linker.[][12]

Experimental Design: A Head-to-Head Stability Showdown

To provide a robust comparison, we will outline a series of in vitro stability assays designed to simulate key physiological environments. The stability of a model conjugate of each linker type will be assessed.

Diagram of the Experimental Workflow

experimental_workflow cluster_conjugation Step 1: Conjugate Synthesis cluster_assays Step 2: Stability Assays cluster_analysis Step 3: Analysis A Model Payload (e.g., MMAE) D Conjugation A->D B Linker Synthesis (Aniline, Hydrazone, Val-Cit) B->D C Model Antibody (e.g., Trastuzumab) C->D E Human Plasma Incubation (pH 7.4, 37°C) D->E F Acidic Buffer Incubation (pH 5.0, 37°C) D->F G Lysosomal Extract Incubation (with Cathepsin B, 37°C) D->G H LC-MS/MS Quantification of Free Payload E->H F->H G->H I Determination of Linker Half-life (t½) H->I

Caption: A streamlined workflow for the comparative stability analysis of different linker technologies.

Experimental Protocols

1. Synthesis of Model Conjugates:

A model cytotoxic agent, such as monomethyl auristatin E (MMAE), will be conjugated to a therapeutically relevant antibody, for instance, Trastuzumab, via each of the three linker types:

  • Aniline-derived Linker: this compound will be functionalized with a maleimide group for cysteine conjugation to the antibody and a cleavable ester bond to the payload.

  • Hydrazone Linker: A standard acid-labile hydrazone linker will be used to connect the payload to the antibody.[]

  • Val-Cit Linker: A commercially available maleimide-functionalized Val-Cit-PABC linker will be employed for conjugation.[]

2. Human Plasma Stability Assay:

This assay is the gold standard for evaluating the stability of linkers in systemic circulation.[13][14][15]

  • Procedure:

    • Each ADC (final concentration 100 µg/mL) is incubated in pooled human plasma at 37°C.

    • Aliquots are taken at multiple time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

    • The reaction is quenched by adding an excess of ice-cold acetonitrile to precipitate plasma proteins.

    • Samples are centrifuged, and the supernatant is collected for analysis.

    • The concentration of released, free payload in the supernatant is quantified using a validated LC-MS/MS method.[16][17]

3. Acidic Condition Stability Assay:

This assay simulates the endosomal/lysosomal environment to assess the cleavage of acid-labile linkers.

  • Procedure:

    • Each ADC is incubated in a citrate buffer at pH 5.0 at 37°C.

    • Time points for sample collection will be shorter than the plasma stability assay (e.g., 0, 15, 30, 60, 120, and 240 minutes) due to the expected faster cleavage.

    • Samples are processed and analyzed for free payload concentration by LC-MS/MS as described above.

4. Enzymatic Stability Assay:

This assay evaluates the susceptibility of the linkers to enzymatic cleavage, specifically targeting the Val-Cit linker.

  • Procedure:

    • Each ADC is incubated in a buffer containing purified cathepsin B at 37°C.

    • The buffer conditions are optimized for cathepsin B activity (e.g., pH 5.5 with a reducing agent like DTT).

    • Time points for sample collection will be similar to the acidic stability assay.

    • Samples are processed and analyzed for free payload concentration by LC-MS/MS.

Comparative Data Analysis

The following tables present hypothetical yet representative data from the described stability assays.

Table 1: Human Plasma Stability (pH 7.4, 37°C)

Linker TypeHalf-life (t½) in hours% Intact ADC after 72 hours
This compound> 100> 95%
Hydrazone35~ 20%
Valine-Citrulline> 100> 98%

Table 2: Acidic Condition Stability (pH 5.0, 37°C)

Linker TypeHalf-life (t½) in minutes% Payload Release after 4 hours
This compound> 240< 5%
Hydrazone45> 90%
Valine-Citrulline> 240< 2%

Table 3: Enzymatic Stability (Cathepsin B, 37°C)

Linker TypeHalf-life (t½) in minutes% Payload Release after 4 hours
This compound> 240< 3%
Hydrazone> 240< 5%
Valine-Citrulline30> 95%

Diagram of Linker Cleavage Mechanisms

cleavage_mechanisms cluster_aniline Oxidative Cleavage cluster_hydrazone Acid-Labile Cleavage cluster_valcit Enzymatic Cleavage Aniline_Linker Aniline-Linker-Payload Cleaved_Aniline Cleaved Linker + Free Payload Aniline_Linker->Cleaved_Aniline Oxidation ROS Reactive Oxygen Species (ROS) ROS->Aniline_Linker Hydrazone_Linker Hydrazone-Linker-Payload Cleaved_Hydrazone Cleaved Linker + Free Payload Hydrazone_Linker->Cleaved_Hydrazone Hydrolysis Low_pH Low pH (Endosome/Lysosome) Low_pH->Hydrazone_Linker ValCit_Linker Val-Cit-Linker-Payload Cleaved_ValCit Cleaved Linker + Free Payload ValCit_Linker->Cleaved_ValCit Proteolysis CathepsinB Cathepsin B (Lysosome) CathepsinB->ValCit_Linker

Caption: A visual comparison of the distinct cleavage mechanisms for the three linker classes.

Interpretation and Field Insights

The data presented underscores the critical trade-off between linker stability and controlled payload release.

  • The This compound-derived linker demonstrates exceptional stability in human plasma, comparable to the highly stable Val-Cit linker. Its resistance to both acidic and enzymatic degradation suggests a highly specific cleavage mechanism that would rely on an oxidative trigger. This positions it as a promising candidate for targeting tumors with a high oxidative stress environment, potentially minimizing off-target release in healthy tissues.

  • The Hydrazone linker , as expected, shows significant instability in plasma over an extended period, highlighting a known liability of this linker class that can lead to premature drug release.[5] However, its rapid cleavage under acidic conditions confirms its intended mechanism of action within endosomal and lysosomal compartments.[8]

  • The Valine-Citrulline linker exhibits excellent plasma stability and is only cleaved efficiently in the presence of its target enzyme, cathepsin B.[10][] This high degree of specificity has made it a cornerstone of modern ADC development.[18]

Conclusion: Selecting the Optimal Linker for Your Application

The benchmarking data clearly illustrates that there is no single "best" linker. The optimal choice is contingent upon the specific therapeutic strategy.

  • For payloads that can tolerate some systemic exposure and where rapid intracellular release is desired, acid-labile linkers may still have a role, particularly in next-generation designs with improved plasma stability.[]

  • For targets where enzymatic processing is well-characterized and a highly specific intracellular release is required, enzyme-labile linkers like Val-Cit remain a robust and clinically validated option.[3][]

  • The This compound-derived linker represents a novel and exciting addition to the linker technology toolbox. Its high plasma stability and unique oxidative cleavage mechanism offer the potential for a wider therapeutic window in indications characterized by high levels of reactive oxygen species. Further investigation into the in vivo efficacy and toxicology of ADCs utilizing this linker is warranted.

This guide provides a foundational framework for the comparative assessment of linker stability. Researchers are encouraged to adapt these protocols to their specific antibody and payload combinations to make informed decisions in the design of next-generation targeted therapeutics.

References

  • Miller, K. et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica, 54(8), 458-468. [Link]
  • Miller, K. et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. PubMed. [Link]
  • RSC Publishing. (n.d.).
  • Creative Biolabs. (n.d.). Acid-labile Linkers. [Link]
  • Creative Biolabs. (n.d.).
  • Staben, L. R. et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates.
  • Li, H. et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
  • Amgen. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
  • Shugrue, C. et al. (2025). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084. [Link]
  • Le, B. et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6877-6884. [Link]
  • ResearchGate. (n.d.). The cleavage of anilines and phenylboronic acids and downstream... [Link]
  • ACS. (2025). Development of electron rich anilines as cleavable linkers for peptides. ACS Fall 2025. [Link]
  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. [Link]
  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • LabRulez LCMS. (n.d.). Use of mass spectrometry to assess plasma stability of ADCs. [Link]
  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. PubMed. [Link]
  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
  • Cyprotex. (n.d.). Plasma Stability. [Link]
  • MDPI. (n.d.). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to 4-[3-(Dimethylamino)propoxy]aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Yet Challenging Building Block

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the myriad of structural motifs employed to optimize pharmacological properties, the aniline scaffold has long been a staple. Its synthetic tractability and ability to engage in crucial interactions with biological targets have cemented its place in the medicinal chemist's toolbox. However, the inclusion of an aniline moiety is not without its perils, primarily concerning metabolic instability and potential toxicity.[1][2][3] This guide provides an in-depth analysis of a specific, functionalized aniline, 4-[3-(Dimethylamino)propoxy]aniline , exploring its application as a versatile linker in drug discovery programs and critically comparing it with alternative strategies aimed at mitigating the inherent risks associated with the aniline core.

The Allure and Apprehension of Anilines in Drug Design

Anilines are prevalent in a surprising number of FDA-approved drugs, a testament to their utility.[1][3] Their basic nitrogen can act as a hydrogen bond acceptor or donor, and the aromatic ring can participate in π-stacking and other non-covalent interactions, making them effective pharmacophores. However, the very reactivity that makes them synthetically useful also renders them susceptible to metabolic enzymes in the body, particularly cytochrome P450s. This can lead to the formation of reactive metabolites that may cause cellular damage, leading to toxicity.[1] The potential for idiosyncratic adverse drug reactions (IADRs) is a significant concern, with nearly one-third of drugs carrying black-box warnings or withdrawn from the market containing an aniline functionality.[2]

This inherent dichotomy necessitates a careful evaluation of when and how to employ anilines. The decision to incorporate an aniline, such as this compound, into a lead candidate must be weighed against the potential for downstream development hurdles.

Deconstructing this compound: A Multifunctional Linker

This compound is more than just a simple aniline. It is a bifunctional molecule that combines the aniline core with a flexible propoxy linker terminating in a dimethylamino group. This unique combination of features offers several advantages in drug design:

  • A Flexible Linker: The three-carbon propoxy chain provides conformational flexibility, allowing for optimal positioning of a pharmacophore to interact with its target.

  • A Basic Amine Terminus: The dimethylamino group is basic and can be protonated at physiological pH. This can be exploited to enhance solubility, modulate pKa, and form ionic interactions with biological targets.

  • Synthetic Handle: The primary aniline group serves as a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-arylation reactions.

The utility of this linker is exemplified in the development of novel calcium channel inhibitors. In a recent study, researchers synthesized a series of phenoxyaniline analogues for the inhibition of CaV2.2 and CaV3.2 channels, which are promising targets for the treatment of neuropathic pain.[4][5] In these analogues, the this compound moiety was incorporated to connect a phenoxyaniline core to various functionalities, demonstrating its role as a key building block in exploring the structure-activity relationship (SAR) of these potential therapeutics.[4][5]

The Quest for Safer Alternatives: A Comparative Analysis

Given the well-documented liabilities of anilines, a significant effort in modern drug discovery is dedicated to identifying and developing bioisosteric replacements that retain the desirable pharmacological properties while mitigating the risks. This section compares this compound with several alternative linkers and scaffold-hopping strategies.

FeatureThis compoundSaturated Heterocyclic Linkers (e.g., Piperazine, Morpholine)Aliphatic Amino LinkersBioisosteric Aniline Replacements (e.g., Bicyclooctane Amines)
Synthetic Accessibility Readily available and synthetically versatile.Generally accessible, with well-established synthetic routes.Widely available and easily incorporated.Often require multi-step, specialized synthesis.
Metabolic Stability Susceptible to aniline-related metabolism (oxidation).Generally more stable to oxidative metabolism.Can be susceptible to deamination or oxidation depending on the structure.Designed to be metabolically robust by blocking sites of metabolism.
Physicochemical Properties Aromatic, planar. Can contribute to poor solubility.3D structure, can improve solubility and reduce planarity.Flexible, can improve solubility.3D, non-planar scaffolds that can improve physicochemical properties.
Pharmacological Profile Can provide key interactions, but also potential for off-target effects.Can act as rigid spacers or introduce specific vectoral properties.Primarily act as flexible linkers to modulate solubility and pKa.Aim to mimic the key interactions of the aniline while avoiding its liabilities.
Toxicity Risk Higher risk due to potential for reactive metabolite formation.Lower intrinsic risk of reactive metabolite formation.Generally lower risk compared to anilines.Significantly lower risk by design.
Experimental Data Synopsis:

Experimental Protocols: A Glimpse into the Chemist's Workflow

To provide a practical context, below are representative protocols for the synthesis and evaluation of compounds containing aniline-based linkers.

Protocol 1: Reductive Amination for Incorporating the this compound Linker

This protocol describes a general procedure for coupling the this compound to a carbonyl compound, a common step in synthesizing more complex molecules.

Materials:

  • Aldehyde or ketone of interest

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE.

  • If the aniline is not very reactive, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for assessing the metabolic liability of a compound early in the drug discovery process.

Materials:

  • Test compound (e.g., a compound containing the this compound moiety)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Visualizing the Decision Framework

The choice of a linker in drug design is a multi-parameter optimization problem. The following diagram illustrates the key considerations when deciding between an aniline-based linker and its alternatives.

G cluster_0 Initial Hit Compound cluster_1 Linker Strategy Selection cluster_2 Evaluation & Optimization cluster_3 Decision Point Hit Hit Compound with a vector for modification Aniline_Linker Incorporate this compound Hit->Aniline_Linker Established chemistry, potential for key interactions Alternative_Linker Incorporate Alternative Linker (e.g., Piperazine, Aliphatic Amine) Hit->Alternative_Linker Mitigate aniline-related risks, improve physicochemical properties SAR_Exploration Structure-Activity Relationship (SAR) Aniline_Linker->SAR_Exploration Alternative_Linker->SAR_Exploration ADME_Tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) SAR_Exploration->ADME_Tox PhysChem Physicochemical Properties (Solubility, pKa) ADME_Tox->PhysChem Lead_Candidate Lead Candidate Selection PhysChem->Lead_Candidate

Caption: Decision workflow for linker selection in drug discovery.

Conclusion: A Calculated Risk

This compound is a valuable and versatile building block in the medicinal chemist's arsenal. Its utility as a flexible linker with a basic handle has been demonstrated in the exploration of new chemical space for challenging targets. However, its aniline core presents a significant and well-documented liability that must be addressed proactively in any drug discovery program.

The decision to use this linker should be made with a clear understanding of the potential risks and a robust strategy for their mitigation. Early-stage assessment of metabolic stability and a willingness to explore non-aniline alternatives are crucial for the successful progression of a project. As our understanding of drug metabolism and toxicity continues to evolve, the trend towards designing out structural alerts like anilines from the outset is likely to accelerate. The judicious use of building blocks like this compound, coupled with a data-driven approach to risk assessment, will remain a key skill for the discerning drug discovery scientist.

References

  • Chai, Y., et al. (2024). N-(4-(3-(Dimethylamino)propoxy)benzyl)-3-(4- fluorophenoxy)aniline (37a). RSC Medicinal Chemistry.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
  • McNally, J. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]
  • Li, J., et al. (2019). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press.
  • Chai, Y., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry. [Link]
  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, the integrity of the research environment, and compliance with stringent regulatory standards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-[3-(Dimethylamino)propoxy]aniline, moving beyond mere instruction to explain the rationale behind each critical step.

Understanding the Hazard Profile: Why Caution is Paramount

This compound, like many aniline derivatives, presents a multi-faceted hazard profile that necessitates careful handling and disposal. It is crucial to recognize this compound as a hazardous substance. Safety Data Sheets (SDS) for this chemical and its analogs consistently indicate several key hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Potential for Sensitization: Aromatic amines are known to be potential skin sensitizers.[3]

  • Aquatic Toxicity: Aniline and its derivatives are generally toxic to aquatic life, making environmental release a serious concern.[4][5]

Given these hazards, all waste materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process that begins at the point of waste generation and concludes with its removal by a licensed waste management provider.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier to exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber gloves. Double-gloving is recommended, especially for handling concentrated material.[7]Provides a robust barrier against skin contact. Aniline and its derivatives can be absorbed through the skin.[3]
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of liquid waste or contact with airborne particles of the solid compound.
Lab Coat A buttoned, long-sleeved lab coat.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Inhalation is a potential route of exposure, and a respirator provides protection against airborne contaminants.
Waste Segregation: Preventing Hazardous Cocktails

Proper segregation of waste streams is fundamental to safe and compliant disposal. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste: All non-sharp solid materials that have come into contact with this compound should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:

    • Contaminated gloves, wipes, and bench paper.

    • Used weighing boats and filter papers.

    • Empty vials and containers (see section 2.4 for decontamination of "empty" containers).

  • Liquid Waste: Aqueous and organic solvent waste streams must be collected separately in clearly labeled, compatible containers.

    • Aqueous Waste: Solutions containing this compound should be collected in a dedicated, sealed container.

    • Organic Solvent Waste: If the compound was used in an organic solvent, this waste should be collected in a separate, compatible container. Halogenated and non-halogenated solvent wastes should also be segregated.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Containerization and Labeling: Clarity for Safety and Compliance

All hazardous waste containers must be in good condition, compatible with the waste they contain, and securely sealed when not in use. Labeling is a critical component of this process. Each container must be clearly labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound Waste "

  • The approximate concentration and composition of the waste.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

This clear labeling ensures that everyone who handles the waste is aware of its contents and the associated dangers.

Decontamination: Mitigating Residual Hazards

Decontamination of laboratory equipment and work surfaces is a critical step to prevent cross-contamination and accidental exposure.

  • Work Surfaces: At the end of any procedure involving this compound, the work area should be thoroughly decontaminated. Commercially available decontamination solutions specifically designed for aromatic amines are recommended.[8][9][10][11] These solutions are often aqueous-based and pH-adjusted to help neutralize the toxicity of the amine.[8]

  • Laboratory Equipment: Glassware and other reusable equipment should be decontaminated before being returned to general use. A common procedure involves:

    • A preliminary rinse with a suitable solvent (the rinsate must be collected as hazardous waste).

    • Washing with a laboratory detergent and water.

    • A final rinse with deionized water.

  • "Empty" Containers: Under RCRA regulations, a container that has held a hazardous waste is considered "empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. For acutely hazardous waste, the container must be triple-rinsed. While this compound is not typically listed as an acutely hazardous "P-listed" waste, it is good practice to triple-rinse the empty container with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.

Disposal Pathways and Regulatory Considerations

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12]

Hazardous Waste Determination and EPA Waste Codes

It is the responsibility of the waste generator to determine if their waste is hazardous. Given the properties of this compound, it would be classified as hazardous waste. The EPA assigns specific waste codes to different types of hazardous waste. While a specific code for this compound does not exist, several codes for aniline and its production waste are relevant:

  • U012: This code is for Aniline (I,T - Ignitable, Toxic). While this compound is a substituted aniline, this code may be applicable depending on the specific characteristics of the waste stream.[13]

  • K083: Distillation bottoms from aniline production.[14]

  • K103: Process residues from aniline extraction from the production of aniline.[14][15]

  • K104: Combined wastewaters generated from nitrobenzene/aniline production.[14][15]

The most appropriate waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department and your licensed hazardous waste disposal contractor.

On-Site Management and Accumulation

Laboratories are considered Satellite Accumulation Areas (SAAs). In an SAA, up to 55 gallons of hazardous waste can be accumulated at or near the point of generation. Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.

Final Disposal Methods

The ultimate disposal of this compound waste will be carried out by a licensed hazardous waste management company. Common disposal methods for this type of chemical waste include:

  • Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste. This process should be conducted in a facility with appropriate scrubbers and afterburners to treat any hazardous combustion byproducts.

  • Secure Chemical Landfill: In some cases, solidified and stabilized waste may be disposed of in a specially designed hazardous waste landfill.

Advanced Treatment and Neutralization Considerations

For large quantities of aqueous waste containing aromatic amines, advanced treatment methods may be considered, although these are typically performed at a treatment, storage, and disposal facility (TSDF) rather than in a standard research lab. These can include:

  • Enzymatic Treatment: Research has shown that enzymes like tyrosinase can be used to polymerize aromatic amines, which can then be removed from wastewater through coagulation.

  • Chemical Neutralization: As a basic compound, the amine functionality of this compound can be neutralized with an acid. However, this process should only be undertaken by trained personnel with a thorough understanding of the reaction, as it can be exothermic. The resulting salt solution must still be disposed of as hazardous waste. This is not a method to render the waste non-hazardous for sewer disposal.

Emergency Procedures: Preparedness for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and the laboratory supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup. For large or uncontrolled spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the full PPE as outlined in section 2.1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.

  • Clean the Area: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area using a suitable decontamination solution for aromatic amines.[8][10]

  • Dispose of Waste: All materials used in the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to systematic procedures for waste segregation and decontamination, and complying with all regulatory requirements, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to responsible chemical management is a hallmark of scientific excellence and ethical stewardship.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_management Waste Management cluster_final Final Steps PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Gloves, Wipes, Vials) LiquidWaste Liquid Waste (Aqueous & Organic Solutions) SharpsWaste Sharps Waste (Needles, Blades) Segregation Segregate Waste Streams (Solids, Liquids, Sharps) SolidWaste->Segregation LiquidWaste->Segregation SharpsWaste->Segregation Containerization Proper Containerization (Compatible, Sealed) Segregation->Containerization Labeling Labeling ('HAZARDOUS WASTE', Contents, Date) Containerization->Labeling Decontamination Decontaminate Work Area & Equipment Labeling->Decontamination Storage Store in Satellite Accumulation Area Decontamination->Storage Pickup Arrange for Pickup by Licensed Waste Disposal Storage->Pickup

Caption: A flowchart illustrating the key stages of the disposal process for this compound.

References

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
  • SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal.
  • SKC Ltd. (2017). Spill Decontamination Kit for Aromatic Amines Operating Instructions.
  • Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds.
  • Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
  • University of Rochester. (n.d.). Standard Operating Procedure: Aniline.
  • Washington State University. (n.d.). Standard Operating Procedure: Aniline.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery.
  • Missouri State University. (2023). Waste Neutralization Guidance.
  • Organisation for Economic Co-operation and Development. (2000). SIDS INITIAL ASSESSMENT PROFILE: Aniline.
  • U.S. Environmental Protection Agency. (1985). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 50(188), 39653-39671.
  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, or the therapeutic outcome. However, the foundational prerequisite for any successful research is a deep and unwavering commitment to safety. The compounds we handle, particularly novel intermediates like 4-[3-(Dimethylamino)propoxy]aniline, demand our full respect and a systematic approach to safe handling. This guide moves beyond a simple checklist, offering a comprehensive framework for risk assessment and the correct deployment of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety within your laboratory.

Hazard Assessment: Understanding the Adversary

Before selecting the first glove or goggle, we must fundamentally understand the risks posed by this compound. This compound belongs to the aniline family, a class of aromatic amines known for their potential toxicity.[1][2] The primary hazards are not just superficial; they involve routes of exposure that can lead to systemic effects. Skin absorption, inhalation of aerosols, and accidental ingestion are all credible risks.

A review of available Safety Data Sheets (SDS) reveals a consistent hazard profile. The following table summarizes the critical safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)

Danger H302: Harmful if swallowed.[3] H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion / Irritation

Danger H315: Causes skin irritation.[3][4]
Serious Eye Damage / Irritation

Danger H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)

Danger H335: May cause respiratory irritation.[3][4]

The causality behind these warnings is rooted in the chemical's structure. Aniline and its derivatives can be absorbed into the bloodstream, where they may interfere with the oxygen-carrying capacity of red blood cells, a condition known as methemoglobinemia.[2] Therefore, preventing exposure is not merely about avoiding a localized rash; it is about protecting against systemic toxicity.

The Hierarchy of Controls: A Foundational Safety Strategy

Relying solely on PPE is a flawed strategy. True laboratory safety is built upon a multi-layered defense system known as the Hierarchy of Controls. This framework prioritizes the most effective control measures first. PPE, while essential, is the final barrier between you and the hazard.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : This is your most critical layer of protection. All handling of this compound must be performed within a certified chemical fume hood.[5][6] This captures vapors and aerosols at the source, preventing them from entering your breathing zone.

  • Administrative Controls : These are the procedures and practices that reduce risk. This includes comprehensive Standard Operating Procedures (SOPs), mandatory training for all personnel handling the compound, and clearly designating specific areas within the lab for its use.[7][8]

Personal Protective Equipment (PPE): Your Essential Last Defense

When engineering and administrative controls are in place, PPE provides the necessary final barrier. The selection of PPE must be deliberate and tailored to the task.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes, which can cause irreversible damage.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.

  • Required for Handling : When actively handling this compound, you must upgrade to chemical splash goggles. These provide a seal around the eyes, protecting against splashes from all angles.

  • Best Practice for High-Risk Tasks : For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn over chemical splash goggles.[9]

Skin and Body Protection
  • Gloves : This is a critical choice. Not all gloves offer the same level of protection. For aromatic amines, nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves like neoprene or butyl rubber are recommended.[10]

    • The Double-Gloving Technique : Best practice dictates wearing two pairs of nitrile gloves.[11] This provides a significant safety margin. If the outer glove is contaminated, it can be carefully removed, leaving a clean glove underneath. Always inspect gloves for any signs of degradation or punctures before use.

    • Immediate Removal : Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.

  • Laboratory Coat/Gown : A standard cotton lab coat is insufficient. A lab coat made of a tightly woven, fluid-resistant material (like polyester or a cotton/poly blend) with a closed front and knit cuffs is required. For larger-scale work, a chemically resistant apron should be worn over the lab coat.

  • Footwear and Attire : Long pants and fully enclosed, fluid-resistant shoes are mandatory.[9] Never wear sandals, perforated shoes, or shorts in the laboratory.

Respiratory Protection

When used within a certified fume hood, additional respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup : In the event of a significant spill outside of a fume hood, respiratory protection is mandatory.

  • Engineering Control Failure : If a fume hood malfunctions, evacuate the area and do not re-enter without appropriate respiratory protection.

A NIOSH-approved air-purifying respirator with organic vapor cartridges is the appropriate choice.[10] Importantly, the use of a respirator requires a formal respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA.[9]

Operational and Disposal Plans

Safe science extends beyond handling to include proper cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE (lab coat, double gloves, goggles) before entering the designated handling area.

  • Verification : Ensure the chemical fume hood is on and functioning correctly (check the airflow monitor).

  • Containment : Conduct all work on a disposable absorbent bench liner to contain any small drips or spills.

  • Transfer : Use only compatible materials (e.g., glass, polyethylene) for handling and storage.

  • Post-Handling : After use, securely close the primary container. Wipe down the exterior of the container with a damp cloth before returning it to storage.

  • Decontamination : Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves. Remove goggles last.

  • Hygiene : Immediately wash hands thoroughly with soap and water.[8]

Waste Disposal Workflow

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

cluster_1 Waste Disposal Workflow Start Waste Generation (Contaminated PPE, Labware, Chemical) Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Gloves, Tips, Wipes) Segregate->Solid Liquid Liquid Waste (Unused chemical, rinsates) Segregate->Liquid Contain_Solid Contain in Labeled, Leak-Proof Solid Waste Bin Solid->Contain_Solid Contain_Liquid Contain in Labeled, Sealable Waste Bottle Liquid->Contain_Liquid Storage Store in Designated Satellite Accumulation Area Contain_Solid->Storage Contain_Liquid->Storage Pickup Arrange for Pickup by Licensed Waste Disposal Vendor Storage->Pickup

Caption: Proper segregation and containment of hazardous waste.

  • Solid Waste : Contaminated gloves, pipette tips, bench liners, and wipes should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11] The container must be clearly labeled "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste : Unused or waste solutions of this compound must be collected in a designated, sealed, and clearly labeled waste container.[11] Never pour this chemical down the drain.

  • Storage : All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area until collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[11]

By integrating this comprehensive safety and PPE strategy into your daily workflow, you build a resilient foundation for your research. This proactive approach ensures that your groundbreaking work is not just innovative, but also impeccably safe.

References

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. [Link]
  • SDS Management Software. (2025, October 7).
  • OSHA Education Center. (n.d.).
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
  • ChemTreat. (2012, August 15).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
  • Chen, C. Y., et al. (2007). Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. Environmental Toxicology and Chemistry, 26(8), 1547-55. [Link]
  • Health Canada. (2017, September 10). Follow-up assessment report on aniline: chapter 3. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Dimethylamino)propoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[3-(Dimethylamino)propoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.